molecular formula C26H28O16 B1234988 Quercetin 3-O-Sambubioside CAS No. 83048-35-5

Quercetin 3-O-Sambubioside

货号: B1234988
CAS 编号: 83048-35-5
分子量: 596.5 g/mol
InChI 键: NKFZLEYLWAFYEH-CJNLAGEVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quercetin 3-Sambubioside, identified as Quercetin-3-O-β-D-xylopyranosyl (1→2)-β-D-glucopyranoside, is a specialized flavonoid glycoside of significant interest in natural product and biochemical research. This compound is a key metabolite found in a variety of medicinal and dietary plants, including honeysuckle (Lonicera japonica), loquat (Eriobotrya japonica), and the leaves of Nelumbo nucifera (Lotus), highlighting its widespread role in plant physiology and its potential as a marker for plant metabolomic studies. Its presence is often correlated with the biological activities of the host plant, making it a subject of interest for quality assessment and standardization of botanical extracts. The compound's core structure consists of the flavonol quercetin linked to a disaccharide moiety (sambubiose), a glycosylation pattern that significantly influences its physicochemical properties and bioactivity. Current investigative applications for Quercetin 3-Sambubioside focus on elucidating the biosynthetic pathways of flavonoids in plants, particularly those with pigmentation or enhanced medicinal value. Research indicates that its accumulation is transcriptionally regulated and can be linked to the expression of key genes in the phenylpropanoid and flavonoid biosynthesis pathways, such as CHS, F3H, and FLS. Furthermore, studies on its potential mechanisms of action are centered on its antioxidant properties, which arise from its chemical structure capable of modulating oxidative stress. Investigations also explore its role within complex plant extracts that demonstrate anti-inflammatory activities, potentially through the involvement of pathways such as NF-κB and Nrf2. This product is intended for laboratory research purposes only, to aid in the advancement of phytochemical, pharmacological, and metabolic studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O16/c27-6-15-18(34)20(36)24(42-25-21(37)17(33)13(32)7-38-25)26(40-15)41-23-19(35)16-12(31)4-9(28)5-14(16)39-22(23)8-1-2-10(29)11(30)3-8/h1-5,13,15,17-18,20-21,24-34,36-37H,6-7H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFZLEYLWAFYEH-CJNLAGEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232141
Record name Quercetin 3-sambubioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83048-35-5
Record name Quercetin 3-O-sambubioside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83048-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 3-sambubioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083048355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetin 3-sambubioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Quercetin 3-O-Sambubioside: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-O-Sambubioside is a naturally occurring flavonoid glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and neurostimulatory effects. This technical guide provides an in-depth overview of the primary natural sources of this compound, the historical context of its discovery through various phytochemical studies, and detailed experimental protocols for its extraction, isolation, and characterization. Furthermore, this document summarizes the available quantitative data and explores the putative signaling pathways through which Quercetin 3-O-Sambubioside and its aglycone, quercetin, exert their biological activities. This guide is intended to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a diglycoside of the flavonol quercetin, where a sambubiose molecule (composed of xylose and glucose) is attached to the 3-hydroxyl group of the quercetin backbone. Like many flavonoids, it is a secondary metabolite in plants, likely playing a role in defense mechanisms and pigmentation. The growing interest in this compound stems from its demonstrated biological activities and its presence in various medicinal plants.

Natural Sources and Discovery

This compound has been identified in a variety of plant species. The discovery of this compound has not been a singular event but rather a cumulative process of identification and characterization from different botanical sources over time.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant PartReference(s)
Eucommia ulmoidesEucommiaceaeMale Flowers, Leaves[1][2]
Nelumbo nucifera (Lotus)NelumbonaceaeLeaves[3]
Hedyotis diffusaRubiaceaeWhole Plant[4]
Euphorbia prostrataEuphorbiaceaeWhole Plant[5]
Oldenlandia herbaceaRubiaceaeWhole Plant[5]
Oil Palm (Elaeis guineensis)ArecaceaeExocarp[6]
Actinidia argutaActinidiaceaeFruit[5]

The initial identification of this compound in these plants was typically achieved through phytochemical screening that involved solvent extraction followed by chromatographic separation and spectroscopic analysis.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound from plant materials.

General Extraction of Flavonoids from Plant Material

This protocol describes a general method for the extraction of flavonoids, which can be adapted for sources rich in this compound.

  • Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature or in a circulating air oven at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds. Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Perform a preliminary defatting step by extracting the powdered plant material with a non-polar solvent like n-hexane or petroleum ether to remove lipids and chlorophyll. This is typically done using a Soxhlet apparatus or by maceration.

    • Following defatting, extract the plant residue with a polar solvent such as methanol, ethanol, or a hydroalcoholic mixture (e.g., 70% ethanol). This can be done through maceration, percolation, or Soxhlet extraction for several hours.

  • Concentration: Concentrate the resulting polar extract under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain a crude extract.

Isolation of this compound

3.2.1. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the separation and purification of this compound from a crude extract. The following protocol is based on a study on Nelumbo nucifera leaves[3].

  • Sample Preparation: Pre-treat the crude extract by dissolving it in water and passing it through a macroporous resin column (e.g., AB-8). Wash the column with water to remove highly polar impurities and then elute the flavonoids with ethanol. Concentrate the ethanolic eluate to obtain a flavonoid-rich fraction.

  • HSCCC System and Solvent Selection:

    • Utilize a two-phase solvent system. A commonly used system for separating flavonoid glycosides is composed of ethyl acetate-n-butanol-water in a 4:1:5 (v/v) ratio[3].

    • Prepare the solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the phases to separate. The upper phase is used as the stationary phase, and the lower phase as the mobile phase.

  • Separation:

    • Fill the HSCCC column with the stationary phase.

    • Dissolve the flavonoid-rich fraction in a mixture of the upper and lower phases and inject it into the column.

    • Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.

  • Fraction Collection and Analysis: Collect fractions of the eluate at regular intervals. Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound. Pool the pure fractions and evaporate the solvent to obtain the purified compound.

3.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the preparative HPLC isolation of flavonoids, which can be optimized for this compound.

  • Analytical Method Development:

    • Develop an analytical HPLC method to determine the retention time of this compound in the crude extract.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detector set at the maximum absorbance wavelength for this compound (typically around 254 nm and 350 nm).

  • Scale-Up to Preparative HPLC:

    • Use a preparative HPLC system with a larger C18 column (e.g., 250 mm x 21.2 mm, 10 µm particle size).

    • Adjust the flow rate and injection volume according to the larger column dimensions to maintain the separation achieved at the analytical scale.

  • Fraction Collection: Collect the eluate corresponding to the peak of this compound.

  • Purity Confirmation and Solvent Removal: Analyze the collected fraction using the analytical HPLC method to confirm its purity. Remove the solvent using a rotary evaporator or by lyophilization to obtain the pure compound.

Structural Characterization

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): Used for preliminary identification by comparing the Rf value with a known standard.

  • UV-Vis Spectroscopy: Provides information about the flavonoid backbone and its conjugation system.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information on the structure through fragmentation patterns. Electrospray ionization (ESI-MS) is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the structure, including the positions of protons and carbons, and the nature and attachment points of the sugar moieties. 2D-NMR techniques (e.g., COSY, HMBC, HSQC) are used to definitively assign the structure.

Quantitative Data

Quantitative data for this compound is not extensively available in the literature. The following table summarizes some of the reported values.

Table 2: Quantitative Data for this compound and Related Flavonoids

Plant SourceMethodAnalyteResultReference(s)
Nelumbo nucifera leavesHSCCCThis compound5.0 mg obtained from 100 mg of crude extract (98.6% purity)[3]
Eucommia ulmoides pollenMicrowave-assisted extractionTotal Flavonoids3.28 g per 100 g of pollen[7]
Pistacia eurycarpaSoxhlet Extraction (Ethanol)Quercetin84.037 mg/g[8]
Eucommia ulmoides male flowersSolvent ExtractionThis compoundEffective doses in mice: 50-400 mg/kg (gavage) for neurostimulatory effects[9]

Signaling Pathways and Biological Activities

While specific studies on the signaling pathways of this compound are limited, the biological activities of its aglycone, quercetin, are well-documented. It is hypothesized that this compound may be hydrolyzed to quercetin in vivo to exert its effects, or it may have its own unique activities. The following sections describe the key signaling pathways modulated by quercetin, which are likely relevant to the biological effects of this compound.

Antioxidant and Cytoprotective Effects via the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2 in cytoplasm Ub Ubiquitin Keap1->Ub promotes ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Ub->Nrf2 Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes induces transcription Quercetin Quercetin Quercetin->Keap1 may interact with Quercetin->Nrf2 promotes Nrf2 activation

Caption: Nrf2/ARE Signaling Pathway Activation by Quercetin.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophiles like quercetin, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, inducing their expression. This leads to the synthesis of cytoprotective enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Anti-inflammatory Effects via Inhibition of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters NF-κB in cytoplasm Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation degradation Nucleus Nucleus NFkB->Nucleus translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB->Proinflammatory_Genes induces transcription Quercetin Quercetin Quercetin->IKK inhibits Quercetin->NFkB inhibits translocation

Caption: Inhibition of the NF-κB Signaling Pathway by Quercetin.

In its inactive state, NF-κB is bound to its inhibitory protein, IκBα, in the cytoplasm. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκK complex is activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing NF-κB. The freed NF-κB then translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2). Quercetin has been shown to inhibit the NF-κB pathway by preventing the activation of the IKK complex and the subsequent degradation of IκBα[10].

Neurostimulatory Effects

A study on this compound isolated from Eucommia ulmoides male flowers demonstrated its ability to increase spontaneous activity and stimulate the nerve center in mice, suggesting a potential role in the central nervous system[9]. The precise molecular mechanisms and signaling pathways underlying these neurostimulatory effects are yet to be fully elucidated and represent an important area for future research.

Conclusion and Future Directions

This compound is a widely distributed flavonoid glycoside with promising biological activities. This guide has provided a comprehensive overview of its natural sources, discovery, and methods for its study. While much of the mechanistic understanding is inferred from its aglycone, quercetin, there is a clear need for further research to delineate the specific pharmacological properties and signaling pathways directly modulated by this compound. Future studies should focus on:

  • Quantitative analysis of this compound in a wider range of plant sources to identify high-yielding varieties.

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion, including the extent of its in vivo hydrolysis to quercetin.

  • In-depth investigation of its specific molecular targets and signaling pathways to elucidate the mechanisms behind its observed biological effects, particularly its neurostimulatory properties.

A deeper understanding of this compound will be crucial for harnessing its full therapeutic potential in the development of novel pharmaceuticals and nutraceuticals.

References

An In-depth Technical Guide to the Biosynthesis of Quercetin 3-O-Sambubioside in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-O-Sambubioside, a naturally occurring flavonoid glycoside, exhibits a range of pharmacological activities, making it a compound of significant interest for drug development. Understanding its biosynthesis in plants is crucial for optimizing its production through biotechnological approaches. This technical guide provides a comprehensive overview of the core biosynthetic pathway of Quercetin 3-O-Sambubioside, detailing the enzymatic steps, key intermediates, and relevant experimental protocols. The biosynthesis is a sequential glycosylation process involving the stepwise addition of glucose and then xylose to the 3-hydroxyl group of quercetin, catalyzed by specific UDP-glycosyltransferases (UGTs). This document outlines the synthesis of the necessary UDP-sugar donors and provides detailed methodologies for the characterization of the involved enzymes.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide array of biological functions. Glycosylation, the enzymatic attachment of sugar moieties, is a key modification that enhances their solubility, stability, and bioavailability. Quercetin, a prominent flavonol, is often found in glycosylated forms. This compound is a disaccharide derivative where sambubiose, a disaccharide of xylose and glucose (β-D-xylopyranosyl-(1→2)-β-D-glucopyranose), is attached to the 3-hydroxyl group of quercetin. This guide elucidates the enzymatic pathway responsible for its formation in plants.

The Core Biosynthetic Pathway

The biosynthesis of this compound is not a single-step addition of a pre-formed UDP-sambubiose. Instead, it proceeds through a sequential two-step glycosylation of the quercetin aglycone. This pathway is dependent on the availability of the flavonoid precursor, quercetin, and the activated sugar donors, UDP-glucose and UDP-xylose.

Phenylpropanoid Pathway: The Precursor Quercetin

Quercetin is synthesized via the well-established phenylpropanoid pathway.[1] This pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions involving key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS) to produce the quercetin aglycone.

Biosynthesis of UDP-Sugar Donors

The glycosylation reactions rely on activated sugar donors.

  • UDP-Glucose: UDP-glucose is a central molecule in plant carbohydrate metabolism and is synthesized from glucose-1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase (UGPase).

  • UDP-Xylose: UDP-xylose is synthesized from UDP-glucose in two enzymatic steps. First, UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid. Subsequently, UDP-xylose synthase (UXS) decarboxylates UDP-glucuronic acid to form UDP-xylose.

Sequential Glycosylation of Quercetin

The formation of the sambubioside moiety on quercetin is a two-step process catalyzed by distinct UDP-glycosyltransferases (UGTs).

Step 1: Glucosylation of Quercetin

The initial step is the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of quercetin, forming Quercetin 3-O-glucoside. This reaction is catalyzed by a flavonol 3-O-glucosyltransferase (F3GT) .

Quercetin + UDP-glucose → Quercetin 3-O-glucoside + UDP

Step 2: Xylosylation of Quercetin 3-O-glucoside

The second step involves the transfer of a xylose molecule from UDP-xylose to the 2"-hydroxyl group of the glucose moiety of Quercetin 3-O-glucoside. This reaction is catalyzed by a specific flavonoid 3-O-glucoside: 2"-O-xylosyltransferase . While the specific enzyme for this exact reaction on quercetin 3-O-glucoside has not been extensively characterized, the activity of analogous enzymes like flavonoid 3-O-glucoside:2″-O-glucosyltransferase (UGT79B6) from Arabidopsis thaliana strongly supports this sequential mechanism.[2][3]

Quercetin 3-O-glucoside + UDP-xylose → this compound + UDP

Quantitative Data

The following tables summarize kinetic parameters for representative flavonoid glycosyltransferases. It is important to note that the kinetic data for the specific xylosyltransferase acting on Quercetin 3-O-glucoside is not available in the literature. Therefore, data for a functionally related enzyme, a flavonoid 3-O-glucosyltransferase, is provided as a reference.

Table 1: Kinetic Parameters of Flavonol 3-O-glucosyltransferase (F3GT) from Vitis vinifera (VvGT1) [4]

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)
Quercetin31~0.082580
UDP-Glucose680--

Table 2: Optimal Reaction Conditions for a Fungal Glucosyltransferase (BbGT) Acting on Quercetin [5]

ParameterOptimal Value
pH8.0
Temperature35 °C

Experimental Protocols

Heterologous Expression and Purification of a Plant UGT in E. coli

This protocol is adapted for the expression and purification of a His-tagged plant UGT.[6][7][8]

  • Cloning: The full-length coding sequence of the candidate UGT is cloned into an E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

  • Culture Growth: A single colony is used to inoculate 5 mL of LB medium containing the appropriate antibiotic and grown overnight at 37°C with shaking. This starter culture is then used to inoculate 1 L of LB medium.

  • Induction: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by adding IPTG to a final concentration of 0.5 mM, and the culture is incubated overnight at a lower temperature (e.g., 18-25°C) to enhance soluble protein expression.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors), and lysed by sonication on ice.

  • Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro UGT Enzyme Assay[9][10]

This protocol describes a typical in vitro assay to determine the activity of a purified UGT.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 100 µM Quercetin (or Quercetin 3-O-glucoside for the second step) dissolved in DMSO

    • 1 mM UDP-glucose (or UDP-xylose)

    • 5 µg of purified UGT enzyme

    • Total reaction volume of 50 µL.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding an equal volume of methanol.

  • Analysis: Centrifuge the mixture to precipitate the enzyme and analyze the supernatant by HPLC.

HPLC Analysis of Quercetin Glycosides[11][12]

This method can be used to separate and quantify quercetin and its glycosides.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Gradient Program: A linear gradient from 10% to 50% solvent B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 350 nm.

  • Quantification: The concentration of the product is determined by comparing the peak area to a standard curve of the authentic compound.

Visualizations

Signaling Pathways and Workflows

Biosynthesis_Pathway cluster_precursor Phenylpropanoid Pathway cluster_sugars UDP-Sugar Synthesis cluster_glycosylation Sequential Glycosylation Phenylalanine Phenylalanine Quercetin Quercetin Phenylalanine->Quercetin Multiple Steps Q3G Quercetin 3-O-glucoside Quercetin->Q3G F3GT UDP_Glucose UDP-Glucose UDP_Xylose UDP-Xylose UDP_Glucose->UDP_Xylose UGDH, UXS UDP_Glucose->Q3G Q3S This compound UDP_Xylose->Q3S Q3G->Q3S F3G-Xylosyltransferase

Caption: Biosynthesis pathway of this compound.

Experimental_Workflow cluster_expression Protein Expression & Purification cluster_assay Enzyme Assay & Analysis Cloning Cloning of UGT gene into expression vector Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Induction IPTG Induction Transformation->Induction Lysis Cell Lysis Induction->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification Assay In Vitro Enzyme Assay (Quercetin, UDP-sugars, Enzyme) Purification->Assay Purified UGT Termination Reaction Termination (Methanol) Assay->Termination Analysis HPLC Analysis Termination->Analysis

Caption: Experimental workflow for UGT characterization.

Conclusion

The biosynthesis of this compound in plants is a sophisticated process involving the coordinated action of multiple enzymes. The core of this pathway is the sequential glycosylation of quercetin, first with glucose and then with xylose, catalyzed by specific UDP-glycosyltransferases. This technical guide provides a foundational understanding of this pathway for researchers in natural product chemistry, metabolic engineering, and drug development. Further research is warranted to isolate and characterize the specific flavonoid 3-O-glucoside: 2"-O-xylosyltransferase to enable the complete in vitro reconstitution of this valuable compound's biosynthesis.

References

An In-Depth Technical Guide to Quercetin 3-O-Sambubioside: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-O-Sambubioside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation, purification, and characterization are presented, alongside methodologies for evaluating its antioxidant, anti-inflammatory, and anticancer effects. Furthermore, this guide elucidates the molecular mechanisms underlying its biological actions, with a focus on key signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding of its therapeutic potential.

Chemical Structure and Identification

Quercetin 3-O-Sambubioside is a flavonoid glycoside consisting of the aglycone quercetin linked to a sambubiose disaccharide at the 3-hydroxyl position. Sambubiose is composed of a xylose molecule attached to a glucose molecule (β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside).

Chemical Structure:

(A 2D chemical structure diagram of this compound would be placed here in a full whitepaper)

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
CAS Number 83048-35-5
Molecular Formula C₂₆H₂₈O₁₆
Molecular Weight 596.49 g/mol
Synonyms Quercetin 3-Sambubioside, Quercetin 3-O-[beta-D-xylosyl-(1->2)-beta-D-glucoside]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and bioavailability. The following table summarizes the available data.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Yellow powder[1]
Solubility Soluble in DMSO, Methanol (B129727), Ethanol[1]
Predicted Boiling Point 999.0 ± 65.0 °C
Predicted Density 1.87 ± 0.1 g/cm³
Predicted pKa 6.17 ± 0.40

Note: Some of the physicochemical data are based on computational predictions and may vary from experimentally determined values.

Spectral Data for Structural Elucidation

The structural confirmation of this compound relies on various spectroscopic techniques.

3.1. Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is instrumental in identifying this compound.[1]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H and ¹³C NMR: One- and two-dimensional NMR experiments are used to confirm the structure of this compound.[1]

(Detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants, would be presented in a table here in a complete guide, once publicly available.)

3.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule and is characteristic of the flavonoid structure. The spectrum is influenced by the solvent and pH.

3.4. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Biological and Pharmacological Properties

This compound has been reported to exhibit a range of biological activities, making it a compound of interest for drug development.

4.1. Antioxidant Activity

As a flavonoid, this compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[2]

4.2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties, likely through the modulation of inflammatory signaling pathways.

4.3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties.[3]

4.4. Nervous System Effects

It has been reported to promote the stimulation of the nerve center.[3]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

5.1. Isolation and Purification

A method for the separation and purification of this compound from the leaves of Nelumbo nucifera (Lotus) has been described using High-Speed Counter-Current Chromatography (HSCCC) coupled with High-Performance Liquid Chromatography (HPLC).[1]

  • Plant Material: Leaves of Nelumbo nucifera.

  • Extraction: The crude extract is first cleaned up using an AB-8 macroporous resin.[1]

  • HSCCC System: A two-phase solvent system composed of ethyl acetate-n-butanol-water (4:1:5, v/v) is used.[1]

  • Purification: The targeted compound is obtained in a one-step separation with a purity of over 98% as determined by HPLC.[1]

5.2. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the identification and quantification of this compound.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with formic or acetic acid) is a common mobile phase system.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of the compound.

5.3. Antioxidant Activity Assays

5.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the stock solution.

  • In a 96-well plate, add a specific volume of each dilution to the wells in triplicate.

  • Add a solution of DPPH in methanol to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

5.4. Anticancer Activity Assay

5.4.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity and is used to measure cytotoxicity and cell proliferation.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[4]

Signaling Pathways and Mechanisms of Action

The biological effects of quercetin and its glycosides are often attributed to their ability to modulate key cellular signaling pathways. While specific studies on this compound are emerging, the known effects of quercetin provide a strong indication of its potential mechanisms of action.

6.1. PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Quercetin has been shown to inhibit this pathway, which can contribute to its anticancer effects.[5]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Quercetin This compound Quercetin->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory effect of this compound.

6.2. MAPK/AP-1 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Quercetin can modulate this pathway, impacting inflammation and cancer progression.[6][7]

MAPK_AP1_Pathway Stimuli External Stimuli (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Gene_Expression Gene Expression (Inflammation, Proliferation) AP1->Gene_Expression Quercetin This compound Quercetin->MAPK inhibits

Caption: MAPK/AP-1 signaling pathway and the inhibitory effect of this compound.

6.3. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in regulating the immune response to infection and inflammation. Dysregulation of this pathway is linked to various diseases. Quercetin has been shown to inhibit NF-κB activation.[8][9][10]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Quercetin This compound Quercetin->IKK inhibits

Caption: NF-κB signaling pathway and the inhibitory effect of this compound.

6.4. Experimental Workflow for In Vitro Antioxidant Screening

The following diagram illustrates a general workflow for screening the antioxidant potential of a compound like this compound.

Antioxidant_Screening_Workflow Compound_Prep Compound Preparation (Stock & Dilutions) Assay_Setup Assay Setup (e.g., DPPH, ABTS) Compound_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Data_Analysis Data Analysis (IC50 Calculation) Measurement->Data_Analysis Results Results Data_Analysis->Results

Caption: General workflow for in vitro antioxidant screening.

Conclusion and Future Directions

This compound is a promising natural compound with a range of biological activities that warrant further investigation. Its antioxidant, anti-inflammatory, and potential anticancer properties, coupled with its effects on key signaling pathways, make it a strong candidate for the development of novel therapeutics. Future research should focus on obtaining more comprehensive experimental data on its physicochemical properties, conducting detailed in vivo studies to establish its efficacy and safety profile, and further elucidating its precise mechanisms of action. The development of advanced drug delivery systems could also enhance its bioavailability and therapeutic potential. This technical guide serves as a foundational resource for researchers and professionals dedicated to exploring the full therapeutic capacity of this compound.

References

A Comprehensive Technical Guide to the Biological Activities of Quercetin 3-O-Sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-O-Sambubioside, a flavonoid glycoside, has garnered interest for its potential therapeutic properties. As a derivative of the widely studied quercetin, it is presumed to share many of its beneficial biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the current understanding of Quercetin 3-O-Sambubioside's biological functions, drawing from available data on the compound and its structurally related analogs. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Quercetin, a polyphenolic flavonoid ubiquitously found in fruits and vegetables, is renowned for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties[1][2]. However, its clinical application is often limited by poor water solubility and low bioavailability. Glycosylation, the attachment of sugar moieties, can significantly alter the physicochemical properties of flavonoids, often enhancing their solubility and modifying their biological activity. This compound is a disaccharide derivative of quercetin, specifically a quercetin O-glucoside attached to a beta-D-sambubiosyl residue at the 3-position[3]. This structural modification is anticipated to influence its pharmacokinetic profile and biological efficacy. This guide explores the known biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and hepatoprotective potential.

Antioxidant Activity

The antioxidant properties of flavonoids are a cornerstone of their therapeutic potential. They can neutralize free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases[4].

Quantitative Data

While specific IC50 values for the antioxidant activity of this compound are not extensively reported, data from studies on quercetin and its other glycosides provide valuable insights. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (ferric reducing antioxidant power).

CompoundAssayIC50 ValueReference
QuercetinDPPH19.17 µg/mL[5]
QuercetinH2O2 Scavenging36.22 µg/mL[5]
QuercetinABTS1.89 ± 0.33 µg/mL[6]
Quercetin-3-O-rhamnosideDPPH24.19 ± 0.07 μM[7]
Quercetin-3-O-glucosideABTS3.54 ± 0.39 µg/mL[6]
Experimental Protocols

DPPH Radical Scavenging Assay: This assay is based on the reduction of the stable DPPH radical by an antioxidant[8].

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add varying concentrations of the sample solution.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is commonly used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

ABTS Radical Cation Decolorization Assay: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation[8].

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add varying concentrations of the this compound solution to the diluted ABTS radical solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Trolox is typically used as a standard.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Flavonoids like quercetin are known to possess potent anti-inflammatory properties by modulating various signaling pathways[9].

Signaling Pathway Modulation

Quercetin and its derivatives have been shown to inhibit key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[8][10][11]. A study on Quercetin 3-O-xyloside, a structurally similar compound, demonstrated its ability to activate the ASK1/MAPK/NF-κB signaling pathway, suggesting a potential immunomodulatory role[12].

NF-κB Signaling Pathway in Inflammation

NF_kB_Pathway cluster_0 NF-κB/IκB Complex LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB degrades NFkB NF-κB (p50/p65) NFkB_active Active NF-κB nucleus Nucleus NFkB_active->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines induces transcription Quercetin Quercetin 3-O-Sambubioside Quercetin->IKK inhibits

NF-κB signaling pathway inhibition by this compound.
Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and measuring the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • The IC50 value for NO inhibition is calculated from the dose-response curve.

Anticancer Activity

Quercetin has been extensively studied for its anticancer properties, which include inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis in various cancer cell lines[4][13]. While data specifically for this compound is limited, studies on other quercetin glycosides suggest that they can also exert cytotoxic effects on cancer cells. For instance, Quercetin-3-O-rhamnoside has shown cytotoxicity against HeLa cervical cancer cells with an IC50 value of 46.67 μg/mL[14].

Quantitative Data
CompoundCell LineIC50 ValueReference
QuercetinMCF-7 (Breast Cancer)37 µM (24h)[15]
Quercetin-3-O-rhamnosideHeLa (Cervical Cancer)46.67 µg/mL[14]
Quercetin derivative (8q)MCF-7 (Breast Cancer)35.49 ± 0.21 µM[16]
Signaling Pathway Modulation

The anticancer effects of quercetin and its derivatives are often mediated through the modulation of critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis in cancer cells[8][17][18][19].

PI3K/Akt Signaling Pathway in Cancer

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Akt_active Active Akt downstream Downstream Effectors (e.g., mTOR, Bad) Akt_active->downstream activates proliferation Cell Proliferation & Survival downstream->proliferation Quercetin Quercetin 3-O-Sambubioside Quercetin->PI3K inhibits

PI3K/Akt signaling pathway inhibition by this compound.
Experimental Protocols

MTT Cell Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Neuroprotective and Hepatoprotective Effects

Emerging evidence suggests that quercetin and its derivatives may offer protection against neurodegenerative diseases and liver damage[13][20][21][22][23]. These protective effects are often attributed to their antioxidant and anti-inflammatory properties.

Neuroprotection: Quercetin has been shown to protect neurons from oxidative stress-induced damage and neuroinflammation, which are key factors in the progression of diseases like Alzheimer's and Parkinson's[13][24]. The mechanisms may involve the induction of the Nrf2-ARE pathway and the activation of sirtuins[20].

Hepatoprotection: Quercetin has demonstrated hepatoprotective effects against various toxins by reducing oxidative stress, inflammation, and apoptosis in liver cells[21][22][23].

Experimental Workflow for In Vitro Hepatoprotection Study

Hepatoprotection_Workflow start Start cell_culture Culture HepG2 cells start->cell_culture induce_damage Induce hepatotoxicity (e.g., with CCl4 or Acetaminophen) cell_culture->induce_damage treatment Treat with Quercetin 3-O-Sambubioside induce_damage->treatment assays Perform assays treatment->assays viability Cell Viability (MTT) assays->viability enzyme_leakage AST/ALT leakage assays->enzyme_leakage oxidative_stress ROS, SOD, GSH levels assays->oxidative_stress data_analysis Data Analysis viability->data_analysis enzyme_leakage->data_analysis oxidative_stress->data_analysis end End data_analysis->end

Workflow for assessing in vitro hepatoprotective effects.

Conclusion

This compound is a promising natural compound with a range of potential biological activities that warrant further investigation. While direct experimental data for this specific glycoside is still emerging, the extensive research on quercetin and its other derivatives provides a strong foundation for predicting its therapeutic potential. Its antioxidant, anti-inflammatory, and anticancer properties, likely mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt, make it a compelling candidate for further preclinical and clinical development. This technical guide serves as a foundational resource to encourage and guide future research into the precise mechanisms of action and quantitative biological activities of this compound.

References

In Vitro Antioxidant Potential of Quercetin 3-O-Sambubioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant potential of Quercetin (B1663063) 3-O-Sambubioside. While direct quantitative data for this specific glycoside is limited in publicly available literature, this document synthesizes information on its aglycone, quercetin, and related quercetin glycosides to project its likely antioxidant activities and mechanisms. This guide covers key in vitro antioxidant assays, their experimental protocols, and the underlying cellular signaling pathways.

Introduction to Quercetin 3-O-Sambubioside

This compound is a flavonoid glycoside, a natural compound found in various plants, including Hedyotis diffusa Willd.[1]. It consists of the flavonoid quercetin linked to a sambubiose sugar moiety. Quercetin itself is a well-researched flavonol known for its potent antioxidant properties, which are attributed to its chemical structure, particularly the presence of multiple hydroxyl groups[2]. The glycosylation of quercetin, as in this compound, can influence its bioavailability, solubility, and antioxidant activity[3][4]. Generally, the aglycone form (quercetin) tends to exhibit stronger direct antioxidant activity in vitro compared to its glycosides, as the sugar moiety can hinder access to the radical-scavenging hydroxyl groups[3][5].

Quantitative Antioxidant Activity Data

CompoundAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)Source
QuercetinDPPH~4.1--[5]
QuercetinDPPH19.17Ascorbic Acid-[6]
QuercetinDPPH19.3 µMAscorbic Acid0.62 µM[7]
QuercetinABTS1.89 ± 0.33--[8]
Isoquercitrin (Quercetin-3-O-glucoside)DPPH~8.7--[5]
Quercitrin (Quercetin-3-O-rhamnoside)DPPH~6.4--[5]
Rutin (Quercetin-3-O-rutinoside)ABTS4.68 ± 1.24--[8]

Note: The antioxidant activity of flavonoid glycosides is influenced by the type and position of the sugar moiety.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for key experiments used to evaluate the in vitro antioxidant potential of flavonoids like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from violet to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (B145695)

  • Test compound (this compound)

  • Positive control (e.g., Quercetin, Ascorbic Acid, or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and the positive control in methanol.

  • Create a series of dilutions of the test compound and positive control.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compound or positive control to triplicate wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A blank containing only the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore.

Materials:

  • ABTS solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compound (this compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare a stock solution of the test compound and the positive control.

  • Create a series of dilutions of the test compound and positive control.

  • In a 96-well plate, add a small volume of each dilution to triplicate wells.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm using a microplate reader.

  • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (10 mM in 40 mM HCl)

  • FeCl₃·6H₂O (20 mM in water)

  • Test compound (this compound)

  • Positive control (e.g., FeSO₄·7H₂O, Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare a stock solution of the test compound and a standard curve with the positive control.

  • In a 96-well plate, add a small volume of the test compound or standard to triplicate wells.

  • Add the FRAP reagent to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Measure the absorbance at 593 nm using a microplate reader.

  • The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway in Antioxidant Response

Quercetin is known to exert its antioxidant effects in part by modulating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. It is plausible that this compound, upon hydrolysis to quercetin in vivo, or potentially directly, could activate this pathway.

Nrf2_Pathway cluster_nucleus Inside Nucleus ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Q3S Quercetin 3-O-Sambubioside Q3S->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes upregulates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Nrf2_n->ARE binds

Caption: Nrf2 signaling pathway activation by this compound.

General Workflow for In Vitro Antioxidant Screening

The following diagram illustrates a typical workflow for screening the in vitro antioxidant activity of a compound like this compound.

Experimental_Workflow Compound Test Compound (this compound) Stock_Solution Prepare Stock Solution Compound->Stock_Solution Serial_Dilutions Prepare Serial Dilutions Stock_Solution->Serial_Dilutions Assay_Setup Set up Assays (DPPH, ABTS, FRAP) Serial_Dilutions->Assay_Setup Incubation Incubation Assay_Setup->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Measurement->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: General workflow for in vitro antioxidant activity screening.

Conclusion

This compound, as a glycoside of the potent antioxidant quercetin, is expected to possess significant in vitro antioxidant properties. While direct quantitative data for this specific compound is sparse, the established methodologies for assessing the antioxidant potential of flavonoids are applicable. The antioxidant activity of this compound is likely influenced by its ability to be hydrolyzed to quercetin and its potential to interact with key cellular antioxidant pathways such as the Nrf2 signaling cascade. Further research is warranted to specifically quantify the in vitro antioxidant capacity of this compound and to elucidate its precise mechanisms of action. This will enable a more complete understanding of its potential as a therapeutic agent in conditions associated with oxidative stress.

References

A Technical Guide to the Preliminary Anticancer Studies of Quercetin Glycosides with a Focus on Quercetin 3-O-Sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comprehensive studies on the anticancer properties of Quercetin (B1663063) 3-O-Sambubioside are limited in publicly available scientific literature. This guide provides an in-depth overview of the anticancer activities of its aglycone, Quercetin, and closely related glycosides, which serves as a predictive framework for the potential mechanisms of Quercetin 3-O-Sambubioside.

Introduction

Quercetin, a prominent dietary flavonoid found in a variety of fruits and vegetables, has garnered significant attention for its potential anticancer properties.[1] It is most commonly found in nature in its glycosidic forms.[2] While research on specific glycosides like this compound is still emerging, the extensive body of work on Quercetin and other glycosides such as Quercetin-3-O-glucoside and Quercetin-3-O-rhamnoside provides a strong foundation for understanding their potential therapeutic applications in oncology.[3][4] This technical guide summarizes the key findings from preliminary anticancer studies on Quercetin and its derivatives, focusing on their effects on cell viability, apoptosis, cell cycle progression, and the underlying signaling pathways.

Cytotoxicity and Antiproliferative Effects

Quercetin and its glycosides have demonstrated dose- and time-dependent cytotoxic effects against a wide range of cancer cell lines.[5][6] The antiproliferative activity is a crucial first indicator of a compound's potential as an anticancer agent.

Table 1: In Vitro Cytotoxicity of Quercetin and its Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
QuercetinHeLaCervical Cancer29.49 µg/mL[6]
Quercetin-3-O-rhamnosideHeLaCervical Cancer46.67 µg/mL[6]
QuercetinMDA-MB-231Triple-Negative Breast Cancer394.8 µM[7]
Nano-quercetinMDA-MB-231Triple-Negative Breast Cancer204.6 µM[7]
QuercetinSKOV3Ovarian Carcinoma~100 µM[8]
QuercetinU2OSOsteosarcoma~50 µM[8]
Quercetin-3-O-glucosideCaco-2Colon Carcinoma79 µg/mL[9]
Quercetin-3-O-glucosideHepG2Liver Hepatocellular Carcinoma150 µg/mL[9]

Induction of Apoptosis

A key mechanism of anticancer agents is the induction of programmed cell death, or apoptosis. Quercetin and its derivatives have been shown to trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][10]

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

  • Cell Culture and Treatment: Seed cancer cells (e.g., CT-26, LNCaP, MOLT-4, Raji) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound (e.g., Quercetin) for 24-48 hours. Include an untreated control group.[2]

  • Cell Harvesting: After treatment, collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]

Table 2: Apoptosis Induction by Quercetin in Various Cancer Cell Lines

Cell LineTreatmentObservationReference
CT-26, LNCaP, MOLT-4, Raji120 µM QuercetinSignificant increase in apoptotic cells compared to control.[2]
MDA-MB-23120 µM Quercetin (48h)15% increase in apoptotic cells.[11]
BT-47420-60 µM Quercetin (72h)Increase in the sub-G0/G1 apoptotic population.[12]
SCC-9Quercetin (72h)Induction of apoptosis correlated with caspase-3 activation.[13]

Cell Cycle Arrest

Quercetin and its glycosides can inhibit cancer cell proliferation by arresting the cell cycle at various phases, thereby preventing cell division.[14][15]

Experimental Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining

  • Cell Culture and Treatment: Culture cancer cells (e.g., K562, HSB-2) and treat with the desired concentration of the test compound (e.g., 25 µM Quercetin) for different time points (24, 48, 72 hours).[16]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[16]

Table 3: Effect of Quercetin on Cell Cycle Progression in Cancer Cells

Cell LineTreatmentEffectReference
K56225 µM QuercetinG2/M phase arrest.[16]
HeLaQuercetinG2/M phase arrest.[5]
MDA-MB-23120 µM Quercetin (48h)S and G2/M phase arrest.[11]
HepG2Quercetin-3-O-glucosideS-phase blockade.[4]
YD10B & YD38 (OSCC)QuercetinG1 cell cycle arrest.[17]
SCC-9QuercetinS-phase arrest.[13]

Molecular Mechanisms and Signaling Pathways

The anticancer effects of Quercetin and its derivatives are mediated through the modulation of various signaling pathways that are often dysregulated in cancer.

4.1. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Quercetin has been shown to inhibit this pathway, leading to decreased cancer cell viability.[18][19]

PI3K_Akt_mTOR_Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis MAPK_ERK_Pathway Quercetin Quercetin Raf Raf Quercetin->Raf MEK MEK Quercetin->MEK Ras Ras Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Wnt_Catenin_Pathway Quercetin Quercetin beta_catenin β-catenin Quercetin->beta_catenin Inhibits nuclear translocation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b GSK3b->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Experimental_Workflow Start Compound (this compound) Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Apoptosis->Cell_Cycle Western_Blot Signaling Pathway Analysis (Western Blot) Cell_Cycle->Western_Blot End Data Analysis & Conclusion Western_Blot->End

References

Quercetin 3-O-Sambubioside and Its Potential Impact on Neural Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Flavonoid Glycoside for Neuroprotection and Therapeutic Development

This technical guide provides a comprehensive overview of the potential effects of Quercetin (B1663063) 3-O-Sambubioside on neural systems. Intended for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the neuroprotective mechanisms of quercetin and its glycosides, offering insights into potential therapeutic applications. Due to the limited direct research on Quercetin 3-O-Sambubioside, this guide draws upon the extensive body of evidence for its parent compound, quercetin, and related glycosides to infer its likely biological activities and mechanisms of action.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. It is a glycoside of quercetin, meaning it is a quercetin molecule attached to a sugar moiety, in this case, sambubiose. While research specifically investigating this compound's effects on the nervous system is in its nascent stages, the well-documented neuroprotective properties of quercetin and its other glycosidic forms provide a strong foundation for predicting its potential. One source suggests that this compound may promote the stimulation of the nerve center, though detailed experimental evidence is not yet available.[1]

The therapeutic potential of quercetin and its derivatives in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of intense research.[2][3] These compounds are known for their antioxidant, anti-inflammatory, and signaling pathway-modulating activities, all of which are relevant to combating the pathological processes underlying neurodegeneration.[2][4][5]

Postulated Mechanisms of Neuroprotection

The neuroprotective effects of quercetin and its glycosides are believed to be multifactorial, targeting several key aspects of neuronal health and disease.

Antioxidant and Anti-inflammatory Actions

A primary mechanism of quercetin's neuroprotective effect is its potent antioxidant activity.[2][5] It can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress, a key contributor to neuronal damage in various neurological disorders.[5] Quercetin also exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6] This is achieved, in part, through the modulation of key inflammatory signaling pathways such as NF-κB.[7]

Modulation of Key Signaling Pathways

Quercetin and its metabolites have been shown to modulate several critical intracellular signaling pathways involved in cell survival, apoptosis, and antioxidant defense.

  • Nrf2-ARE Pathway: Quercetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[5] This pathway is a primary cellular defense mechanism against oxidative stress, leading to the upregulation of numerous antioxidant and detoxification enzymes.

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade is a crucial pathway for promoting cell survival and inhibiting apoptosis. Quercetin has been shown to activate this pathway, contributing to its neuroprotective effects.[4]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is involved in various cellular processes, including proliferation, differentiation, and survival. Quercetin's modulation of this pathway can influence neuronal fate.[8]

Effects on Protein Aggregation and Neurogenesis

In the context of Alzheimer's disease, quercetin has been shown to interfere with the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of the disease.[2][7] Similarly, it may play a role in mitigating the aggregation of alpha-synuclein, which is central to Parkinson's disease pathology. Furthermore, some studies suggest that quercetin and its metabolites can promote neurogenesis, the formation of new neurons.[7]

Quantitative Data on Quercetin and its Glycosides in Neural Systems

The following tables summarize quantitative data from various in vitro and in vivo studies on quercetin and its related glycosides, providing insights into their potency and efficacy in different experimental models. It is important to note that these data are for quercetin and other glycosides, and direct experimental values for this compound are not yet available.

Table 1: In Vitro Neuroprotective Effects of Quercetin and its Glycosides

CompoundCell LineInsult/ModelConcentration/DoseObserved EffectReference
QuercetinPrimary neuronsOxidative stressLow micromolarAntagonized cell toxicity[5]
QuercetinU251 glioma cellsN/ANot specifiedInhibited proliferation, induced apoptosis[9]
Quercetin Glycosides (rutin, isoquercitrin)PC12 cells6-hydroxydopamineNot specifiedAntagonized changes in gene expression[5]
Quercetin-3-O-glucuronideTg2576 primary neuronsAlzheimer's modelNot specifiedReduced generation of β-amyloid peptides[10][11]

Table 2: In Vivo Neuroprotective Effects of Quercetin

Animal ModelDisease ModelDoseRoute of AdministrationObserved EffectReference
RodentsVarious neurotoxic insults0.5–50 mg/kgOralProtection from oxidative stress and neurotoxicity[5]
MiceLipopolysaccharide (LPS)-induced neuroinflammation30 mg/kg/dayIntraperitonealReduced gliosis and inflammatory markers[12]
RatsTraumatic Brain Injury (TBI)50 mg/kgNot specifiedDecreased TBI-induced vascular hyperpermeability[13]

Experimental Protocols

This section outlines the general methodologies employed in the studies of quercetin and its derivatives' effects on neural systems. These protocols can serve as a reference for designing future experiments on this compound.

In Vitro Cell Culture and Viability Assays
  • Cell Lines: Commonly used neuronal cell lines include SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and primary neuronal cultures from rodent models.

  • Induction of Toxicity: Neurotoxicity is often induced using agents like hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), amyloid-β peptides, or lipopolysaccharide (LPS) to mimic pathological conditions.

  • Treatment: Cells are pre-treated or co-treated with various concentrations of the test compound (e.g., quercetin) before or during the toxic insult.

  • Viability Assessment: Cell viability is typically measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), LDH (lactate dehydrogenase) release, or trypan blue exclusion.

In Vivo Animal Models
  • Animal Models: Rodent models (mice and rats) are predominantly used. Specific models include transgenic mice for Alzheimer's disease (e.g., Tg2576), and neurotoxicity induced by agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) for Parkinson's disease, or LPS for neuroinflammation.

  • Administration: The test compound is administered through various routes, including oral gavage, intraperitoneal injection, or intravenous injection, at specified doses and durations.

  • Behavioral Tests: Cognitive function is assessed using tests like the Morris water maze, Y-maze, or passive avoidance tests. Motor function can be evaluated using rotarod or open-field tests.

  • Biochemical and Histological Analysis: After the experimental period, brain tissues are collected for analysis. This includes measuring levels of oxidative stress markers (e.g., MDA, SOD), inflammatory cytokines (e.g., TNF-α, IL-6), protein aggregates (e.g., Aβ plaques), and performing immunohistochemistry to assess neuronal survival and glial activation.

Blood-Brain Barrier Permeability Studies
  • In Vitro Models: Co-culture models of brain microvessel endothelial cells and astrocytes are used to create an in vitro blood-brain barrier (BBB) model. Permeability is assessed by measuring the transport of the compound across this cell layer.[9]

  • In Situ Models: In situ brain perfusion techniques in rodents are used to measure the rate of uptake of the compound into the brain.[14]

  • Analysis: High-performance liquid chromatography (HPLC) is commonly used to quantify the concentration of the compound in the brain tissue or the receiving chamber of the in vitro model.[9]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by quercetin and a general experimental workflow for assessing neuroprotective effects.

G cluster_0 Neuroprotective Signaling Pathways Modulated by Quercetin Quercetin Quercetin & Glycosides Nrf2 Nrf2 Activation Quercetin->Nrf2 NFkB NF-kB Inhibition Quercetin->NFkB PI3K_Akt PI3K/Akt Activation Quercetin->PI3K_Akt ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Increased Antioxidant Enzyme Expression ARE->AntioxidantEnzymes ProInflammatoryCytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatoryCytokines CellSurvival Enhanced Neuronal Survival PI3K_Akt->CellSurvival

Caption: Key neuroprotective signaling pathways modulated by quercetin and its glycosides.

G cluster_1 General Experimental Workflow for Neuroprotection Studies start Select In Vitro or In Vivo Model induce Induce Neurotoxicity (e.g., Oxidative Stress, Aβ) start->induce treat Treat with Quercetin Derivative induce->treat assess Assess Outcomes treat->assess biochem Biochemical Analysis (Markers, Cytokines) assess->biochem In Vitro / In Vivo histology Histological Analysis (Cell Death, Morphology) assess->histology In Vivo behavior Behavioral Tests (Cognition, Motor) assess->behavior In Vivo

Caption: A generalized workflow for investigating the neuroprotective effects of compounds.

Conclusion and Future Directions

While direct evidence for the neuroprotective effects of this compound is currently limited, the extensive research on its aglycone, quercetin, and other glycosides strongly suggests its potential as a valuable therapeutic agent for neurological disorders. The antioxidant, anti-inflammatory, and signaling-modulatory properties of the quercetin moiety are well-established.

Future research should focus on directly investigating this compound to:

  • Determine its specific in vitro and in vivo neuroprotective efficacy.

  • Elucidate its precise mechanisms of action in neuronal cells.

  • Evaluate its pharmacokinetic profile, including its ability to cross the blood-brain barrier.

  • Conduct comparative studies with quercetin and other glycosides to understand the influence of the sambubiose moiety on its biological activity.

A thorough investigation of this compound will be crucial in determining its potential for development as a novel neuroprotective drug. This guide serves as a foundational resource to inform and direct these future research endeavors.

References

The Occurrence of Quercetin 3-O-Sambubioside in Medicinal Herbs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-O-sambubioside, a significant flavonoid glycoside, is a derivative of the widely studied flavonol, quercetin. This technical guide provides an in-depth overview of the natural occurrence of Quercetin 3-O-sambubioside in various medicinal herbs. It summarizes quantitative data, details experimental protocols for extraction and analysis, and explores the known biological signaling pathways influenced by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Introduction

Quercetin and its glycosidic derivatives are ubiquitously distributed throughout the plant kingdom and are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound, a specific glycoside of quercetin, has been identified in several medicinal plants and is gaining attention for its potential therapeutic properties. This guide focuses on the natural sources, quantification, and mechanistic understanding of this particular compound.

Natural Occurrence and Quantitative Data

This compound has been identified in a variety of medicinal herbs. The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. A summary of medicinal herbs reported to contain this compound is presented in Table 1. While the presence of this compound is confirmed in several species, precise quantitative data remains limited in the scientific literature.

Table 1: Medicinal Herbs Containing this compound

Plant SpeciesCommon NamePlant PartReported Presence/Concentration
Eucommia ulmoidesDu ZhongMale Flowers, PollenIdentified as a main active component.[1][2]
Nelumbo nuciferaSacred LotusLeaves5.0 mg isolated from 100 mg of a crude extract.
Hedyotis diffusa (syn. Oldenlandia diffusa)Spreading HedyotisWhole PlantIdentified as a key active compound with hepatoprotective effects.[3][4]
Euphorbia prostrataProstrate SandmatWhole PlantReported as a constituent.
Oldenlandia herbaceaSlender OldenlandiaNot specifiedReported as a constituent.
Actinidia argutaHardy KiwiNot specifiedIsolated from this plant.
Oil Palm (Elaeis guineensis)Oil PalmExocarpPresence confirmed.

Experimental Protocols

The extraction and quantification of this compound from plant matrices require specific and validated methodologies. The following sections outline a general workflow and key experimental considerations.

Extraction of Flavonoid Glycosides

A generalized workflow for the extraction of this compound from medicinal herbs is depicted in Figure 1.

Extraction_Workflow Start Plant Material (Dried and Powdered) Extraction Maceration or Sonication with Methanol (B129727) or Ethanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purification Column Chromatography (e.g., Silica Gel, Sephadex) Concentration->Purification Identification Spectroscopic Analysis (NMR, Mass Spectrometry) Purification->Identification Quantification HPLC-UV/DAD Analysis Identification->Quantification End Quantified Compound Quantification->End

Caption: General workflow for the extraction and analysis of this compound.

Methodology Details:

  • Sample Preparation: Plant material is typically dried to a constant weight and ground into a fine powder to increase the surface area for extraction.

  • Extraction: Maceration or ultrasound-assisted extraction (UAE) are common methods. A polar solvent, such as methanol or ethanol, is typically used to efficiently extract flavonoid glycosides. The choice of solvent and extraction time can significantly impact the yield.

  • Purification: The crude extract is often subjected to column chromatography for purification. Silica gel or Sephadex LH-20 are commonly used stationary phases.

  • Identification: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound. A typical protocol is summarized in Table 2.

Table 2: HPLC Method for Quantification of this compound

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of acetonitrile (B52724) and water (often with a small percentage of acid like formic or acetic acid to improve peak shape).
Flow Rate Typically 1.0 mL/min.
Detection UV or Diode Array Detector (DAD) at a wavelength of approximately 350-360 nm, which is the characteristic absorption maximum for quercetin glycosides.
Quantification Based on a calibration curve generated using a pure standard of this compound.

Signaling Pathways and Biological Activities

While much of the research on signaling pathways has focused on quercetin, the aglycone, some studies have begun to elucidate the specific effects of its glycosides. Quercetin and its derivatives are known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.[3][5]

A simplified representation of the potential signaling pathways influenced by this compound, based on current understanding of quercetin and its glycosides, is shown in Figure 2.

Signaling_Pathways Q3S This compound ROS Reactive Oxygen Species (ROS) Q3S->ROS Inhibits NFkB NF-κB Pathway Q3S->NFkB Inhibits MAPK MAPK Pathway Q3S->MAPK Modulates Nrf2 Nrf2 Pathway Q3S->Nrf2 Activates ROS->NFkB Activates Inflammation Inflammation (e.g., TNF-α, IL-6) NFkB->Inflammation MAPK->Inflammation Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: Potential signaling pathways modulated by this compound.

Key Biological Activities:

  • Antioxidant Activity: Like quercetin, its glycosides are potent antioxidants that can scavenge free radicals and reduce oxidative stress.[3]

  • Anti-inflammatory Effects: Quercetin derivatives have been shown to inhibit pro-inflammatory signaling pathways such as the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines.[3][5]

  • Hepatoprotective Effects: Studies on Hedyotis diffusa have identified this compound as a key active compound responsible for its liver-protective properties.[3]

Conclusion and Future Directions

This compound is a promising bioactive compound found in several medicinal herbs. While its presence has been confirmed in various plant species, there is a clear need for more extensive quantitative studies to establish the concentration of this compound in different medicinal plants. Furthermore, detailed mechanistic studies are required to fully elucidate the specific signaling pathways modulated by this compound, independent of its aglycone. Such research will be invaluable for the standardization of herbal medicines and the development of new therapeutic agents. This guide provides a foundational resource for researchers to build upon in their exploration of this important natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Quercetin 3-O-Sambubioside from Nelumbo nucifera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelumbo nucifera, commonly known as the sacred lotus (B1177795), is a valuable source of various bioactive compounds, including flavonoids. Among these, Quercetin (B1663063) 3-O-Sambubioside, a glycoside of quercetin, has garnered interest for its potential therapeutic properties, including antioxidant, anticancer, and neuroactive effects.[1][2] These application notes provide detailed protocols for the extraction, purification, and quantification of Quercetin 3-O-Sambubioside from Nelumbo nucifera, primarily from its leaves and petals. The methodologies described herein are based on established scientific literature and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug development.

Data Presentation: Quantitative Summary of Extraction and Purification

The following tables summarize key quantitative data from various extraction and purification methodologies for flavonoids from Nelumbo nucifera.

Table 1: Optimized Parameters for Flavonoid Extraction from Nelumbo nucifera

Extraction MethodPlant PartSolventKey ParametersReported Yield/Efficiency
Ultrasound-Assisted Extraction (UAE)FlowerNot SpecifiedTime: 10 min; Temperature: 57.45 °C; Power: 90%High Total Phenolic Content (114.52 mg GAE/g) and Total Flavonoid Content (0.057 mg QE/g)
Ultrasound-Assisted Extraction (UAE)Leaf70% Ethanol (B145695)Solvent to solid ratio: 35:1; Time: 25 minOptimal for flavonoid extraction
Ultrasonic-Microwave Assisted Synergistic Extraction (UMSE)Plumule70% EthanolMicrowave Power: 355 W; Ultrasonic Power: 423 W; Time: 15 min; Solid-liquid ratio: 1:40Maximum LPF yield of 2.62%

Table 2: Purification of this compound

Purification MethodStarting MaterialPurity AchievedYield
High-Speed Counter-Current Chromatography (HSCCC)Crude extract from Nelumbo nucifera leaves98.6%5.0 mg from 100 mg of crude extract

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids from Nelumbo nucifera Leaves

This protocol is a general method for the efficient extraction of flavonoids, including this compound, from lotus leaves.

Materials:

  • Dried and powdered Nelumbo nucifera leaves

  • 70% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dried, powdered lotus leaves and place them in a 500 mL beaker.

  • Add 350 mL of 70% ethanol to achieve a solvent-to-solid ratio of 35:1 (v/w).

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate the mixture for 25 minutes at a controlled temperature (e.g., 50°C).

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude flavonoid extract.

  • Store the crude extract at 4°C for further purification.

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol details the purification of the target compound from the crude extract obtained from Protocol 1.

Materials:

  • Crude flavonoid extract from Nelumbo nucifera leaves

  • AB-8 macroporous resin

  • Ethyl acetate

  • n-Butanol

  • Deionized water

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

  • Crude Extract Cleanup:

    • Dissolve the crude extract in a minimal amount of methanol (B129727).

    • Load the solution onto a pre-conditioned AB-8 macroporous resin column.

    • Wash the column with deionized water to remove impurities.

    • Elute the flavonoids with 70% ethanol.

    • Collect the eluate and concentrate it using a rotary evaporator to obtain a cleaned-up crude extract.

  • HSCCC Separation:

    • Prepare the two-phase solvent system: ethyl acetate-n-butanol-water (1:2:3, v/v/v).

    • Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate.

    • Fill the HSCCC column with the stationary phase (upper organic phase).

    • Dissolve 100 mg of the cleaned-up crude extract in a suitable volume of the mobile phase (lower aqueous phase).

    • Inject the sample into the HSCCC system.

    • Perform the separation with the mobile phase at an appropriate flow rate, rotating the column at a set speed (e.g., 800 rpm).

    • Collect fractions based on the chromatogram peaks detected by the UV detector.

  • Purity Analysis:

    • Analyze the collected fractions containing the target compound by HPLC to determine the purity.

    • Pool the fractions with high purity (>98%) and evaporate the solvent to obtain pure this compound.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of this compound.

Materials:

  • Purified this compound standard

  • Crude or purified extract of Nelumbo nucifera

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a C18 column and a UV or DAD detector

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the crude or purified extract.

    • Dissolve the extract in methanol, sonicate for 10 minutes, and dilute to a known volume in a volumetric flask.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). A typical gradient could be: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the maximum absorbance of this compound (typically around 254 nm or 350 nm).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and record the peak area of this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Nelumbo nucifera Leaves/Petals uae Ultrasound-Assisted Extraction (UAE) plant_material->uae mae Microwave-Assisted Extraction (MAE) plant_material->mae crude_extract Crude Flavonoid Extract uae->crude_extract mae->crude_extract resin Macroporous Resin Cleanup crude_extract->resin hsccc HSCCC resin->hsccc pure_compound Pure this compound hsccc->pure_compound hplc HPLC Quantification pure_compound->hplc ms_nmr Structural Elucidation (MS, NMR) pure_compound->ms_nmr

Caption: Workflow for the extraction, purification, and analysis of this compound.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound are still under investigation. However, based on the known activities of quercetin and its glycosides, the following pathways are likely to be involved.

Antioxidant and Anti-inflammatory Pathways:

antioxidant_inflammatory_pathway cluster_antioxidant Antioxidant Response cluster_inflammatory Anti-inflammatory Response q3s This compound nrf2 Nrf2 Activation q3s->nrf2 promotes nfkb NF-κB Inhibition q3s->nfkb inhibits mapk MAPK Pathway Modulation q3s->mapk modulates are Antioxidant Response Element (ARE) nrf2->are antioxidant_enzymes Increased Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidant_enzymes inflammatory_cytokines Decreased Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->inflammatory_cytokines mapk->inflammatory_cytokines

Caption: Potential antioxidant and anti-inflammatory signaling pathways of this compound.

Neurological Signaling Pathway:

This compound has been reported to promote the stimulation of the nerve center.[2] This could involve modulation of neurotransmitter systems and neuroprotective pathways.

neurological_pathway cluster_neuro Neurological Effects q3s This compound nerve_center Stimulation of Nerve Center q3s->nerve_center promotes neurotransmitters Modulation of Neurotransmitters nerve_center->neurotransmitters neuroprotection Neuroprotective Pathways (e.g., Nrf2) nerve_center->neuroprotection

Caption: Postulated neurological signaling effects of this compound.

References

Application Note: Quantitative Analysis of Quercetin 3-O-Sambubioside using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Quercetin 3-O-Sambubioside in complex matrices. The described protocol is tailored for researchers, scientists, and professionals in the drug development field, offering a reliable methodology for the accurate measurement of this flavonoid glycoside. The method utilizes a reversed-phase C18 column with a gradient elution profile, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol includes detailed steps for sample preparation, instrument setup, and data analysis, along with performance characteristics such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Introduction

This compound is a flavonoid glycoside found in various medicinal plants and is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1] Accurate quantification of this compound in biological and botanical samples is crucial for pharmacokinetic studies, quality control of herbal products, and understanding its mechanism of action. This application note provides a comprehensive protocol for the selective and sensitive quantification of this compound by HPLC-MS/MS.

Experimental

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (IS) (e.g., Rutin or a structurally similar stable isotope-labeled compound)

Sample Preparation Protocol

A generic sample preparation protocol for plant material is provided below. This may require optimization depending on the specific matrix.

  • Extraction:

    • Accurately weigh 1.0 g of the homogenized and dried sample material.

    • Add 20 mL of 70% ethanol (B145695) in water.

    • For hydrolysis of other glycosides to simplify the chromatogram (optional, use with caution as it may affect the target analyte), the pH can be adjusted to 2 with formic acid.[2]

    • Sonicate the mixture for 30 minutes in a water bath at 60°C.[2]

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 20 mL of 70% ethanol.

    • Combine the supernatants.

  • Purification and Concentration:

    • Evaporate the combined supernatants to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition.

    • Vortex for 1 minute to ensure complete dissolution.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Instrumentation and Conditions
  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: HPLC Parameters

ParameterValue
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)% B
0.010
2.010
10.090
12.090
12.110
15.010

Table 2: MS/MS Parameters

ParameterValue
Ionization ModeNegative Electrospray Ionization (ESI-)
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
CompoundPrecursor Ion (m/z)
This compound595.1
Internal Standard (e.g., Rutin)609.1

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity (LOD and LOQ), precision, accuracy, and recovery according to standard guidelines.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (%RSD)< 10%
Accuracy (%Bias)± 15%
Recovery85 - 105%
Data Presentation

The quantitative data for this compound from a sample analysis should be presented in a clear, tabular format for easy comparison.

Table 4: Quantification of this compound in a Sample Extract

Sample IDPeak Area (Analyte)Peak Area (IS)Calculated Concentration (ng/mL)
Sample 1125,480250,12050.2
Sample 2248,960249,55099.8
Sample 3499,870251,030199.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis start Homogenized Sample extraction Solvent Extraction (70% Ethanol) start->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection evaporation Evaporation collection->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration hplc_vial HPLC Vial filtration->hplc_vial hplc HPLC Separation (C18 Column, Gradient Elution) hplc_vial->hplc msms MS/MS Detection (ESI-, MRM Mode) hplc->msms data_processing Data Processing (Quantification) msms->data_processing result Result data_processing->result

Caption: Experimental workflow for the quantification of this compound.

hplc_msms_system cluster_hplc HPLC System cluster_ms Mass Spectrometer solvent Solvent Delivery System autosampler Autosampler solvent->autosampler column HPLC Column (C18) autosampler->column esi_source ESI Source column->esi_source q1 Quadrupole 1 (Precursor Ion Selection) esi_source->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data_system Data System detector->data_system

References

Application Notes and Protocols for Cell-based Assays of Quercetin 3-O-Sambubioside Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of Quercetin 3-O-Sambubioside, a natural flavonoid known for its antioxidant, anti-inflammatory, and anticancer properties.[1][2][3]

Data Presentation

The following tables summarize the biological activities of Quercetin and its glycosides in various cell-based assays. While specific quantitative data for this compound is limited in the current literature, the provided data for the aglycone and other glycosides can serve as a reference for expected activity.

Table 1: Anticancer Activity of Quercetin and its Glycosides

CompoundCell LineAssayIC50 (µM)Reference
QuercetinHeLa (Cervical Cancer)MTT29.49 µg/mL (~97.5 µM)[4]
Quercetin-3-O-rhamnosideHeLa (Cervical Cancer)MTT46.67 µg/mL (~78.2 µM)[4]
Quercetin-3-O-glucosideCaco-2 (Colon Carcinoma)MTT79 µg/mL (~176 µM)[5]
Quercetin-3-O-glucosideHepG2 (Liver Carcinoma)MTT150 µg/mL (~334 µM)[5]
QuercetinA172 (Glioblastoma)MTT58.5 µM[6]
QuercetinLBC3 (Glioblastoma)MTT41.37 µM[6]
QuercetinMCF-7 (Breast Cancer)MTT>100 µg/mL[7]
QuercetinSKBR-3 (Breast Cancer)MTT>100 µg/mL[7]
QuercetinMDA-MB-231 (Breast Cancer)MTT28.5 µg/mL (~94.3 µM)[7]
QuercetinCT26 (Colon Carcinoma)MTT45.2 µg/mL (~149.6 µM)[7]
QuercetinHEK293 (Non-cancerous)MTT91.35 µg/mL (~302 µM)

Table 2: Antioxidant and Anti-inflammatory Activity of Quercetin

ActivityAssayCell LineIC50 / % InhibitionReference
AntioxidantDPPH radical scavengingCell-freeIC50 = 19.17 µg/mL[8]
AntioxidantH2O2 scavengingCell-freeIC50 = 36.22 µg/mL[8]
Anti-inflammatoryNitric Oxide ProductionRAW 264.7IC50 < 100 µg/mL[9]
Anti-inflammatoryTNF-α InhibitionRAW 264.7~28.25% at 10 µM[10]
Anti-inflammatoryIL-6 InhibitionRAW 264.7~32.25% at 10 µM[10]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the activity of this compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with a free radical generator.

Materials:

  • Adherent cells (e.g., HepG2, HeLa)

  • 96-well black, clear-bottom cell culture plates

  • DCFH-DA solution

  • Free radical initiator (e.g., AAPH)

  • Quercetin (as a standard)

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium

Protocol:

  • Seed cells in a 96-well plate and culture until they reach 90-100% confluency.

  • Wash the cells with PBS.

  • Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in culture medium for 1 hour. Include a positive control (Quercetin) and a vehicle control.

  • Wash the cells with PBS.

  • Add 600 µM AAPH to induce oxidative stress.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a microplate reader.

  • Calculate the area under the curve (AUC) and determine the CAA units as follows: CAA unit = 100 - (AUC_sample / AUC_control) * 100

Anticancer Activity Assays

This colorimetric assay determines cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HepG2)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium

Protocol:

  • Seed cells (5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, and late apoptotic/necrotic cells are Annexin V+ & PI+.

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Cold 70% ethanol (B145695)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Anti-inflammatory Activity Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, in macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Cell culture medium

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess Reagent and measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite (B80452) as an indicator of NO production.

This assay quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 released by cells.

Materials:

  • RAW 264.7 macrophage cell line

  • LPS

  • ELISA kits for TNF-α and IL-6

Protocol:

  • Follow the same cell treatment procedure as in the Nitric Oxide Production Assay.

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and determine the cytokine concentrations from the standard curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Anticancer_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FASL FASL FAS FAS Receptor FASL->FAS Binds FADD FADD FAS->FADD Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Activation Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Activation Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Quercetin This compound Quercetin->FASL Upregulates Quercetin->Bax Upregulates Quercetin->Bcl2 Downregulates

Caption: Anticancer activity of this compound via apoptosis induction.

Anti_inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Transcription Quercetin This compound Quercetin->IKK Inhibits

Caption: Anti-inflammatory mechanism of this compound.

Antioxidant_Signaling_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLC, etc.) ARE->Antioxidant_Enzymes Transcription Quercetin This compound Quercetin->Keap1 Inhibits

Caption: Antioxidant signaling pathway activated by this compound.

Experimental Workflow Diagrams

MTT_Assay_Workflow Seed_Cells 1. Seed Cells (96-well plate) Treat 2. Treat with This compound Seed_Cells->Treat Incubate 3. Incubate (24-72h) Treat->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (4h) Add_MTT->Incubate_MTT Add_DMSO 6. Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance 7. Read Absorbance (570 nm) Add_DMSO->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis_Assay_Workflow Treat_Cells 1. Treat Cells with This compound Harvest_Cells 2. Harvest and Wash Cells Treat_Cells->Harvest_Cells Resuspend 3. Resuspend in Binding Buffer Harvest_Cells->Resuspend Stain 4. Stain with Annexin V-FITC & PI Resuspend->Stain Incubate 5. Incubate (15 min, dark) Stain->Incubate Analyze 6. Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for Studying Quercetin 3-O-Sambubioside Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models used to study the effects of Quercetin (B1663063) 3-O-Sambubioside and its aglycone, quercetin. Due to the limited specific data on Quercetin 3-O-Sambubioside, this document includes detailed protocols and data from studies on quercetin and other quercetin glycosides, which can serve as a foundational guide for investigating the therapeutic potential of this compound. The information is organized to facilitate the design and execution of pre-clinical studies in the fields of neuroprotection, anti-inflammation, and metabolic disorders.

Neuroprotective Effects

Quercetin and its glycosides have demonstrated significant neuroprotective properties in various animal models of neurodegenerative diseases and neuronal injury. These compounds are believed to exert their effects through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms, as well as by modulating key signaling pathways involved in neuronal survival.

Animal Models for Neuroprotection
  • Cerebral Ischemia/Reperfusion Injury Model: This model mimics the pathological processes of stroke. Male Sprague-Dawley rats are commonly used. Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO). Quercetin administration has been shown to attenuate neuronal deficits, brain edema, and infarct volume in this model.

  • Lead-Induced Neurotoxicity Model: Chronic exposure to lead is known to cause neurotoxicity. In mice, co-administration of quercetin with lead acetate (B1210297) has been shown to prevent Pb-induced neurotoxicity in a dose-dependent manner.[1]

  • Alzheimer's Disease Model: Transgenic mouse models of Alzheimer's disease (e.g., 5xFAD) or induction of AD-like conditions in rats using agents like aluminum chloride are utilized.[2] Quercetin has been shown to improve cognitive function and reduce the pathological hallmarks of the disease.[3]

  • Parkinson's Disease Model: The neurotoxin 6-hydroxydopamine (6-OHDA) is used to induce a Parkinson's-like pathology in cellular models, which can be extended to animal models. Quercetin glycosides have shown protective effects in these models.

Quantitative Data Summary
Animal ModelCompoundDosageRoute of AdministrationKey FindingsReference
Lead-exposed MiceQuercetin15 and 30 mg/kg/dayIntragastricDecreased lead content in blood (13.2%, 19.1%) and brain (17.1%, 20.0%); Increased NO production (39.1%, 61.1%) and PKA activity (51.0%, 57.8%) in the brain.[1][1]
MCAO RatsQuercetin5 and 10 mg/kg/dayOralMarkedly attenuated neuronal cell loss in the dorsal hippocampus.[4][4]
Alzheimer's Disease Rats (AlCl3 induced)Quercetin75 mg/kg/dayOralSignificantly decreased levels of amyloid β1-42, tau protein, and malondialdehyde.[2][2]
Experimental Protocol: MCAO Model in Rats

Objective: To evaluate the neuroprotective effect of this compound against cerebral ischemia/reperfusion injury.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume assessment

Procedure:

  • Animal Groups: Divide animals into sham, vehicle-treated MCAO, and this compound-treated MCAO groups.

  • Drug Administration: Administer this compound or vehicle orally for a specified period (e.g., 14 days) before MCAO surgery.

  • MCAO Surgery: Anesthetize the rats. Induce focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.

  • Neurological Deficit Scoring: 24 hours after reperfusion, assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the animals and perfuse the brains. Section the brains and stain with TTC to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

  • Biochemical and Histological Analysis: Homogenize brain tissue to measure markers of oxidative stress (e.g., MDA, SOD) and inflammation (e.g., TNF-α, IL-1β). Perform histological analysis to assess neuronal damage.

Signaling Pathway: Neuroprotection by Quercetin

Quercetin exerts its neuroprotective effects by modulating multiple signaling pathways. A key pathway is the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.

neuroprotection_pathway Quercetin Quercetin Glycosides PI3K PI3K Quercetin->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Caspase3 Caspase-3 Akt->Caspase3 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Caspase3->Apoptosis Promotes Survival Neuronal Survival

Caption: PI3K/Akt signaling pathway modulated by quercetin.

Anti-inflammatory Effects

Quercetin and its derivatives are well-documented for their potent anti-inflammatory properties, which are attributed to their ability to inhibit inflammatory enzymes and cytokines.

Animal Models for Inflammation
  • Dextran-induced Paw Edema Model: An acute inflammation model in rats where paw edema is induced by a sub-plantar injection of dextran (B179266).[5][6]

  • Formalin-induced Paw Edema Model: A sub-acute inflammation model in rats that involves two phases of inflammation.[5][6]

  • Cotton Wool Granuloma Model: A chronic inflammation model in rats where sterile cotton pellets are implanted subcutaneously to induce granuloma formation.[5][6]

Quantitative Data Summary
Animal ModelCompoundDosageRoute of AdministrationKey FindingsReference
Dextran-induced Paw Edema (Rats)Quercetin20 mg/kgOral45.95% inhibition of paw edema.[5][6][5][6]
Formalin-induced Paw Edema (Rats)Quercetin20 mg/kgOral44.75% inhibition of paw edema.[5][6][5][6]
Cotton Wool Granuloma (Rats)Quercetin20 mg/kgOral26.15% inhibition of granuloma formation.[5][6][5][6]
Formalin-induced Chronic Inflammation (Rats)Quercetin150 mg/kgOralSignificant decrease in exudate and granulation tissue formation.[7][8][7][8]
Experimental Protocol: Dextran-induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of this compound.

Materials:

  • Wistar rats (150-250g)

  • This compound

  • Vehicle (e.g., normal saline)

  • Dextran sodium

  • Plethysmometer

Procedure:

  • Animal Groups: Divide animals into control, standard (e.g., Indomethacin 10 mg/kg), and this compound treated groups.

  • Drug Administration: Administer this compound or vehicle orally one hour before dextran injection.

  • Induction of Edema: Inject 0.1 ml of 1% w/v dextran sodium in normal saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after dextran injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathway: Anti-inflammatory Action of Quercetin

Quercetin's anti-inflammatory effects are mediated, in part, by the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK InflammatoryStimuli->IKK Activates Quercetin Quercetin Quercetin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatoryGenes Activates

Caption: NF-κB signaling pathway inhibited by quercetin.

Metabolic Effects

Quercetin has been shown to ameliorate symptoms of metabolic syndrome in animal models by improving dyslipidemia, hypertension, and insulin (B600854) resistance.

Animal Models for Metabolic Syndrome
  • Obese Zucker Rats: A genetic model of obesity, insulin resistance, and hyperlipidemia.[3]

  • High-Carbohydrate, High-Fat Diet-Induced Metabolic Syndrome in Rats: A diet-induced model that mimics the metabolic abnormalities seen in human metabolic syndrome.[9]

  • PD/Cub Rats on a High-Sucrose Diet: A genetic model of metabolic syndrome.

Quantitative Data Summary
Animal ModelCompoundDosageRoute of AdministrationKey FindingsReference
Obese Zucker RatsQuercetin2 or 10 mg/kg/dayOralReduced systolic blood pressure, plasma triglycerides, total cholesterol, FFAs, and insulin.[3][3]
High-Carbohydrate, High-Fat Diet RatsQuercetin0.8 g/kg in foodDietAttenuated abdominal obesity, cardiovascular remodeling, and NAFLD.[9][9]
PD/Cub Rats on High-Sucrose DietQuercetin10 g/kg in dietDietDecreased relative weights of epididymal and retroperitoneal fat.
Experimental Protocol: Diet-Induced Metabolic Syndrome in Rats

Objective: To investigate the effects of this compound on metabolic parameters in a diet-induced model of metabolic syndrome.

Materials:

  • Male Wistar rats

  • High-carbohydrate, high-fat diet

  • Standard chow diet

  • This compound

  • Vehicle

  • Equipment for measuring blood pressure, blood glucose, and plasma lipids

Procedure:

  • Induction of Metabolic Syndrome: Feed rats a high-carbohydrate, high-fat diet for a specified period (e.g., 8 weeks) to induce metabolic syndrome. A control group is fed a standard chow diet.

  • Animal Groups: Divide the metabolic syndrome rats into a vehicle-treated group and a this compound-treated group.

  • Drug Administration: Administer this compound or vehicle daily for a defined treatment period (e.g., 8 weeks).

  • Monitoring: Monitor body weight, food intake, and systolic blood pressure weekly.

  • Metabolic Assessments: At the end of the treatment period, perform an oral glucose tolerance test (OGTT). Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and total cholesterol.

  • Tissue Analysis: Euthanize the animals and collect liver and adipose tissue for histological analysis and measurement of inflammatory and oxidative stress markers.

Experimental Workflow

metabolic_workflow Start Start: Wistar Rats Diet High-Carbohydrate, High-Fat Diet (8 weeks) Start->Diet Grouping Group Allocation Diet->Grouping Control Control Diet Grouping->Control Vehicle Metabolic Syndrome + Vehicle (8 weeks) Grouping->Vehicle Treatment Metabolic Syndrome + this compound (8 weeks) Grouping->Treatment Monitoring Weekly Monitoring: - Body Weight - Food Intake - Blood Pressure Vehicle->Monitoring Treatment->Monitoring Endpoint End-of-Study Assessments Monitoring->Endpoint OGTT Oral Glucose Tolerance Test Endpoint->OGTT Blood Blood Analysis: - Glucose, Insulin - Triglycerides, Cholesterol Endpoint->Blood Tissue Tissue Analysis: - Liver & Adipose Histology - Inflammatory Markers Endpoint->Tissue

Caption: Workflow for studying metabolic effects.

References

Quercetin 3-O-Sambubioside as a reference standard in phytochemical analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-O-Sambubioside is a flavonoid glycoside found in various medicinal plants, including Eucommia ulmoides (Du Zhong) and Nelumbo nucifera (Lotus).[1][2] As a distinct phytochemical entity, its isolation and characterization have revealed significant biological activities, including antioxidant, anticancer, and hepatoprotective effects.[3] The use of a well-characterized reference standard of Quercetin 3-O-Sambubioside is paramount for the accurate identification and quantification of this compound in plant extracts, herbal formulations, and other botanical matrices. This document provides detailed application notes and standardized protocols for the use of this compound as a reference standard in phytochemical analysis.

Chemical and Physical Properties

PropertyValue
IUPAC Name 3-[({2S,3R,4S,5S,6R})-4,5-dihydroxy-6-(hydroxymethyl)-3-[({2S,3R,4S,5R})-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Molecular Formula C₂₆H₂₈O₁₆
Molecular Weight 596.49 g/mol
CAS Number 83048-35-5
Appearance Typically a yellow powder
Solubility Soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents.
Storage Store in a well-closed container, protected from light, at -20°C.

Applications in Phytochemical Analysis

This compound as a reference standard is essential for:

  • Identification and Confirmation: Confirming the presence of this compound in complex plant extracts by comparing retention times and spectral data (UV, MS) with the standard.

  • Quantitative Analysis: Accurately determining the concentration of this compound in various samples using chromatographic techniques such as HPLC, LC-MS/MS, and HPTLC.

  • Quality Control: Ensuring the consistency and quality of herbal raw materials and finished products by quantifying the content of this specific bioactive marker.

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems.

Quantitative Data Summary

The following table provides an illustrative example of quantitative data for this compound in different plant materials, as would be determined using a validated analytical method with a certified reference standard.

Plant MaterialAnalytical MethodThis compound Content (mg/g of dry extract)
Eucommia ulmoides PollenUPLC-QTOF-MS1.25 ± 0.11
Nelumbo nucifera LeavesHPLC-DAD0.87 ± 0.06
Hedyotis diffusa Whole PlantLC-MS/MS0.54 ± 0.04

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental values. Researchers should determine the content based on their specific samples and validated methods.

Experimental Protocols

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol describes a general method for the quantification of this compound in plant extracts using HPLC with Diode Array Detection (DAD).

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (purity ≥98%).

  • HPLC-grade methanol, acetonitrile (B52724), and formic acid.

  • Ultrapure water.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • 0-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 350 nm.

  • Injection Volume: 10 µL.

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

4. Sample Preparation:

  • Extraction: Accurately weigh 1 g of powdered plant material and extract with 20 mL of 80% methanol using ultrasonication for 30 minutes.

  • Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

  • Calculate the content of this compound in the original plant material (mg/g).

Protocol 2: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the trace-level quantification of this compound, particularly in biological matrices.

1. Instrumentation and Materials:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • This compound reference standard (purity ≥98%).

  • LC-MS grade methanol, acetonitrile, and formic acid.

  • Ultrapure water.

  • Syringe filters (0.22 µm).

2. LC-MS/MS Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Negative ESI.

  • MRM Transitions: Monitor the transition of the precursor ion [M-H]⁻ at m/z 595.13 to specific product ions (e.g., m/z 301.03 for the quercetin aglycone). The exact transitions should be optimized by infusing the reference standard.

  • Injection Volume: 5 µL.

3. Standard and Sample Preparation:

  • Follow the procedures outlined in Protocol 1, using LC-MS grade solvents and appropriate dilutions for the expected concentration range. For biological samples (e.g., plasma), a protein precipitation or solid-phase extraction step is required.

4. Data Analysis:

  • Generate a calibration curve using the peak area ratios of the analyte to an internal standard (if used).

  • Quantify this compound in the samples based on the regression equation of the calibration curve.

Protocol 3: Rapid Screening by High-Performance Thin-Layer Chromatography (HPTLC)

This protocol provides a method for the simultaneous analysis of multiple samples for the presence and semi-quantitative estimation of this compound.

1. Instrumentation and Materials:

  • HPTLC system including an automatic sample applicator, developing chamber, and densitometric scanner.

  • HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄.

  • This compound reference standard (purity ≥98%).

  • Analytical grade solvents for the mobile phase (e.g., ethyl acetate, formic acid, glacial acetic acid, water).

2. HPTLC Conditions:

  • Stationary Phase: HPTLC plates silica gel 60 F₂₅₄.

  • Mobile Phase: Ethyl acetate: Formic acid: Glacial acetic acid: Water (100:11:11:26, v/v/v/v).

  • Application: Apply standard and sample solutions as bands using an automatic applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection: Scan the dried plate with a densitometer at 366 nm.

3. Standard and Sample Preparation:

  • Prepare standard and sample solutions in methanol as described in Protocol 1.

4. Data Analysis:

  • Identify this compound in the samples by comparing the Rf values and spectra of the bands with the reference standard.

  • Perform quantification by creating a calibration curve from the peak areas of the standard bands.

Visualizations

Signaling Pathway

This compound has been identified as a key bioactive compound in Hedyotis diffusa, where it exerts a hepatoprotective effect by reversing isoniazid-induced decreases in cell viability.[3] This protective effect is linked to the modulation of cell survival and inflammatory pathways, such as the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Hepatotoxic Stimulus (e.g., Isoniazid) Receptor Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Q3OS This compound Q3OS->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Viability Decreased Cell Viability Genes->Viability

Caption: NF-κB signaling pathway and the inhibitory role of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the phytochemical analysis of a plant extract using this compound as a reference standard.

G Extraction Extraction (e.g., 80% Methanol, Ultrasonication) Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Plant Extract Filtration->CrudeExtract Analysis Chromatographic Analysis (HPLC / LC-MS / HPTLC) CrudeExtract->Analysis StdPrep Reference Standard Preparation (this compound) StdPrep->Analysis Identification Peak Identification (Retention Time, Spectra) Analysis->Identification Quantification Quantification (Calibration Curve) Analysis->Quantification Result Report: Content of This compound Identification->Result Quantification->Result

Caption: General workflow for phytochemical analysis using a reference standard.

References

Techniques for isolating Quercetin 3-O-Sambubioside from plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed methodologies for the isolation and purification of Quercetin 3-O-Sambubioside, a naturally occurring flavonoid glycoside with potential therapeutic applications, from plant extracts. The protocols outlined below are based on established chromatographic techniques and offer a comprehensive guide for obtaining this compound with high purity.

Introduction

This compound is a specific glycosidic form of quercetin, a potent antioxidant flavonoid. It is found in various medicinal plants, including Nelumbo nucifera (lotus) and Eucommia ulmoides.[1][2] The isolation of this compound is crucial for further pharmacological studies and drug development. The following sections detail the necessary steps, from initial extraction to final purification, and provide quantitative data to guide researchers in selecting the most suitable method.

Data Summary: Isolation Techniques for this compound and Related Flavonoid Glycosides

The following table summarizes quantitative data from various studies on the isolation of this compound and other flavonoid glycosides, offering a comparative overview of different techniques.

CompoundPlant SourceTechniqueYieldPurityReference
This compound Nelumbo nucifera (Lotus) leavesMacroporous Resin + HSCCC5.0 mg from 100 mg crude extract98.6%[1]
Quercetin-3-O-α-L-rhamnosidePlatycladus orientalis leavesPolyamide Column + HSCCC25.8 mg>95%[3]
MyricitrinAcacia mearnsii leavesSolvent Partition, Macroporous Resin, Sephadex, Prep. RP-HPLC7.3 mg/g of crude extract98.4%[4]
QuercetinPistacia eurycarpaSoxhlet Extraction + Silica Gel Column84.037 mg/gNot specified[5][6][7]
Rutin (Quercetin-3-O-rutinoside)Manihot glaziovii (Rubber Cassava) leavesMaceration and Recrystallization0.118% of total dried leaf extractNot specified[8]

Experimental Workflow for Isolation of this compound

The general workflow for isolating this compound involves several key stages, from sample preparation to final purification and analysis.

workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification plant_material Plant Material (e.g., Lotus Leaves) drying Drying & Grinding plant_material->drying extraction Solvent Extraction (e.g., Ethanol (B145695), Methanol) drying->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract pre_purification Pre-purification (Macroporous Resin or Polyamide Column) crude_extract->pre_purification fine_purification Fine Purification (HSCCC, Sephadex, or Preparative HPLC) pre_purification->fine_purification isolated_compound Isolated Quercetin 3-O-Sambubioside fine_purification->isolated_compound hplc_analysis Purity Check (HPLC) isolated_compound->hplc_analysis structure_elucidation Structural Elucidation (MS, NMR) hplc_analysis->structure_elucidation

Caption: General experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

Protocol 1: Isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a study on the leaves of Nelumbo nucifera.[1]

1. Plant Material and Extraction:

  • Dry the plant leaves at room temperature and grind them into a fine powder.

  • Extract the powdered leaves with 70% ethanol three times at room temperature.

  • Combine the extracts and concentrate under reduced pressure to obtain the crude extract.

2. Pre-purification with Macroporous Resin:

  • Dissolve the crude extract in water and apply it to an AB-8 macroporous resin column.

  • Wash the column with water to remove sugars and other polar impurities.

  • Elute the flavonoid-rich fraction with 70% ethanol.

  • Concentrate the eluate to dryness to obtain the cleaned-up crude extract.

3. HSCCC Separation:

  • Two-phase solvent system: Prepare a mixture of ethyl acetate-n-butanol-water (4:1:5, v/v/v). Shake the mixture vigorously in a separation funnel and allow it to stand until two distinct phases are formed.

  • HSCCC Operation:

    • Fill the entire column with the upper phase (stationary phase).

    • Rotate the apparatus at the desired speed (e.g., 800-900 rpm).

    • Pump the lower phase (mobile phase) into the column at a flow rate of 1.5-2.0 mL/min.

    • Once hydrodynamic equilibrium is reached, inject the sample (100 mg of the cleaned-up extract dissolved in a small volume of the biphasic solvent system).

    • Monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm).

    • Collect fractions based on the chromatogram.

4. Analysis:

  • Analyze the collected fractions and the final purified compound for purity using High-Performance Liquid Chromatography (HPLC).[1]

  • Identify the chemical structure using Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR).[1]

Protocol 2: General Multi-Step Chromatographic Isolation of Flavonoid Glycosides

This protocol is a generalized procedure based on techniques used for isolating various flavonoid glycosides.[3][4]

1. Extraction and Partitioning:

  • Extract the dried and powdered plant material with a suitable solvent like methanol (B129727) or ethanol.

  • Concentrate the extract and then suspend it in water.

  • Perform liquid-liquid partitioning successively with solvents of increasing polarity, for instance, n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

2. Column Chromatography (Initial Separation):

  • Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography.

  • Polyamide Column: Elute with a gradient of ethanol in water.[3]

  • Silica Gel Column: Use a solvent system such as chloroform-methanol or ethyl acetate-formic acid-water.[7]

3. Gel Filtration Chromatography:

  • For further purification, use a Sephadex LH-20 column.[9]

  • Elute with methanol or a methanol-water mixture to separate compounds based on their molecular size and polarity.[9]

4. Preparative RP-HPLC (Final Purification):

  • If high purity is required, subject the partially purified fractions to preparative reverse-phase HPLC.[4]

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (often with a small amount of formic acid or acetic acid to improve peak shape) is a typical mobile phase.[4]

  • Monitor the elution and collect the peak corresponding to this compound.

Logical Relationship of Purification Steps

The purification process follows a logical progression from crude separation to high-resolution purification, with analytical checks at each key stage.

purification_logic Crude_Extract Crude Plant Extract Low_Res_Chroma Low-Resolution Chromatography (e.g., Polyamide, Macroporous Resin) Crude_Extract->Low_Res_Chroma Medium_Res_Chroma Medium-Resolution Chromatography (e.g., Sephadex LH-20, Silica Gel) Low_Res_Chroma->Medium_Res_Chroma TLC_Check1 TLC/HPLC Analysis Low_Res_Chroma->TLC_Check1 High_Res_Chroma High-Resolution Chromatography (e.g., Preparative HPLC, HSCCC) Medium_Res_Chroma->High_Res_Chroma TLC_Check2 TLC/HPLC Analysis Medium_Res_Chroma->TLC_Check2 Pure_Compound Pure this compound (>95% Purity) High_Res_Chroma->Pure_Compound HPLC_Purity Final Purity Check (HPLC) High_Res_Chroma->HPLC_Purity

References

Application Notes and Protocols for In Vivo Experimental Design of Quercetin 3-O-Sambubioside Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin (B1663063) 3-O-Sambubioside (Q3S) is a flavonoid glycoside found in various plants, including the male flowers of Eucommia ulmoides. Like other quercetin glycosides, Q3S is believed to exert a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] It is important to note that following oral administration, quercetin glycosides are often metabolized by intestinal enzymes and gut microbiota, leading to the release of the aglycone, quercetin.[2][3] Subsequently, quercetin is absorbed and further metabolized in the liver.[4][5][6] Therefore, many of the in vivo effects of Q3S are likely attributable to its metabolite, quercetin.[2] These application notes provide a framework for designing in vivo experiments to investigate the therapeutic potential of Quercetin 3-O-Sambubioside.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and its Metabolite Quercetin in Rats
ParameterThis compound (Oral)Quercetin (from Q3S, Oral)Quercetin (Intravenous)
Dose 50 mg/kg50 mg/kg (as Q3S)10 mg/kg
Cmax (µg/mL) Undetectable7.47 ± 2.63[7]15.2 ± 3.1
Tmax (h) -0.9 ± 0.4[7]0.1
AUC0-t (µg·h/mL) -43.18 ± 16.46[7]25.8 ± 5.4
t1/2 (h) -3.5 ± 0.82.1 ± 0.5
CL (L/h/kg) -1.15 ± 0.420.39 ± 0.08

Note: Data for Quercetin (from Q3S, Oral) and Quercetin (Intravenous) are adapted from studies on quercetin and its glycosides for illustrative purposes.[7] Actual values for Q3S would need to be determined experimentally.

Table 2: Anticipated Biomarker Changes in a Murine Model of Neuroinflammation
BiomarkerControl GroupDisease Model GroupQ3S-Treated Group (50 mg/kg)
TNF-α (pg/mL) in brain tissue 15 ± 385 ± 1235 ± 7
IL-6 (pg/mL) in brain tissue 10 ± 260 ± 922 ± 5
IL-1β (pg/mL) in brain tissue 8 ± 1.555 ± 818 ± 4
Superoxide (B77818) Dismutase (SOD) activity (U/mg protein) 150 ± 2075 ± 10120 ± 15
Malondialdehyde (MDA) levels (nmol/mg protein) 2.5 ± 0.58.0 ± 1.24.0 ± 0.8

Note: These are hypothetical values to illustrate the expected antioxidant and anti-inflammatory effects of Q3S based on known activities of quercetin.[8][9]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study in Mice

Objective: To determine the acute toxicity of this compound after a single oral administration in mice.

Materials:

  • This compound (Q3S)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male and female CD-1 mice (8-10 weeks old)

  • Oral gavage needles

  • Standard laboratory animal diet and water

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least 7 days.

  • Grouping: Randomly divide mice into a control group and at least three treatment groups (e.g., 500, 1000, 2000 mg/kg body weight) with an equal number of males and females in each group (n=5/sex/group).

  • Fasting: Fast the animals overnight (with access to water) before dosing.

  • Dosing: Administer a single oral dose of Q3S suspended in the vehicle to the treatment groups. The control group receives the vehicle only.

  • Observation: Observe the animals continuously for the first 4 hours after dosing and then daily for 14 days for any signs of toxicity, including changes in behavior, appearance, and mortality.

  • Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in major organs.

Data Analysis: Calculate the LD50 (if possible) and describe all observed signs of toxicity.

Protocol 2: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound and its primary metabolite, quercetin, after oral administration in rats.

Materials:

  • This compound (Q3S)

  • Vehicle (e.g., polyethylene (B3416737) glycol 400:water, 50:50)

  • Male Sprague-Dawley rats (200-250 g) with jugular vein cannulas

  • Oral gavage needles

  • Heparinized tubes for blood collection

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Use cannulated rats to facilitate serial blood sampling. Acclimatize them for at least 3 days after surgery.

  • Fasting: Fast the rats for 12 hours before dosing, with free access to water.

  • Dosing: Administer a single oral dose of Q3S (e.g., 50 mg/kg) to a group of rats (n=6).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentrations of both Q3S and quercetin in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, t1/2, and clearance.[4][7]

Protocol 3: In Vivo Anti-Inflammatory Efficacy in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of neuroinflammation.

Materials:

  • This compound (Q3S)

  • Lipopolysaccharide (LPS) from E. coli

  • Saline solution

  • Male C57BL/6 mice (8-10 weeks old)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Kits for SOD and MDA assays

Procedure:

  • Animal Grouping: Randomly divide mice into four groups (n=8-10/group):

    • Group 1: Vehicle control (oral vehicle + intraperitoneal saline)

    • Group 2: LPS control (oral vehicle + intraperitoneal LPS)

    • Group 3: Q3S treatment (oral Q3S at 50 mg/kg + intraperitoneal LPS)

    • Group 4: Q3S control (oral Q3S at 50 mg/kg + intraperitoneal saline)

  • Treatment: Administer Q3S or vehicle orally for 7 consecutive days.

  • Induction of Inflammation: On day 7, one hour after the final oral administration, inject LPS (0.25 mg/kg) intraperitoneally to induce neuroinflammation in Groups 2 and 3. Inject saline to Groups 1 and 4.

  • Tissue Collection: 24 hours after the LPS injection, euthanize the mice and collect the brain tissue.

  • Biochemical Analysis: Homogenize the brain tissue and perform ELISA to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[10]

  • Oxidative Stress Markers: Use the brain homogenates to measure the activity of the antioxidant enzyme superoxide dismutase (SOD) and the levels of the lipid peroxidation marker malondialdehyde (MDA).[8]

  • Data Analysis: Compare the levels of inflammatory cytokines and oxidative stress markers between the different groups using appropriate statistical tests (e.g., ANOVA).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_analysis Analysis acclimatization Animal Acclimatization (7 days) grouping Random Grouping (n=8-10/group) acclimatization->grouping q3s_admin Oral Q3S Administration (7 days) grouping->q3s_admin lps_injection LPS Injection (Day 7) q3s_admin->lps_injection euthanasia Euthanasia & Tissue Collection (24h post-LPS) lps_injection->euthanasia biochem Biochemical Analysis (ELISA, SOD, MDA) euthanasia->biochem data_analysis Statistical Analysis biochem->data_analysis

Caption: General workflow for an in vivo efficacy study of Q3S.

nfkb_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Inflammation Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Q3S Quercetin (from Q3S) Q3S->IKK inhibits NFkB_n->Inflammation induces transcription

Caption: Q3S (as quercetin) inhibits the NF-κB signaling pathway.

nrf2_pathway cluster_nucleus Inside Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nucleus Nucleus Nrf2->Nucleus translocates Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant Enzymes (SOD, HO-1) ARE->AntioxidantEnzymes induces transcription Q3S Quercetin (from Q3S) Q3S->Keap1 inhibits Nrf2_n->ARE binds to

Caption: Q3S (as quercetin) activates the Nrf2 antioxidant pathway.

References

Application Notes & Protocols for UPLC-MS/MS in Pharmacokinetic Studies of Quercetin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the pharmacokinetic analysis of quercetin (B1663063) glycosides. These protocols and notes are designed to assist in the development and validation of robust analytical methods for quantifying quercetin glycosides and their metabolites in biological matrices, a critical step in drug development and clinical research.

Introduction to Quercetin Glycosides and Pharmacokinetics

Quercetin, a prominent dietary flavonoid found in many fruits and vegetables, is most commonly present in glycosidic forms, where one or more hydroxyl groups are conjugated with sugars.[1] These glycosides, such as rutin (B1680289) and isoquercitrin, exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[2][3] Understanding their absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating their therapeutic potential.

Pharmacokinetic studies of quercetin glycosides are essential to determine their bioavailability and metabolic fate.[4][5] Upon ingestion, quercetin glycosides undergo extensive metabolism, primarily in the intestine and liver, resulting in various conjugated metabolites like glucuronides and sulfates.[1][6] UPLC-MS/MS has emerged as the preferred analytical technique for these studies due to its high sensitivity, selectivity, and speed, enabling the accurate quantification of parent glycosides and their metabolites in complex biological samples like plasma.[7][8]

Experimental Protocols

Plasma Sample Preparation

A critical step for accurate quantification is the efficient extraction of quercetin glycosides and their metabolites from plasma while minimizing matrix effects. A common and effective method is protein precipitation.

Protocol: Protein Precipitation for Plasma Samples

  • Thaw Samples: Allow frozen plasma samples to thaw completely at room temperature.

  • Aliquoting: Vortex the thawed plasma sample and transfer 100 µL into a clean microcentrifuge tube.

  • Internal Standard: Add 10 µL of the internal standard (IS) working solution (e.g., rutin or a structurally similar compound not present in the sample) to the plasma. Vortex for 30 seconds.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 2 minutes. Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Final Centrifugation: Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Injection: Transfer the clear supernatant to a UPLC vial for analysis.

UPLC-MS/MS Analysis

The following tables summarize typical UPLC and MS/MS parameters for the analysis of quercetin glycosides. These should be optimized for the specific analytes and instrumentation used.

Table 1: UPLC Parameters

ParameterTypical Value
Column Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)[7][8]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B Acetonitrile[7]
Flow Rate 0.4 mL/min[7][9]
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B
Column Temperature 40°C
Injection Volume 5 µL

Table 2: MS/MS Parameters (Triple Quadrupole)

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Negative[7]
Capillary Voltage 3.0 kV
Source Temperature 150°C[9]
Desolvation Temperature 500°C[9]
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)[9]
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)[7]

Table 3: Example MRM Transitions for Quercetin Glycosides and Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Quercetin-3-O-glucoside463.1301.03520
Rutin (Quercetin-3-O-rutinoside)609.1301.04525
Quercetin Glucuronide477.1301.03018
Quercetin Sulfate381.0301.02515
Quercetin (Aglycone)301.0151.03022

Pharmacokinetic Study Protocol

This protocol outlines a typical design for a preclinical pharmacokinetic study of a quercetin glycoside in rats.

Protocol: Oral Pharmacokinetic Study in Rats

  • Animal Acclimatization: House male Sprague-Dawley rats (200-250 g) in a controlled environment (22 ± 2°C, 12 h light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.

  • Fasting: Fast the rats overnight (12 hours) before dosing, with free access to water.

  • Dosing: Administer the quercetin glycoside formulation orally via gavage at a specific dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein into heparinized tubes at predefined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the collected plasma samples at -80°C until UPLC-MS/MS analysis.

  • Data Analysis: Plot the plasma concentration-time curve. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) using non-compartmental analysis software.

Data Presentation

Table 4: Summary of Pharmacokinetic Parameters for Quercetin Metabolites in Humans after Oral Administration of Quercetin Glycosides from Apple Peel and Onion Powder [10]

MetaboliteSourceCmax (ng/mL)
Quercetin Sulfate Apple Peel4.6
Onion Powder37.3
Quercetin Glucuronide Apple Peel15.5
Onion Powder212.8
Quercetin Diglucuronide Apple Peel9.3
Onion Powder168.8
Methyl Quercetin Glucuronide Apple Peel7.5
Onion Powder90.1

Data adapted from a study involving consumption of applesauce enriched with micronized apple peel or onion powder, each containing ~180 µmol of quercetin glycosides.[10]

Visualizations

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is precip Protein Precipitation (Acetonitrile) is->precip cent1 Centrifugation precip->cent1 supernatant Collect Supernatant cent1->supernatant evap Evaporation supernatant->evap reconst Reconstitution evap->reconst cent2 Final Centrifugation reconst->cent2 injection UPLC Injection cent2->injection separation Chromatographic Separation (C18) injection->separation ionization ESI Source (Negative Mode) separation->ionization detection Mass Spectrometry (MRM Detection) ionization->detection data Data Acquisition and Processing detection->data

Caption: UPLC-MS/MS experimental workflow for pharmacokinetic analysis.

Quercetin_Signaling cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes quercetin Quercetin Glycosides (after metabolism) pi3k PI3K/Akt quercetin->pi3k Inhibits mapk MAPK quercetin->mapk Modulates nfkb NF-κB quercetin->nfkb Inhibits jak_stat JAK/STAT quercetin->jak_stat Modulates apoptosis Induction of Apoptosis pi3k->apoptosis proliferation Inhibition of Proliferation pi3k->proliferation mapk->proliferation inflammation Reduced Inflammation nfkb->inflammation

References

Analytical Methods for Quercetin Derivatives in Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of quercetin (B1663063) and its derivatives in various biological matrices. The methodologies outlined are based on established and validated techniques, primarily focusing on liquid chromatography coupled with mass spectrometry, to ensure high sensitivity and selectivity.

Introduction

Quercetin, a prominent dietary flavonoid found in many fruits, vegetables, and grains, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] To understand its pharmacokinetic profile, bioavailability, and biological activity, robust and reliable analytical methods for the quantification of quercetin and its metabolites in biological samples are essential.[2][3][4] This document outlines detailed protocols for sample preparation and analysis using modern analytical instrumentation.

Signaling Pathways Modulated by Quercetin

Quercetin has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. Understanding these pathways is crucial for elucidating its mechanism of action. Quercetin has been found to inhibit pathways such as PI3K/Akt, MAPK, and Wnt, which are often dysregulated in cancer.[5][6][7] It can also activate the Nrf2 signaling pathway, which is involved in the antioxidant response.[8]

Quercetin_Signaling_Pathways cluster_inhibition Inhibitory Effects cluster_activation Activatory Effects PI3K PI3K/Akt Pathway Cell_Proliferation Cell_Proliferation PI3K->Cell_Proliferation Inhibits MAPK MAPK Pathway MAPK->Cell_Proliferation Inhibits Wnt Wnt/β-catenin Pathway Wnt->Cell_Proliferation Inhibits Nrf2 Nrf2 Pathway Antioxidant_Response Antioxidant_Response Nrf2->Antioxidant_Response Activates Quercetin Quercetin Quercetin->PI3K Quercetin->MAPK Quercetin->Wnt Quercetin->Nrf2

Caption: Quercetin's modulation of key cellular signaling pathways.

Analytical Methodologies

A variety of analytical techniques can be employed for the determination of quercetin and its derivatives, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS/MS) being the most prevalent and robust methods.[2][3][9] These methods offer high selectivity and sensitivity for complex biological matrices.[1][2][3]

General Experimental Workflow

The general workflow for analyzing quercetin derivatives in biological matrices involves sample collection and preparation, followed by chromatographic separation and detection.

Experimental_Workflow Start Biological Sample Collection (Plasma, Urine, etc.) Sample_Prep Sample Preparation (SPE or LLE) Start->Sample_Prep Chromatography Chromatographic Separation (UPLC/HPLC) Sample_Prep->Chromatography Detection Mass Spectrometric Detection (MS/MS) Chromatography->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis End Results Data_Analysis->End

Caption: General workflow for quercetin analysis in biological samples.

Quantitative Data Summary

The following tables summarize the validation parameters for various analytical methods used to quantify quercetin and its derivatives in plasma and urine.

Table 1: Method Validation Parameters for Quercetin Analysis in Human Plasma

Analytical MethodAnalyte(s)LLOQ (ng/mL)Linearity (ng/mL)Recovery (%)Reference
HPLC-UVQuercetin74 - 700>95%[10]
LC-MS/MSQuercetin0.51 - 800Not Reported[11]
UPLC-MS/MSQuercetin, Isorhamnetin2525 - 3000Not Reported[12]
LC-MS/MSQuercetin, t-Resveratrol5Not SpecifiedNot Reported[13]

Table 2: Method Validation Parameters for Quercetin Analysis in Human Urine

Analytical MethodAnalyte(s)LLOQ (ng/mL)Linearity (ng/mL)Recovery (%)Reference
HPLC-UVQuercetin3520 - 1000>95%[10]
LC-MS/MSQuercetin11 - 2000Not Reported[11]
UPLC-MS/MSQuercetin, Isorhamnetin100100 - 8000Not Reported[12]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of quercetin and its derivatives from plasma and urine.[10][14]

Materials:

  • Oasis HLB SPE cartridges

  • Methanol (B129727)

  • Acetonitrile

  • Formic acid

  • Water (HPLC grade)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • For plasma: To 500 µL of plasma, add 500 µL of 0.1 M acetate (B1210297) buffer (pH 5.0). Vortex for 30 seconds.

    • For urine: Centrifuge urine samples at 3000 rpm for 10 minutes. Dilute 100 µL of supernatant with 900 µL of water.

  • SPE Cartridge Conditioning:

    • Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution:

    • Elute the analytes with 1 mL of methanol.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: UPLC-MS/MS Analysis

This protocol describes a general UPLC-MS/MS method for the quantification of quercetin and its derivatives.[15][16]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm)[15][16]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min[15][16]

  • Gradient Elution:

    • Start with 10% B, hold for 1 min.

    • Linearly increase to 90% B over 5 min.

    • Hold at 90% B for 2 min.

    • Return to initial conditions and equilibrate for 2 min.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quercetin: m/z 301 -> 151

    • Isorhamnetin: m/z 315 -> 300

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

Method Validation

Bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the data.[17][18][19] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[17][18]

  • Linearity: The range of concentrations over which the method is accurate and precise.[17]

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.[17][18]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.[20][21]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.[17]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[17]

References

Troubleshooting & Optimization

Technical Support Center: Quercetin 3-O-Sambubioside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the extraction of Quercetin (B1663063) 3-O-Sambubioside.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of Quercetin 3-O-Sambubioside, helping you diagnose and resolve problems to improve your yield and purity.

Q1: Why is my final yield of this compound consistently low?

A1: Low yield can stem from several factors, from the initial extraction to final purification steps. The most common causes are inefficient initial extraction, degradation of the target molecule, or losses during purification.

  • Inefficient Extraction: The choice of solvent and extraction method is critical. Polar solvents like methanol (B129727) or ethanol (B145695) are generally more effective than non-polar solvents for extracting flavonoid glycosides.[1][2] Advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve yields compared to conventional maceration by enhancing solvent penetration into the plant matrix.[1][3]

  • Analyte Degradation: Quercetin glycosides can be sensitive to high temperatures and acidic conditions.[4] Exposure to strong acids (e.g., HCl concentrations of 0.1% v/v or higher) can cause hydrolysis, cleaving the sambubioside sugar moiety and converting your target molecule into its aglycone, quercetin.[1] Similarly, excessively high temperatures can lead to degradation.[5]

  • Purification Losses: Significant amounts of the target compound can be lost during multi-step purification processes. Each chromatographic step or liquid-liquid partition carries a risk of incomplete recovery.

To diagnose the issue, analyze samples at each stage of your process (crude extract, after each purification step) using HPLC to track the quantity of this compound and detect potential increases in quercetin, which would indicate hydrolysis.

Q2: My HPLC analysis shows a large quercetin peak but very little this compound. What's happening?

A2: This is a classic sign of glycoside hydrolysis. The sambubioside sugar attached to the quercetin molecule has likely been cleaved off during your extraction or processing, leaving the quercetin aglycone.

Primary Causes and Solutions:

  • Acidic Conditions: The use of acidified solvents is a common cause. Even mild acids can facilitate hydrolysis, especially when combined with heat.

    • Solution: Avoid using acid in your extraction solvent. If pH control is necessary for other reasons, maintain a neutral or slightly acidic pH (around 5-6) and keep temperatures moderate.

  • High Temperature: Excessive heat, especially for prolonged periods, can promote hydrolysis and degradation of flavonoids.[5]

    • Solution: When using methods like reflux or Soxhlet, monitor the temperature closely. Consider using extraction techniques that are effective at lower temperatures, such as ultrasound-assisted extraction (UAE) at controlled temperatures (e.g., 40-60°C).[6]

  • Enzymatic Activity: Endogenous plant enzymes (e.g., glucosidases) released during sample preparation can cleave sugar moieties.

    • Solution: Blanching the plant material with steam or briefly boiling it before extraction can denature these enzymes. Alternatively, using organic solvents like methanol or ethanol in the initial extraction step can inhibit the activity of water-soluble enzymes.

A troubleshooting workflow for this issue is presented below.

G start High Quercetin, Low Glycoside Peak check_acid Was an acidified solvent used? start->check_acid check_temp Was extraction temperature high (>70°C)? check_acid->check_temp No sol_acid ACTION: Remove acid from solvent. Maintain pH 5-7. check_acid->sol_acid Yes check_enzyme Was fresh plant material used without enzyme deactivation? check_temp->check_enzyme No sol_temp ACTION: Lower temperature to 40-60°C. Use UAE instead of reflux. check_temp->sol_temp Yes sol_enzyme ACTION: Blanch fresh material or use dried powder. check_enzyme->sol_enzyme Yes

Caption: Troubleshooting workflow for glycoside hydrolysis.

Q3: How can I effectively separate this compound from other flavonoids in the crude extract?

A3: Crude plant extracts are complex mixtures. A multi-step purification strategy is often necessary to achieve high purity.

  • Initial Cleanup (Solid-Phase Extraction): Before advanced chromatography, it's beneficial to perform a preliminary cleanup. Passing the crude extract through a macroporous resin (e.g., AB-8) can effectively remove highly polar compounds (like sugars and acids) and some non-polar compounds (like chlorophyll), enriching the flavonoid fraction.[3]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is exceptionally well-suited for separating compounds with similar polarities from complex natural product extracts. It is a liquid-liquid partitioning method that avoids irreversible adsorption onto a solid support, leading to high recovery rates. A two-phase solvent system composed of ethyl acetate-n-butanol-water (4:1:5, v/v) has been successfully used to purify this compound from a crude extract of Nelumbo nucifera (lotus) leaves, yielding a purity of 98.6%.[3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the highest purity, Prep-HPLC with a C18 column is a common final polishing step. This method offers high resolution but may have lower loading capacity compared to HSCCC.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the initial extraction of this compound?

A1: The polarity of the solvent is a key factor. For quercetin and its glycosides, methanol and aqueous ethanol have demonstrated high extraction efficiency.[1][2] Studies on general quercetin glycosides show that 80-100% methanol or 70% ethanol are often optimal.[1][3] The choice may depend on the specific plant matrix. For Nelumbo nucifera, methanol has been effectively used for initial extraction before further purification.[7]

Solvent SystemTarget Plant MaterialMethodTypical Yield/EfficiencyReference
80-100% Methanol Apple PeelsUltrasound-AssistedHighest recovery of quercetin & its glycosides[1]
70% Ethanol Red Onion SkinMicrowave/Ultrasound10.32% Quercetin, 12.52% Total Flavonoids[3]
Methanol Nelumbo nucifera LeavesMacerationEffective for extracting various quercetin glycosides[7]
Ethanol Pistacia eurycarpaSoxhletHighest quercetin concentration (84.037 mg/g)[8]

Table 1. Comparison of Solvent Systems for Flavonoid Glycoside Extraction.

Q2: What are the pros and cons of Ultrasound-Assisted Extraction (UAE) versus Microwave-Assisted Extraction (MAE)?

A2: Both UAE and MAE are modern techniques that offer significant advantages over traditional methods like maceration or Soxhlet extraction, primarily by reducing extraction time and solvent consumption.

FeatureUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Mechanism Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration.Uses microwave energy to heat the solvent and plant matrix, causing cell rupture due to increased internal pressure.
Advantages Highly efficient at lower temperatures, reducing the risk of thermal degradation of sensitive compounds.Extremely fast heating and short extraction times. High extraction efficiency.
Disadvantages Localized high temperatures at the point of bubble collapse can still degrade some compounds. Efficiency can be affected by sample viscosity and geometry.Risk of creating localized "hot spots" that can degrade thermally sensitive compounds like glycosides. Requires polar solvents for effective heating.
Best For Thermally sensitive compounds where temperature control is critical.Rapid screening of extraction conditions and efficient extraction when thermal stability is not a major concern.

A comparative study on red onion skin found that a sequential Microwave/Ultrasound-Assisted Extraction (MUAE) gave the highest recovery of quercetin (10.32%), followed by UAE (5.36%) and MAE (5.03%) under the same conditions, suggesting a synergistic effect.[3]

Q3: Can I use an enzymatic-assisted extraction (EAE) method?

A3: Yes, but with caution. EAE uses enzymes like cellulase (B1617823) or pectinase (B1165727) to break down the plant cell wall, which can significantly improve the release of intracellular compounds. However, if you are not careful, you could inadvertently use enzymes with glycosidase activity (like β-glucosidase) that would cleave the sugar from your target molecule, converting it to quercetin. For this reason, EAE is more commonly used when the target is the aglycone (quercetin) itself. If you intend to use EAE for this compound, you must use highly specific enzymes that target cell wall components without affecting the glycosidic bond of your compound.

Experimental Protocols & Workflows

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Quercetin Glycosides

This protocol is adapted from methodologies for extracting quercetin glycosides from plant material.[1]

  • Sample Preparation: Dry the plant material (e.g., Nelumbo nucifera leaves) at 40-50°C and grind it into a fine powder (e.g., 40 mesh).

  • Extraction:

    • Weigh 1 g of the powdered plant material into a flask.

    • Add 50 mL of 80% aqueous methanol (a 1:50 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 15-20 minutes at a controlled temperature (e.g., 40°C).

  • Recovery:

    • Filter the mixture through Whatman No. 1 paper.

    • Collect the filtrate and concentrate it using a rotary evaporator under vacuum at 40°C to obtain the crude extract.

    • Store the crude extract at -20°C until purification.

Protocol 2: Purification of this compound via HSCCC

This protocol is based on the successful purification from Nelumbo nucifera leaves.[3]

  • Crude Extract Preparation: Obtain a crude extract using a suitable method (e.g., Protocol 1). Partially purify the extract by passing it through an AB-8 macroporous resin column to enrich the flavonoid fraction.

  • HSCCC Solvent System Preparation:

    • Prepare a two-phase solvent system of ethyl acetate-n-butanol-water (4:1:5, v/v) .

    • Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. Degas both the upper (stationary phase) and lower (mobile phase) layers before use.

  • HSCCC Operation:

    • Fill the HSCCC column entirely with the stationary phase (upper phase).

    • Set the apparatus to rotate at the desired speed (e.g., 800 rpm).

    • Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 1.5 mL/min).

    • Once hydrodynamic equilibrium is reached (mobile phase elutes from the outlet), dissolve the crude extract (e.g., 100 mg) in a small volume of the biphasic solvent system and inject it into the column.

  • Fraction Collection & Analysis:

    • Continuously collect the eluent in fractions.

    • Monitor the fractions by HPLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the final product.

General Extraction & Purification Workflow

The following diagram illustrates a typical workflow from raw plant material to purified this compound.

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_analysis 4. Analysis plant Plant Material (e.g., Lotus Leaves) dry Drying (40-50°C) plant->dry grind Grinding (Powder) dry->grind uae Ultrasound-Assisted Extraction (e.g., 80% Methanol) grind->uae filter Filtration uae->filter evap Solvent Evaporation (Rotovap) filter->evap crude Crude Extract evap->crude resin Macroporous Resin Cleanup crude->resin hsccc HSCCC / Prep-HPLC resin->hsccc pure_compound Pure Quercetin 3-O-Sambubioside hsccc->pure_compound hplc HPLC-DAD/MS pure_compound->hplc nmr NMR pure_compound->nmr

Caption: General workflow for extraction and purification.

References

Quercetin 3-O-Sambubioside solubility and stability challenges.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Quercetin (B1663063) 3-O-Sambubioside. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address the common challenges associated with the solubility and stability of this flavonoid glycoside.

I. Solubility Challenges & Troubleshooting

Quercetin 3-O-Sambubioside, a glycoside of quercetin, generally exhibits improved aqueous solubility compared to its aglycone form, quercetin. However, researchers may still encounter solubility issues depending on the desired concentration and solvent system.

Frequently Asked Questions (FAQs) - Solubility

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol. For aqueous solutions, it is sparingly soluble. It is common practice to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.

Q2: I am observing precipitation when I dilute my DMSO stock solution with an aqueous buffer. What can I do?

A2: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

  • Increase the percentage of co-solvent: If your experimental design allows, you can try increasing the percentage of DMSO in the final solution. However, be mindful of potential solvent toxicity in cell-based assays.

  • Use a different co-solvent system: For in vivo studies, co-solvent systems such as a mixture of DMSO, PEG300, Tween-80, and saline are often used to improve solubility.[1]

  • Sonication: Gentle sonication can help to dissolve the compound and break up small aggregates.

  • Warm the solution: Gently warming the solution may temporarily increase solubility, but be cautious as heat can also accelerate degradation.

Q3: Can I use techniques like cyclodextrin (B1172386) complexation to improve aqueous solubility?

A3: Yes, cyclodextrin complexation is a well-established method for enhancing the aqueous solubility of poorly soluble compounds, including flavonoids.[2] By forming inclusion complexes, cyclodextrins can encapsulate the hydrophobic quercetin moiety, thereby increasing its solubility in water.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and its aglycone, Quercetin. Note: Data for Quercetin is provided for reference as specific quantitative data for this compound in all common solvents is limited.

CompoundSolventTemperature (°C)SolubilityReference
This compound DMSO 25 100 mg/mL [3]
This compoundMethanolNot SpecifiedSoluble
This compoundEthanolNot SpecifiedSoluble
QuercetinDMSO25~30 mg/mL[2][4]
QuercetinEthanol25~2 mg/mL[2][4]
QuercetinWater25Very low (~0.01 mg/mL)

II. Stability Challenges & Troubleshooting

Flavonoids, including this compound, are susceptible to degradation under various conditions, which can impact experimental results and the shelf-life of stock solutions.

Frequently Asked Questions (FAQs) - Stability

Q1: How stable are solutions of this compound?

A1: Solutions of this compound are generally considered unstable and should be prepared fresh for optimal results.[5] Degradation can be influenced by factors such as pH, temperature, light, and the presence of oxygen.

Q2: What are the optimal storage conditions for solid this compound and its stock solutions?

A2:

  • Solid Form: Store the solid compound at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. For short-term storage (up to one month), store at -20°C, protected from light. For longer-term storage (up to six months), it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[6] Always protect solutions from light.

Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?

A3: Yes, degradation is a likely culprit for inconsistent results. To minimize this:

  • Prepare fresh solutions: As recommended, prepare working solutions fresh from a frozen stock just before each experiment.

  • Protect from light: Use amber vials or cover your containers with aluminum foil during experiments.

  • Control pH: Flavonoids are generally more stable in slightly acidic conditions. Alkaline conditions can accelerate degradation.[7]

  • Maintain low temperatures: Keep solutions on ice whenever possible during experimental setup.

Q4: What are the common degradation products of quercetin and its glycosides?

A4: The degradation of quercetin often involves the cleavage of its C-ring, leading to the formation of phenolic acids such as protocatechuic acid and phloroglucinol (B13840) carboxylic acid.[3] Under thermal stress, quercetin glycosides can first hydrolyze to the aglycone (quercetin) before further degradation.[8]

Factors Affecting Stability
FactorEffect on StabilityMitigation Strategies
pH Generally less stable in alkaline conditions.[7]Maintain a slightly acidic to neutral pH in aqueous solutions.
Temperature Higher temperatures accelerate degradation.[8]Store solutions at low temperatures (-20°C or -80°C) and keep on ice during use.
Light Susceptible to photodegradation.[9]Store in amber vials or wrap containers in foil. Work in low-light conditions.
Oxygen Prone to oxidation.Use deoxygenated solvents and consider storing under an inert gas (e.g., argon or nitrogen).

III. Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of this compound in an aqueous buffer.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess Quercetin 3-O-Sambubioside prep2 Add to a known volume of aqueous buffer prep1->prep2 equil Shake at a constant temperature for 24-48h prep2->equil sample1 Centrifuge to pellet undissolved solid equil->sample1 sample2 Filter supernatant (0.22 µm filter) sample1->sample2 sample3 Dilute supernatant sample2->sample3 sample4 Analyze by HPLC-UV sample3->sample4 quant Determine concentration using a standard curve sample4->quant

Workflow for solubility determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed container.

  • Equilibration: Place the container in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours to ensure equilibrium is reached.

  • Sampling:

    • After equilibration, allow the suspension to settle.

    • Centrifuge the sample at high speed to pellet the remaining solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Analysis:

    • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of your analytical method.

    • Analyze the diluted sample by a validated HPLC-UV method.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to a standard curve prepared with known concentrations of the compound.

Protocol 2: Stability-Indicating HPLC Method for Forced Degradation Studies

This protocol describes a general approach to assess the stability of this compound under various stress conditions.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare stock solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base oxidative Oxidation (e.g., 3% H2O2, RT) prep->oxidative thermal Thermal Stress (e.g., 60°C) prep->thermal photo Photolytic Stress (UV/Vis light) prep->photo analysis Analyze samples at different time points by HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis eval1 Monitor decrease in parent compound peak analysis->eval1 eval2 Identify and quantify degradation products eval1->eval2 G Q3S This compound Quercetin Quercetin (Aglycone) Q3S->Quercetin Hydrolysis (Acid, Base, Heat, Enzymes) Degradation Degradation Products (e.g., Protocatechuic Acid, Phloroglucinol Carboxylic Acid) Quercetin->Degradation Oxidation / Ring Fission (Heat, Light, O2, pH)

References

Quercetin Glycosides Bioavailability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of quercetin (B1663063) glycosides.

Troubleshooting Guide

This section addresses common issues encountered during experiments aimed at improving the bioavailability of quercetin glycosides.

Question: My in vivo pharmacokinetic study shows minimal plasma concentration of quercetin after oral administration of a standard quercetin glycoside. What are the potential reasons and how can I troubleshoot this?

Answer:

Low plasma concentration of quercetin is a frequent challenge due to its inherently poor bioavailability.[1][2][3][4] Several factors could be contributing to this issue in your experiment:

  • Poor Aqueous Solubility: Quercetin and its glycosides have low water solubility, which limits their dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][4][5]

  • Extensive First-Pass Metabolism: Quercetin undergoes rapid and extensive metabolism in the small intestine and liver, primarily through glucuronidation and sulfation.[6][7][8][9] This converts quercetin into metabolites that are quickly eliminated.

  • Efflux by Transporters: Intestinal efflux transporters, such as P-glycoprotein, can actively pump quercetin back into the intestinal lumen after absorption, reducing its net uptake.[1]

  • Chemical Instability: Quercetin can be degraded by factors such as pH and heat during food processing and storage, as well as within the gastrointestinal tract.[6]

Troubleshooting Steps:

  • Formulation Strategy: The most effective way to enhance quercetin's bioavailability is through advanced formulation strategies. Consider reformulating your quercetin glycoside using one of the following approaches:

    • Nanoformulations: Encapsulating quercetin in nanoparticles, liposomes, or nanoemulsions can protect it from degradation, improve its solubility, and enhance its absorption.[4][8][10][11][12]

    • Phytosomes: Complexing quercetin with phospholipids (B1166683) to form phytosomes can significantly improve its absorption and bioavailability.[5][6]

    • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating quercetin within cyclodextrin molecules can increase its solubility and dissolution rate.[9][13]

    • Solid Dispersions: Dispersing quercetin in a polymer matrix can enhance its surface area and dissolution.[1]

  • Co-administration with Bioenhancers:

    • Piperine: Co-administering quercetin with piperine, an alkaloid from black pepper, can inhibit the metabolic enzymes responsible for quercetin's degradation, thereby increasing its bioavailability.[5]

    • Dietary Fats: The presence of dietary fats can enhance the absorption of the lipophilic quercetin.[1][3]

  • Modification of the Glycoside: The type of sugar moiety attached to quercetin significantly impacts its absorption. Quercetin glucosides are generally more bioavailable than quercetin rutinoside (rutin).[1][2] Enzymatically modified isoquercitrin, with additional glucose moieties, has shown even greater absorption.[14][15]

  • Control for Inter-individual Variability: Quercetin bioavailability can vary significantly between individuals.[1] Ensure your study design accounts for this variability, for instance, by using a crossover design.

Question: My in vitro dissolution test for a novel quercetin formulation shows poor release. What could be the issue?

Answer:

Poor dissolution in vitro can be a predictor of poor bioavailability in vivo. Here are some potential causes and troubleshooting tips:

  • Inappropriate Dissolution Medium: The pH and composition of the dissolution medium should mimic the physiological conditions of the gastrointestinal tract. Consider using simulated gastric fluid (SGF) followed by simulated intestinal fluid (SIF).

  • Formulation Instability: The formulation itself might not be stable under the test conditions, leading to aggregation or precipitation of quercetin.

  • Insufficient Surfactant: For lipid-based formulations, the concentration of surfactants might be too low to maintain quercetin in a solubilized state.

  • High Crystallinity: The physical form of quercetin in your formulation can affect its dissolution. Amorphous forms are generally more soluble than crystalline forms.[10]

Troubleshooting Steps:

  • Optimize Dissolution Medium: Experiment with different compositions of SGF and SIF, including the addition of bile salts and enzymes to better simulate in vivo conditions.

  • Characterize Formulation Stability: Use techniques like dynamic light scattering (DLS) to assess the stability of your formulation in the dissolution medium over time.

  • Adjust Formulation Composition: If using a lipid-based system, try increasing the concentration of surfactants or using a combination of surfactants. For solid dispersions, consider using a different polymer or altering the drug-to-polymer ratio.

  • Analyze Solid-State Properties: Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to determine the physical state of quercetin in your formulation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the low bioavailability of quercetin glycosides?

A1: The primary reasons for the low bioavailability of quercetin glycosides are their poor water solubility, extensive and rapid metabolism in the intestine and liver (first-pass effect), and efflux back into the intestinal lumen by transport proteins.[1][3][4][5]

Q2: Which form of quercetin is more bioavailable: aglycone or glycoside?

A2: While quercetin aglycone can be absorbed through passive diffusion, certain glycosides, particularly quercetin-3-O-glucoside, exhibit higher bioavailability.[1][2] This is because the glucose moiety can be recognized by the sodium-glucose cotransporter 1 (SGLT1) in the small intestine, leading to active transport into the enterocytes.[8]

Q3: How much can bioavailability be improved with different formulation strategies?

A3: The improvement in bioavailability varies significantly depending on the formulation strategy. For instance, a quercetin phytosome formulation (QuerceFit®) has been shown to enhance bioavailability by approximately 20-fold compared to unformulated quercetin.[5] A self-emulsifying system with fenugreek galactomannans and lecithin (B1663433) encapsulation showed a 62-fold increase.[16] Nanoformulations have also demonstrated significant enhancements in bioavailability.[7]

Q4: Are there any safety concerns with the excipients used to enhance quercetin bioavailability?

A4: Most excipients used in formulations to enhance quercetin bioavailability, such as phospholipids, cyclodextrins, and common polymers, are generally recognized as safe (GRAS).[6][17] However, it is crucial to conduct thorough safety and toxicity studies for any novel formulation, especially for those intended for long-term use.

Q5: What are the key signaling pathways modulated by quercetin that are relevant to its therapeutic effects?

A5: Quercetin is known to modulate several key signaling pathways, contributing to its antioxidant, anti-inflammatory, and anti-cancer effects.[6][8][12] These include:

  • Antioxidant pathways: Quercetin can directly scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes.

  • Anti-inflammatory pathways: It can inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and downregulate the NF-κB signaling pathway.

  • Cell signaling pathways: Quercetin can influence various protein kinases and transcription factors involved in cell proliferation, apoptosis, and angiogenesis.

Data Presentation

Table 1: Comparison of Different Strategies to Enhance Quercetin Bioavailability

StrategyFormulation/MethodFold Increase in Bioavailability (AUC)Reference
Phytosome Quercetin Phytosome (QuerceFit®)~20-fold[5]
Lecithin Phytosome20.1-fold[13][16]
Nanoformulation Solid Lipid Nanoparticles5.71-fold[7]
LipoMicel®Up to 15-fold[6]
Cyclodextrin Complex Quercetin-3-O-glucoside-γ-cyclodextrin10.8-fold[13]
Glycoside Modification Quercetin-3-O-oligoglucosides~20-fold vs. aglycone[13][16]
Food Matrix Co-ingestion with dietary fats and fiber~2-fold[1][13]
Self-Emulsifying System Fenugreek galactomannans and lecithin62-fold[16]

Experimental Protocols

Protocol 1: In Vitro Dissolution Study for Quercetin Formulations

  • Preparation of Dissolution Media:

    • Simulated Gastric Fluid (SGF): Prepare SGF (pH 1.2) without pepsin according to USP guidelines.

    • Simulated Intestinal Fluid (SIF): Prepare SIF (pH 6.8) without pancreatin (B1164899) according to USP guidelines.

  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method) at 37 ± 0.5 °C with a paddle speed of 50 rpm.

  • Procedure:

    • Place a known amount of the quercetin formulation (equivalent to a specific dose of quercetin) into each dissolution vessel containing 900 mL of SGF.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60 minutes).

    • After 1 hour, add a concentrated buffer to the SGF to adjust the pH to 6.8, simulating the transition to the small intestine, or replace the SGF with SIF.

    • Continue to withdraw samples at various time points (e.g., 1.5, 2, 4, 6, 8 hours).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis:

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of quercetin in the filtrate using a validated HPLC method.[18]

  • Data Analysis: Plot the cumulative percentage of quercetin released versus time to obtain the dissolution profile.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animals: Use male Sprague-Dawley rats (200-250 g). House the animals under standard conditions with free access to food and water. Fast the animals overnight before the experiment.

  • Drug Administration:

    • Divide the rats into groups (n=6 per group) to receive either the control (unformulated quercetin glycoside) or the test formulation.

    • Administer the formulations orally via gavage at a dose equivalent to 50 mg/kg of quercetin.[18]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[18]

    • Collect blood into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Sample Analysis:

    • To determine the total quercetin concentration, treat the plasma samples with β-glucuronidase/sulfatase to deconjugate the metabolites.

    • Extract quercetin from the plasma using a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the concentration of quercetin in the extracts using a validated LC-MS/MS method.[18]

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetic Study (Rats) formulation Quercetin Formulation dissolution Dissolution Testing (SGF/SIF) formulation->dissolution stability Formulation Stability formulation->stability oral_admin Oral Administration formulation->oral_admin Select promising formulations blood_sampling Blood Sampling oral_admin->blood_sampling plasma_analysis Plasma Analysis (LC-MS/MS) blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) plasma_analysis->pk_analysis

Caption: Experimental workflow for evaluating novel quercetin formulations.

bioavailability_strategies cluster_causes Primary Causes cluster_solutions Enhancement Strategies low_bioavailability Low Bioavailability of Quercetin Glycosides solubility Poor Solubility metabolism Extensive Metabolism efflux Efflux by Transporters formulation Advanced Formulations (Nano, Phytosomes) solubility->formulation modification Glycoside Modification solubility->modification metabolism->formulation Protection coadmin Co-administration (Piperine, Fats) metabolism->coadmin efflux->formulation improved_bioavailability Improved Bioavailability formulation->improved_bioavailability Increased Absorption coadmin->improved_bioavailability Reduced Metabolism modification->improved_bioavailability Enhanced Uptake

Caption: Strategies to overcome the low bioavailability of quercetin.

quercetin_signaling cluster_antioxidant Antioxidant Effects cluster_antiinflammatory Anti-inflammatory Effects quercetin Quercetin ros ROS Scavenging quercetin->ros antioxidant_enzymes Upregulation of Antioxidant Enzymes quercetin->antioxidant_enzymes nfkb Inhibition of NF-κB Pathway quercetin->nfkb cox_lox Inhibition of COX & LOX Enzymes quercetin->cox_lox therapeutic_effects Therapeutic Effects (Cardioprotective, Neuroprotective, etc.) ros->therapeutic_effects antioxidant_enzymes->therapeutic_effects nfkb->therapeutic_effects cox_lox->therapeutic_effects

Caption: Key signaling pathways modulated by quercetin.

References

Technical Support Center: Optimizing HPLC Separation of Quercetin and its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of quercetin (B1663063) and its structurally related glycosides. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during these analyses.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments in a question-and-answer format.

Problem: Poor Peak Resolution or Co-elution

Q1: My chromatogram shows co-eluting or overlapping peaks for quercetin and its glycosides. How can I improve the resolution?

A1: Co-elution is a common challenge when analyzing structurally similar compounds like quercetin and its derivatives. To enhance separation, you can systematically adjust several chromatographic parameters. A resolution value (Rs) of greater than 1.5 is generally considered baseline separation.[1] Consider the following optimization strategies:

  • Modify the Mobile Phase Gradient: If using gradient elution, a shallower gradient can significantly improve the resolution of closely eluting compounds.[2] Decrease the rate of increase of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the region where your compounds of interest elute.[3]

  • Adjust the Mobile Phase Composition:

    • Organic Solvent: Switching from acetonitrile to methanol (B129727), or vice versa, can alter selectivity and improve separation due to different solvent properties.[3] Acetonitrile often provides sharper peaks for flavonoids.[2]

    • pH: The pH of the aqueous portion of the mobile phase is critical. Adding a small amount of acid, such as 0.1% formic acid, acetic acid, or phosphoric acid, can suppress the ionization of silanol (B1196071) groups on the stationary phase and improve peak shape and resolution.[3][4] Operating at a lower pH (around 2.5-3.5) is generally effective.[3]

  • Change the Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which may lead to sharper peaks and improved resolution.[2] It's advisable to systematically evaluate temperatures (e.g., 25°C, 30°C, 40°C).[2]

  • Reduce the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better separation of critical pairs, although this will increase the total run time.[2]

Problem: Asymmetric Peak Shapes (Tailing or Fronting)

Q2: My quercetin peak is exhibiting tailing. What are the possible causes and how can I fix it?

A2: Peak tailing is a common issue and can be caused by several factors. A USP tailing factor greater than 1 indicates tailing. Here are the primary causes and their solutions:

  • Secondary Interactions: Interactions between basic analytes and acidic silanol groups on the silica-based stationary phase are a frequent cause of tailing.

    • Solution: Add an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol activity.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[5]

    • Solution: Dilute your sample or reduce the injection volume. If the peak shape improves, mass overload was the likely issue.[3]

  • Column Contamination or Void: Accumulation of sample matrix components can block the column inlet frit, or a void can form at the head of the column.[6]

    • Solution: Use a guard column to protect the analytical column.[6] If the column is contaminated, try flushing it with a strong solvent. If a void has formed, the column may need to be replaced.

Q3: I am observing peak fronting for my quercetin derivatives. What could be the reason?

A3: Peak fronting, where the tailing factor is less than 1, is less common than tailing but can still occur. Potential causes include:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Overload: Severe sample overload can also lead to peak fronting.[7]

    • Solution: Decrease the sample concentration or injection volume.[7]

  • Column Collapse: Using highly aqueous mobile phases (e.g., >95% water) with some C18 columns can cause the stationary phase to collapse, leading to a loss of retention and fronting peaks.

    • Solution: Use a column specifically designed for highly aqueous conditions (e.g., an aqueous C18). Flushing the column with 100% organic solvent may sometimes restore its performance.

Problem: Inconsistent Retention Times

Q4: My retention times are shifting between injections. What are the potential causes?

A4: Fluctuating retention times can make peak identification and quantification unreliable.[2] Common causes include:

  • Inadequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection.[2]

    • Solution: Increase the column equilibration time between runs.[2]

  • Mobile Phase Instability: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention.[2]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[2]

    • Solution: Use a column oven to maintain a constant temperature.[2]

  • HPLC Pump Issues: Leaks or malfunctioning check valves in the pump can cause inconsistent flow rates.[2]

    • Solution: Perform regular pump maintenance and check for leaks.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for quercetin and its glycosides?

A1: A good starting point is to use a reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm). For the mobile phase, begin with a gradient elution using 0.1% formic acid in water as mobile phase A and acetonitrile as mobile phase B. A flow rate of 1.0 mL/min and a column temperature of 30°C are common starting parameters. Detection is typically performed with a UV detector at around 360-370 nm.[1][8]

Q2: Should I use methanol or acetonitrile as the organic solvent?

A2: Both methanol and acetonitrile can be effective for separating quercetin and its glycosides. Acetonitrile generally has a lower viscosity, which can lead to better peak efficiency (sharper peaks).[3] However, methanol offers different selectivity and may be beneficial if you are experiencing co-elution with acetonitrile.[3]

Q3: How important is the pH of the mobile phase?

A3: The pH of the mobile phase is very important. Flavonoids like quercetin have acidic hydroxyl groups, and their ionization state can be affected by the mobile phase pH.[9] Acidifying the mobile phase (e.g., with 0.1% formic acid) to a pH of around 2.5-3.5 helps to ensure that these compounds are in their non-ionized form, which generally results in better peak shapes and more reproducible retention times on a C18 column.[3]

Q4: What detection wavelength is optimal for quercetin and its glycosides?

A4: Quercetin and its glycosides exhibit strong UV absorbance. A detection wavelength of around 360-370 nm is commonly used for their quantification.[1][8] A diode-array detector (DAD) can be particularly useful as it allows for monitoring at multiple wavelengths and can help in peak identification and purity assessment.[2]

Data Presentation

Table 1: Example HPLC Conditions for Quercetin and Rutin (B1680289) Analysis

ParameterMethod 1Method 2Method 3
Column C18 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A MethanolWater with 0.4% Phosphoric AcidWater with 0.1% Formic Acid
Mobile Phase B 0.4% Phosphoric AcidMethanolAcetonitrile
Composition 49:51 (A:B)51:49 (A:B)Gradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C25°C30°C
Detection UVUV at 254 nmDAD at 360 nm
Reference [10][11][3]

Table 2: Example Gradient Elution Program for Flavonoid Separation

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
09010
405050
451090
501090
519010
609010
ReferenceAdapted from[2]

Experimental Protocols

Protocol 1: General HPLC Method for the Separation of Quercetin and its Glycosides

This protocol outlines a general method that can be used as a starting point and optimized as needed.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase:

      • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.[2]

      • Solvent B: Acetonitrile.[2]

    • Gradient Program: See Table 2 for an example gradient.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[3]

    • Detection: DAD monitoring at 360 nm.[3]

    • Injection Volume: 10 µL.[2]

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Extract the flavonoids using an appropriate solvent (e.g., methanol).

    • Filter the extract through a 0.45 µm syringe filter before injection.

    • If possible, dissolve the final sample in the initial mobile phase composition.

  • Standard Preparation:

    • Prepare a stock solution of quercetin and any relevant glycoside standards in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to create a calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Standard Standard Weighing Dilution Dilution Standard->Dilution Filtration Filtration (0.45 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection Dilution->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection DAD Detection (360 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for HPLC analysis of quercetin and its glycosides.

troubleshooting_workflow Start Problem with HPLC Separation ProblemType Identify Problem Type Start->ProblemType PoorRes Poor Resolution / Co-elution ProblemType->PoorRes Resolution AsymmetricPeaks Asymmetric Peaks (Tailing/Fronting) ProblemType->AsymmetricPeaks Peak Shape RTShift Retention Time Shifts ProblemType->RTShift Retention Time AdjustGradient Adjust Gradient (Shallow) PoorRes->AdjustGradient ChangeSolvent Change Organic Solvent (ACN/MeOH) AdjustGradient->ChangeSolvent AdjustTempFlow Adjust Temp / Flow Rate ChangeSolvent->AdjustTempFlow CheckColumn Check Column Health AdjustTempFlow->CheckColumn End Problem Resolved CheckColumn->End CheckMobilePhase Check Mobile Phase pH (Add Acid) AsymmetricPeaks->CheckMobilePhase CheckSampleConc Check Sample Concentration (Dilute) CheckMobilePhase->CheckSampleConc CheckSampleSolvent Check Sample Solvent CheckSampleConc->CheckSampleSolvent CheckColumn2 Check Column (Contamination/Void) CheckSampleSolvent->CheckColumn2 CheckColumn2->End CheckEquilibration Increase Equilibration Time RTShift->CheckEquilibration CheckMobilePhasePrep Check Mobile Phase Prep/Stability CheckEquilibration->CheckMobilePhasePrep CheckTemp Use Column Oven CheckMobilePhasePrep->CheckTemp CheckPump Check Pump Performance CheckTemp->CheckPump CheckPump->End

Caption: Troubleshooting decision tree for common HPLC issues.

References

Troubleshooting Quercetin 3-O-Sambubioside quantification in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Quercetin (B1663063) 3-O-Sambubioside in complex mixtures.

Frequently Asked Questions (FAQs)

1. Sample Preparation and Extraction

  • Q: What is the best solvent for extracting Quercetin 3-O-Sambubioside from plant material? A: Methanol (B129727) and ethanol (B145695) are generally the most effective solvents for extracting quercetin and its glycosides due to their polarity.[1][2] For complex matrices, a mixture of ethanol or methanol with water (e.g., 70-80% ethanol) is often used to enhance extraction efficiency.[3][4] The choice of solvent should be optimized for your specific plant matrix.

  • Q: Are there advanced extraction techniques that can improve yield and reduce extraction time? A: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to provide higher extraction yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[5]

  • Q: My sample is in a complex biological matrix (e.g., plasma). How should I prepare it? A: For plasma samples, a protein precipitation step is typically required. This is often done using a solvent like methanol or acetonitrile (B52724).[6][7] Subsequent solid-phase extraction (SPE) may be necessary to further clean up the sample and concentrate the analyte before injection.

  • Q: I've heard this compound can be unstable. How should I handle and store my extracts? A: Quercetin and its glycosides can be susceptible to degradation. It is crucial to protect samples from light and heat. Solutions are reported to be unstable; therefore, it is recommended to prepare them fresh.[8] If storage is necessary, keep extracts at low temperatures (-20°C or -80°C) for a limited time.[6]

2. Chromatographic Separation (HPLC/UPLC)

  • Q: What type of HPLC column is recommended for separating this compound? A: A reversed-phase C18 column is the most common and effective choice for separating quercetin and its glycosides.[9] Columns with smaller particle sizes (e.g., < 2 µm for UPLC) can provide higher resolution and faster analysis times.

  • Q: What is a good starting mobile phase and gradient for method development? A: A common mobile phase combination is water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) as mobile phase A, and acetonitrile or methanol as mobile phase B.[3][7] A gradient elution is typically necessary to separate the various components in a complex extract. A good starting point is a linear gradient from a low percentage of organic solvent (e.g., 5-10% B) to a high percentage (e.g., 90-95% B) over 20-30 minutes.

  • Q: I am seeing co-elution with other compounds in my sample. How can I improve peak resolution? A: To resolve co-eluting peaks, you can modify the mobile phase gradient by making it shallower (slower increase in organic solvent percentage) around the retention time of your analyte.[1] You can also try switching the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous phase, as this can alter selectivity.[1] If these adjustments are insufficient, using a column with a different stationary phase chemistry (e.g., phenyl-hexyl) may be necessary.[1]

3. Detection and Quantification (UV and MS)

  • Q: What is the optimal UV wavelength for detecting this compound? A: Quercetin and its derivatives have a maximum absorbance at approximately 254 nm and another in the range of 360-375 nm.[10][11] Detection at the higher wavelength (around 370 nm) is generally more selective for flavonols.[10]

  • Q: I am using LC-MS/MS. What are the expected precursor and product ions for this compound? A: this compound has a molecular weight of 596.49 g/mol .[8] In negative ion mode electrospray ionization (ESI-), the precursor ion ([M-H]⁻) would be approximately m/z 595.13.[12] A primary product ion would result from the loss of the sambubioside sugar moiety (xylose-glucose), yielding the quercetin aglycone fragment at m/z 301.03.[13][14] Therefore, a potential MRM transition to monitor would be 595.13 → 301.03.

  • Q: What are matrix effects and how can I mitigate them in LC-MS/MS analysis? A: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement.[13] This can significantly impact the accuracy and precision of quantification. To mitigate matrix effects, ensure thorough sample cleanup, optimize chromatographic separation to resolve the analyte from interfering compounds, and use a stable isotope-labeled internal standard if available. If not, the standard addition method or matrix-matched calibration curves are recommended for accurate quantification.[13]

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Solution
Column Overload Dilute the sample or inject a smaller volume.
Secondary Interactions Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to ensure the analyte is in a single ionic form.[1]
Column Contamination/Degradation Flush the column with a strong solvent, or if necessary, replace the column.
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.

Problem: Low or No Recovery

Possible Cause Solution
Inefficient Extraction Optimize the extraction solvent, time, and temperature. Consider using UAE or MAE.[5] Ensure the plant material is finely ground for better solvent penetration.
Analyte Degradation Protect samples from light and heat during extraction and storage. Prepare solutions fresh whenever possible.[6][8]
Poor Solubility Ensure the chosen extraction and reconstitution solvents can fully dissolve this compound.
Issues with SPE Check for correct conditioning and equilibration of the SPE cartridge. Ensure the elution solvent is strong enough to recover the analyte.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of quercetin and its glycosides using HPLC-UV/DAD and LC-MS/MS. These values can serve as a benchmark when developing a method for this compound.

Table 1: Typical HPLC-UV/DAD Method Validation Parameters for Quercetin and its Glycosides

ParameterQuercetinRutin (Quercetin-3-O-rutinoside)Reference
Linearity Range (µg/mL) 0.14 - 24510 - 30[11][15]
Correlation Coefficient (R²) > 0.995> 0.99[11][15]
LOD (µg/mL) 0.046~3.4 (as LOQ)[11][15]
LOQ (µg/mL) 0.1410.6[11][15]
Recovery (%) 88.6 - 110.7Not specified[11]
Precision (RSD %) < 9.4Not specified[11]

Table 2: Typical LC-MS/MS Method Validation Parameters for Quercetin Glycosides

ParameterQuercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobiosideQuercetin Derivatives (General)Reference
Linearity Range (ng/mL) 7.32 - 1830Varies widely[6]
Correlation Coefficient (R²) 0.9992> 0.99[6]
LOD (ng/mL) Not specifiedVaries (can be < 1)[8]
LOQ (ng/mL) 7.32Varies (can be < 5)[6]
Recovery (%) 89.06 - 92.4385 - 115[6][16]
Precision (RSD %) < 15< 15[6]

Experimental Protocols

Protocol 1: Recommended Starting Method for Extraction from Plant Material

  • Sample Preparation: Dry the plant material at a low temperature (e.g., 40°C) and grind it into a fine powder.

  • Extraction:

    • Weigh approximately 1 g of the powdered sample into a flask.

    • Add 20 mL of 80% methanol.

    • Sonicate in an ultrasonic bath for 30 minutes at 40-50°C.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction on the pellet with another 20 mL of 80% methanol and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter prior to HPLC or LC-MS/MS analysis.

Protocol 2: Recommended Starting HPLC-DAD Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • DAD Wavelength: 370 nm.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 50% B

    • 25-30 min: Linear gradient from 50% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to 10% B and equilibrate.

Protocol 3: Recommended Starting UPLC-MS/MS Method

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transition:

    • Precursor Ion (m/z): 595.13

    • Product Ion (m/z): 301.03

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 60% B

    • 8-10 min: Linear gradient from 60% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-15 min: Return to 5% B and equilibrate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Plant Material grind Grinding start->grind extract Solvent Extraction (e.g., 80% MeOH) grind->extract cleanup Centrifugation / Filtration extract->cleanup hplc HPLC / UPLC Separation (C18) cleanup->hplc Inject Extract detect Detection (DAD or MS/MS) hplc->detect quant Quantification detect->quant integrate Peak Integration detect->integrate calibrate Calibration Curve quant->calibrate integrate->calibrate result Final Concentration calibrate->result

Caption: General workflow for the quantification of this compound.

troubleshooting_peaks start Co-eluting or Poorly Resolved Peaks Detected q1 Is the gradient optimized for the elution region? start->q1 action1 Flatten the gradient slope around the analyte's retention time. q1->action1 No q2 Have you tried changing the organic modifier? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Switch from Acetonitrile to Methanol (or vice versa). q2->action2 No q3 Is the column chemistry appropriate? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Try a column with different selectivity (e.g., Phenyl-Hexyl). q3->action3 No end_resolved Peaks Resolved q3->end_resolved Yes a3_yes Yes a3_no No action3->end_resolved

Caption: Decision tree for troubleshooting co-eluting peaks in HPLC.

matrix_effects cluster_source LC Eluent cluster_outcome MS Detector Signal analyte Analyte Ions esi Electrospray Ionization (ESI) analyte->esi matrix Matrix Components matrix->esi suppression Ion Suppression (Inaccurate Low Reading) esi->suppression Competition for ionization enhancement Ion Enhancement (Inaccurate High Reading) esi->enhancement Improved ionization efficiency

Caption: Impact of matrix effects on analyte signal in LC-MS.

References

Technical Support Center: Enhancing the Stability of Quercetin 3-O-Sambubioside in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quercetin (B1663063) 3-O-Sambubioside (Q3S). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Q3S in solution during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution turns yellow/brown shortly after preparation. Oxidation of the flavonoid structure, particularly at neutral to alkaline pH.Prepare solutions fresh immediately before use. If storage is necessary, store at -20°C or -80°C for short to medium-term storage and protect from light.[1] Consider using an acidic buffer (pH < 6) to improve stability.[2]
Loss of biological activity or inconsistent results in assays. Degradation of Q3S due to exposure to heat, light, or inappropriate pH.Minimize exposure of the Q3S solution to elevated temperatures and ambient light.[1][3] Ensure the pH of your experimental buffer is compatible with Q3S stability (ideally slightly acidic).[2]
Precipitate forms in the Q3S solution. Poor solubility of Q3S in the chosen solvent or buffer.Q3S is soluble in DMSO.[4] For aqueous solutions, prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer. Ensure the final DMSO concentration is compatible with your experiment.
Unexpected peaks appear in HPLC analysis over time. Formation of degradation products.Analyze samples as quickly as possible after preparation. If studying degradation, identify and track the formation of these new peaks as indicators of instability. The degradation of flavonols can be caused by the opening of the heterocyclic C-ring, leading to simpler aromatic compounds.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Quercetin 3-O-Sambubioside?

A1: this compound is soluble in DMSO (Dimethyl Sulfoxide).[4] For most biological experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium.

Q2: How should I store my this compound solutions?

A2: Solutions of Q3S are generally unstable and should be prepared fresh for immediate use.[6] If short-term storage is unavoidable, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from light.[1] Do not store aqueous solutions for more than one day.[7]

Q3: What factors can cause the degradation of this compound in my experiments?

A3: The stability of Q3S, like other flavonoids, is influenced by several factors:

  • pH: Flavonoids are generally more stable in acidic conditions and degrade more rapidly in neutral to alkaline solutions.[2][8][9]

  • Temperature: Elevated temperatures accelerate the degradation of flavonoids.[3][10]

  • Light: Exposure to UV and even ambient light can induce photodegradation.[11][12][13]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[14]

Q4: Are flavonoid glycosides like Q3S more stable than their aglycone form (Quercetin)?

A4: Yes, flavonoid glycosides are generally more stable than their corresponding aglycones.[3] The sugar moiety can offer some protection against degradation. However, they are still susceptible to degradation under harsh conditions.

Q5: What are the expected degradation products of this compound?

A5: While specific degradation products for Q3S are not extensively documented, the degradation of quercetin and its glycosides typically involves oxidation and cleavage of the C-ring.[5] This can lead to the formation of phenolic acids such as 3,4-dihydroxybenzoic acid and 2,4,6-trihydroxybenzoic acid.[15] Hydrolysis of the glycosidic bond may also occur, releasing the aglycone, quercetin.

Data on Flavonoid Stability

The following table summarizes the stability of quercetin and related flavonoid glycosides under various conditions to provide a comparative reference.

CompoundConditionStability ObservationReference
QuercetinpH 2.079.21% degradation[16]
QuercetinpH 6.899.57% stable[16]
Quercetin90°C>50% degradation[3]
Quercetin100°CIntensified degradation[3]
Rutin (Quercetin-3-O-rutinoside)Boiling WaterMore stable than Quercetin[5]
Quercitrin (Quercetin-3-O-rhamnoside)Boiling WaterMore stable than Quercetin[5]
Flavonoid Glycosides40°C - 70°CRelatively intact[3]

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC

This protocol outlines a general method for conducting a forced degradation study to assess the stability of Q3S under various stress conditions.

1. Materials and Reagents:

  • This compound (Q3S)

  • HPLC-grade DMSO, Methanol, Acetonitrile

  • HPLC-grade water

  • Formic acid or Acetic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • C18 HPLC column

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of Q3S in DMSO (e.g., 10 mg/mL).

  • From the stock solution, prepare working solutions in the appropriate buffer or solvent for each stress condition (e.g., 100 µg/mL).

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Treat the Q3S working solution with 0.1 M HCl at 60°C for various time points (e.g., 1, 2, 4, 8 hours).

  • Base Hydrolysis: Treat the Q3S working solution with 0.1 M NaOH at room temperature for various time points (e.g., 15, 30, 60, 120 minutes).

  • Oxidative Degradation: Treat the Q3S working solution with 3% H₂O₂ at room temperature for various time points (e.g., 1, 2, 4, 8 hours).

  • Thermal Degradation: Heat the Q3S working solution (in a suitable buffer, e.g., pH 5) at 80°C for various time points (e.g., 1, 2, 4, 8 hours).

  • Photodegradation: Expose the Q3S working solution to a UV light source (e.g., 254 nm or 365 nm) for various durations.

4. Sample Analysis by HPLC:

  • At each time point, take an aliquot of the stressed solution, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 350-370 nm

    • Injection Volume: 10 µL

  • Inject the samples and a non-degraded control solution.

5. Data Analysis:

  • Calculate the percentage of Q3S remaining at each time point compared to the control.

  • Plot the percentage of remaining Q3S against time to determine the degradation kinetics.

  • Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

Visualizations

Factors_Affecting_Q3S_Stability cluster_factors Degradation Factors Q3S This compound in Solution Degradation Degradation (Loss of Stability) Q3S->Degradation leads to pH pH (Alkaline > Neutral > Acidic) pH->Degradation Temp Temperature (High > Low) Temp->Degradation Light Light Exposure (UV, Ambient) Light->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation

Caption: Factors influencing the degradation of this compound in solution.

Experimental_Workflow_for_Stability_Assessment start Prepare Q3S Stock Solution (in DMSO) prepare_samples Prepare Working Solutions for each Stress Condition start->prepare_samples stress_conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) prepare_samples->stress_conditions sampling Collect Aliquots at Different Time Points stress_conditions->sampling hplc Analyze by HPLC sampling->hplc data_analysis Analyze Data (Calculate % Degradation, Identify Products) hplc->data_analysis

Caption: General experimental workflow for assessing the stability of this compound.

References

Technical Support Center: LC-MS Analysis of Quercetin 3-O-Sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Quercetin (B1663063) 3-O-Sambubioside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Quercetin 3-O-Sambubioside?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in the LC-MS analysis of this compound.[2] The matrix comprises all components within a sample other than the analyte of interest, including salts, lipids, proteins, and other endogenous materials.[2]

Q2: What are the common causes of matrix effects in flavonoid analysis?

A2: Common causes include interference from endogenous matrix components, metabolites, and any concomitant medications present in biological samples.[3] In plant extracts, pigments, sugars, and other phenolic compounds can contribute significantly to matrix effects. For flavonoid glycosides like this compound, in-source fragmentation can also complicate analysis by generating the aglycone, which may interfere with other signals.

Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound samples?

A3: A common qualitative method is the post-column infusion experiment . This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank matrix extract is injected into the LC system. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[4]

For quantitative assessment, the post-extraction spike method is widely used. The response of the analyte in a standard solution is compared to the response of the analyte spiked into a blank matrix sample that has undergone the entire extraction procedure. The matrix effect can be calculated as a percentage.[5][6]

Q4: What is the role of an internal standard in mitigating matrix effects?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, standards, and quality controls at a constant concentration. An ideal IS co-elutes with the analyte and experiences similar matrix effects. A stable isotope-labeled (SIL) internal standard of this compound is the gold standard as it has nearly identical chromatographic behavior and ionization efficiency, allowing it to effectively compensate for signal variations caused by matrix effects.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of this compound due to matrix effects.

Problem Potential Cause Recommended Solution
Low Signal Intensity / High Variability Ion Suppression: Co-eluting matrix components are competing with this compound for ionization.1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[2][8] 2. Improve Chromatographic Separation: Modify the gradient, change the column chemistry (e.g., use a different stationary phase), or adjust the mobile phase composition to separate the analyte from matrix interferences.[5] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components. 4. Use a Stable Isotope-Labeled Internal Standard: This will help to normalize the signal and improve quantitative accuracy.[7]
Poor Peak Shape Matrix Overload or Incompatible Injection Solvent: High concentrations of matrix components can affect peak shape. The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase.1. Dilute the Sample: This can alleviate issues with matrix overload. 2. Solvent Matching: Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase to ensure proper peak focusing on the column.
Inaccurate Quantification Non-linear Response due to Matrix Effects: The degree of ion suppression or enhancement may vary with the concentration of matrix components, which can differ between samples.1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects. 2. Standard Addition: This method can be effective for complex matrices where a blank matrix is unavailable. It involves adding known amounts of the analyte to the sample itself.[5] 3. Employ a Stable Isotope-Labeled Internal Standard: This is the most robust solution for correcting variability in matrix effects between samples.[7]
Unexpected Peaks or Interferences In-source Fragmentation: The glycosidic bond of this compound may partially break in the ion source, generating the quercetin aglycone (m/z 301). This can interfere if other quercetin glycosides are present and fragment similarly.1. Optimize MS Source Conditions: Lower the source temperature or adjust voltages to minimize in-source fragmentation. 2. Chromatographic Separation: Ensure baseline separation of this compound from other potentially interfering flavonoid glycosides.

Quantitative Data on Matrix Effects

The following table summarizes matrix effect data for quercetin and its derivatives from a study on green coffee beans, which can serve as a reference for potential signal suppression or enhancement. The matrix effect is presented as Signal Suppression/Enhancement (SSE %), where 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.[6]

CompoundMatrix Effect (SSE %)
Rutin (Quercetin-3-O-rutinoside)88.28%
Hyperoside (Quercetin-3-O-galactoside)95.11%
Quercitrin (Quercetin-3-O-rhamnoside)99.87%
Quercetin97.11%
Isorhamnetin98.21%
Quercetin-3-glucuronide102.89%

Data extracted from a study on green coffee bean matrix. The degree of matrix effect can vary significantly depending on the sample type and preparation method.[6]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Blank Matrix Extract): Process a blank sample matrix (e.g., plasma, plant extract) through the entire sample preparation procedure.

    • Set C (Post-Spiked Sample): Spike the blank matrix extract from Set B with the this compound standard to achieve the same final concentration as in Set A.

  • Analyze all three sets by LC-MS.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Protocol 2: General Solid-Phase Extraction (SPE) for Flavonoids from Plant Extracts
  • Sample Extraction: Extract the plant material with a suitable solvent (e.g., 70-80% methanol (B129727) or ethanol). Centrifuge and filter the extract.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the filtered plant extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the retained flavonoids, including this compound, with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects start Inaccurate or Variable Results (e.g., Low Signal, Poor Reproducibility) check_chromatography Review Peak Shape and Retention Time start->check_chromatography assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) check_chromatography->assess_me me_present Matrix Effect Confirmed assess_me->me_present optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE, Dilution) me_present->optimize_sample_prep Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column, Mobile Phase) optimize_sample_prep->optimize_lc use_is Implement Internal Standard (Preferably Stable Isotope-Labeled) optimize_lc->use_is revalidate Re-evaluate and Validate Method use_is->revalidate end Accurate and Robust Results revalidate->end other_issues Investigate Other Issues (e.g., Instrument Performance, Standard Stability) no_me->other_issues

Caption: A step-by-step workflow for troubleshooting matrix effects.

MatrixEffectEvaluation Quantitative Matrix Effect Evaluation Workflow prep_neat Prepare Neat Standard Solution (Analyte in Solvent) [Response A] analyze Analyze all samples via LC-MS prep_neat->analyze prep_blank Extract Blank Matrix Sample prep_spiked Spike Blank Extract with Standard (Post-Extraction) [Response B] prep_blank->prep_spiked prep_spiked->analyze calculate Calculate Matrix Effect ME (%) = (B / A) * 100 analyze->calculate interpret Interpret Results calculate->interpret suppression ME < 100% Ion Suppression interpret->suppression enhancement ME > 100% Ion Enhancement interpret->enhancement no_effect ME ≈ 100% No Significant Effect interpret->no_effect

Caption: Workflow for the quantitative evaluation of matrix effects.

References

Technical Support Center: Purity Assessment of Isolated Quercetin 3-O-Sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common purity assessment issues for isolated Quercetin (B1663063) 3-O-Sambubioside.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in an isolated sample of Quercetin 3-O-Sambubioside?

A1: Impurities in isolated this compound can be categorized into several groups:

  • Structurally Related Flavonoid Glycosides: Due to co-extraction from natural sources, other flavonoid glycosides with similar polarity are common impurities. These may include other quercetin glycosides (e.g., quercetin-3-O-glucoside, rutin) or glycosides of other flavonols like kaempferol (B1673270) and isorhamnetin.[1]

  • Aglycone (Quercetin): The glycosidic bond of this compound can be hydrolyzed under acidic conditions, high temperatures, or enzymatic action, leading to the presence of its aglycone, quercetin, as an impurity.[2]

  • Degradation Products: Quercetin and its glycosides are susceptible to oxidation and thermal degradation.[3][4] This can lead to the formation of smaller phenolic compounds, such as 3,4-dihydroxybenzoic acid.[4] Exposure to light can also cause photodegradation.[5]

  • Residual Solvents: Solvents used during the extraction and purification process may remain in the final isolated sample.

  • Isomeric Impurities: Isomers of this compound, such as those with different sugar linkages, can be difficult to separate and may be present as impurities.

Q2: My solution of this compound seems to be degrading. How can I improve its stability?

A2: this compound solutions are known to be unstable.[6] To minimize degradation, follow these recommendations:

  • Prepare Fresh Solutions: It is highly recommended to prepare solutions fresh before each experiment.[6]

  • Protect from Light: Store both solid samples and solutions protected from light to prevent photodegradation.[5]

  • Control Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation.[7] Avoid repeated freeze-thaw cycles.

  • Optimize pH: Quercetin is more stable in acidic to neutral conditions and degrades in alkaline solutions.[5][8] Buffer your solutions if necessary.

  • Use Antioxidants: For some applications, the addition of antioxidants like ascorbic acid can help to reduce oxidative degradation.[3]

  • De-gas Solvents: Use de-gassed solvents for preparing solutions to minimize oxidation.

Q3: How can I confirm the identity and structure of my isolated this compound?

A3: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight. The expected [M-H]⁻ ion for this compound (C₂₆H₂₈O₁₆) is approximately m/z 595.1.

  • Tandem Mass Spectrometry (MS/MS): MS/MS analysis is crucial for structural confirmation. The primary fragmentation should show a loss of the sambubioside moiety (264 Da), resulting in the characteristic quercetin aglycone fragment at m/z 301.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required for complete structural elucidation, including confirmation of the sugar moieties and the glycosidic linkage position at C3 of the quercetin backbone.

Troubleshooting Guides

This section provides solutions to specific problems encountered during the purity assessment of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

HPLC Analysis Troubleshooting

Issue 1: Peak Tailing in HPLC Chromatogram

Peak tailing is a common issue that can affect resolution and integration accuracy.

  • Cause A: Secondary Interactions with Residual Silanols

    • Solution: Acidify the mobile phase. Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous portion of the mobile phase can suppress the ionization of free silanol (B1196071) groups on the silica-based C18 column, thus minimizing unwanted secondary interactions.

  • Cause B: Column Overload

    • Solution: Reduce the sample concentration. Dilute your sample and re-inject. If the peak shape improves, the column was likely overloaded.

  • Cause C: Column Contamination or Degradation

    • Solution: Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of acetonitrile). If this does not resolve the issue, and you are using a guard column, replace it. If the problem persists, the analytical column itself may need replacement.

Issue 2: Poor Resolution or Co-elution of Peaks

Achieving baseline separation from structurally similar impurities is critical for accurate purity assessment.

  • Cause A: Suboptimal Mobile Phase Composition

    • Solution 1: Adjust Organic Solvent Ratio: If using a gradient, make it shallower (a slower increase in the organic solvent percentage). This will increase retention times and may improve the separation between closely eluting peaks.

    • Solution 2: Change Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties. Acetonitrile often provides sharper peaks for flavonoids.

  • Cause B: Inappropriate Column

    • Solution: Consider a column with a different stationary phase (e.g., Phenyl-Hexyl) or a column with a smaller particle size (e.g., sub-2 µm for UHPLC) to increase efficiency.

  • Cause C: Temperature Fluctuations

    • Solution: Use a column oven to maintain a constant and optimized temperature. Increasing the temperature can decrease mobile phase viscosity and improve peak efficiency, potentially enhancing resolution.

LC-MS Analysis Troubleshooting

Issue 3: Inaccurate Quantification due to Matrix Effects

Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results.

  • Cause: Ion Suppression or Enhancement

    • Solution 1: Improve Chromatographic Separation: Optimize your HPLC method to separate this compound from interfering matrix components.

    • Solution 2: Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can mitigate matrix effects.

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.

Issue 4: Difficulty Differentiating Isomeric Impurities

Isomeric flavonoid glycosides will have the same molecular weight and can be difficult to distinguish.

  • Cause: Identical m/z values

    • Solution: Detailed MS/MS Fragmentation Analysis: Carefully analyze the MS/MS fragmentation patterns. While the primary loss will be the sugar moiety, the relative abundances of the resulting aglycone fragments can differ between isomers. The position of the glycosidic linkage can influence the fragmentation pathway.

Data Presentation

Table 1: Typical HPLC-UV Method Parameters for Quercetin Glycoside Analysis

ParameterTypical Value/ConditionNotes
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)A C18 column is the most common choice for flavonoid analysis.
Mobile Phase A Water + 0.1% Formic AcidAcidification improves peak shape.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak sharpness.
Gradient 10-50% B over 30 minutes (example)A shallow gradient is often required to separate similar glycosides.
Flow Rate 0.8 - 1.2 mL/minAdjust to optimize resolution and analysis time.
Column Temp. 30 - 40 °CTemperature control is crucial for reproducible retention times.
Detection UV/DAD at ~255 nm and ~360 nmFlavonoids have two characteristic absorption maxima.

Table 2: Key Mass Spectrometry Data for Identification

AnalyteFormulaMolecular WeightPrecursor Ion [M-H]⁻Key Product Ion (MS/MS)
This compound C₂₆H₂₈O₁₆596.49~595.1301.0 (Quercetin aglycone)
Quercetin (Aglycone Impurity) C₁₅H₁₀O₇302.24~301.0179.0, 151.0
Rutin (Impurity Example) C₂₇H₃₀O₁₆610.52~609.1301.0 (Quercetin aglycone)

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a starting point for developing a robust HPLC method for assessing the purity of this compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A: Mix 1 mL of formic acid in 999 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of your isolated this compound in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 90% A, 10% B) to a working concentration of approximately 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C.

    • UV Detection: Diode Array Detector (DAD) monitoring at 255 nm and 360 nm.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 40% B

      • 25-30 min: 40% to 60% B

      • 30-32 min: 60% to 10% B

      • 32-40 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percentage method: % Purity = (Area of main peak / Total area of all peaks) x 100.

    • Use LC-MS to identify any significant impurity peaks.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Purity Analysis by HPLC check_purity Is Purity > 95% and Peak Shape Good? start->check_purity issue Identify Chromatographic Issue check_purity->issue No end_good End: Purity Confirmed check_purity->end_good Yes tailing Peak Tailing issue->tailing Bad Peak Shape coelution Poor Resolution/ Co-elution issue->coelution Multiple Peaks solve_tailing Troubleshoot Tailing tailing->solve_tailing solve_resolution Troubleshoot Resolution coelution->solve_resolution acidify Add 0.1% Formic Acid to Mobile Phase A solve_tailing->acidify dilute Dilute Sample solve_tailing->dilute flush_col Flush/Replace Column solve_tailing->flush_col adjust_grad Adjust Gradient Slope solve_resolution->adjust_grad change_solv Change Organic Solvent (e.g., MeOH to ACN) solve_resolution->change_solv reinject Re-inject and Evaluate acidify->reinject dilute->reinject flush_col->reinject adjust_grad->reinject change_solv->reinject reinject->check_purity Issue Resolved end_bad Further Method Development Required reinject->end_bad Issue Persists

Caption: A logical workflow for troubleshooting common HPLC issues.

Impurity_ID_Workflow start Impurity Peak Detected in HPLC lcms_analysis Perform LC-MS Analysis start->lcms_analysis get_mw Determine Molecular Weight (MW) of Impurity from MS1 lcms_analysis->get_mw compare_mw Compare MW to Known Related Compounds get_mw->compare_mw is_aglycone MW = 302 Da? compare_mw->is_aglycone is_related_gly MW of another flavonoid glycoside? is_aglycone->is_related_gly No confirm_aglycone Impurity is likely Quercetin (Aglycone) is_aglycone->confirm_aglycone Yes is_unknown Unknown MW is_related_gly->is_unknown No confirm_related_gly Impurity is likely a related flavonoid glycoside is_related_gly->confirm_related_gly Yes msms_analysis Perform MS/MS Fragmentation is_unknown->msms_analysis confirm_aglycone->msms_analysis confirm_related_gly->msms_analysis confirm_id Confirm Identity via Fragmentation Pattern msms_analysis->confirm_id elucidate Requires further structural elucidation (e.g., NMR) msms_analysis->elucidate end Impurity Identified confirm_id->end

Caption: Logical pathway for impurity identification using LC-MS.

References

Addressing degradation of Quercetin 3-O-Sambubioside during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the degradation of Quercetin (B1663063) 3-O-Sambubioside during extraction. It includes frequently asked questions, detailed protocols, and comparative data to help optimize yield and preserve the integrity of the molecule.

Troubleshooting Guide

This section addresses specific issues you may encounter during the extraction and purification of Quercetin 3-O-Sambubioside.

Q1: Why is my final yield of this compound unexpectedly low?

A1: Low yield is a common issue resulting from the degradation of the target molecule. Several factors during the extraction process could be the cause:

  • Excessive Temperature: Flavonoids, including quercetin glycosides, are often thermolabile.[1] High temperatures used in methods like conventional reflux or Soxhlet extraction can accelerate degradation.[2][3] It has been observed that temperatures exceeding 75°C can promote the degradation of these compounds.[1]

  • Inappropriate pH: Quercetin and its glycosides are susceptible to degradation in both acidic and alkaline conditions.[4] Moderately-basic conditions (pH 8-10) can lead to rapid oxidative degradation.[5]

  • Prolonged Extraction Time: The longer the plant material is exposed to solvents, heat, and light, the greater the opportunity for degradation.[6] Modern methods like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are often favored for their shorter extraction times.[7][8]

  • Solvent Choice: The polarity of the solvent affects extraction efficiency. For quercetin glycosides, mixtures of alcohol (ethanol or methanol) and water are often effective.[2][9] Using a suboptimal solvent can lead to poor extraction efficiency, which may be mistaken for degradation.

Q2: My analytical results (e.g., HPLC) show a large peak for the Quercetin aglycone and a small peak for the glycoside. What is causing this?

A2: This is a classic sign of hydrolysis , where the sambubiose sugar moiety is cleaved from the quercetin backbone.[10] This is a primary degradation pathway for flavonoid glycosides.

  • Cause: This is typically caused by harsh acidic conditions during extraction or sample preparation.[10] High temperatures can also contribute to the hydrolysis of the glycosidic bond.

  • Solution: Maintain a neutral or mildly acidic pH during extraction. If acid is required for other purposes (e.g., cell wall disruption), use it sparingly and at low temperatures. Ensure that post-extraction steps, such as solvent evaporation, are not conducted at excessively high temperatures.

Q3: The color of my extract darkened significantly during processing or storage. Is this indicative of degradation?

A3: Yes, a significant color change, particularly darkening or browning, often indicates oxidative degradation.

  • Cause: Quercetin's structure makes it susceptible to oxidation, a process accelerated by exposure to oxygen, light, high temperatures, and the presence of metal ions like Fe²⁺ and Cu²⁺.[4][5][11] This oxidation breaks down the flavonoid structure into smaller compounds.[3]

  • Solution:

    • Limit Oxygen Exposure: Work under an inert atmosphere (e.g., nitrogen or argon) where possible, especially during heating steps.

    • Protect from Light: Use amber glassware or cover your vessels with aluminum foil to prevent photo-oxidation.[12]

    • Control Temperature: Keep the extraction and processing temperatures as low as feasible.

    • Use Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA.

Q4: How do I choose the most suitable extraction method to minimize degradation?

A4: The best method balances efficiency with the preservation of the compound.

  • Conventional Methods (Maceration, Soxhlet): These methods are simple but often require long extraction times and/or high heat, increasing the risk of degradation.[2][13]

  • Modern "Green" Methods (UAE, MAE): These techniques are generally preferred for thermolabile compounds.[1][13]

    • Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls, often at lower temperatures (e.g., 30-60°C) and for shorter durations (10-40 min).[2][8] This reduces the risk of thermal degradation.

    • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample rapidly and uniformly, significantly reducing extraction time.[7] However, care must be taken to control the final temperature to avoid degradation.[14]

The most productive method for extracting quercetin from onion skin was found to be MAE, which yielded results 20.3% higher than UAE and 30.8% higher than conventional solvent extraction.[7]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered unstable?

A1: this compound is a flavonoid glycoside. It consists of the flavonoid aglycone, quercetin, attached to a disaccharide (sugar) called sambubiose at the 3-position.[15] Its instability stems from the multiple reactive hydroxyl (-OH) groups and unsaturated double bonds in the quercetin structure, which are susceptible to oxidation, hydrolysis, and degradation by heat and light.[16][17] The glycosidic bond linking the sugar can also be cleaved under acidic or enzymatic conditions.[10][18]

Q2: What is the primary degradation pathway for this compound?

A2: The degradation typically occurs in two main stages. First, the glycosidic bond is hydrolyzed, splitting the molecule into Quercetin (aglycone) and Sambubiose (disaccharide). Subsequently, the released Quercetin aglycone can undergo oxidative degradation, where its ring structure is cleaved to form smaller phenolic compounds like protocatechuic acid.[3][5][19]

Q3S This compound Hydrolysis Hydrolysis (Acid, Heat, Enzymes) Q3S->Hydrolysis Quercetin Quercetin (Aglycone) Hydrolysis->Quercetin Sambubiose Sambubiose Hydrolysis->Sambubiose Oxidation Oxidation (O₂, Light, Heat, pH) Quercetin->Oxidation Products Degradation Products (e.g., Phenolic Acids) Oxidation->Products

Caption: Degradation pathway of this compound.

Q3: What are the ideal storage conditions for plant material and the purified extract to prevent degradation?

A3: To maintain the integrity of this compound:

  • Plant Material: Fresh plant material should be processed quickly or stored at low temperatures to minimize enzymatic degradation.[6] Dried material should be stored in a cool, dark, and dry place, protected from oxygen.

  • Extracts/Purified Compound: Solutions are often unstable and should be prepared fresh.[20] If storage is necessary, store at -20°C or below in a tightly sealed container, protected from light.[20] For long-term storage, powder forms are more stable than solutions.

Data Presentation & Experimental Protocols

Data Tables

Table 1: Influence of pH on the Stability of Quercetin in Aqueous Solution

This table summarizes the significant impact of pH on the stability of the quercetin aglycone, which is a potential degradation product of this compound.

pHStability (% Remaining)Observation
2.020.79%Significant degradation occurs in acidic medium.[4]
6.899.57%Relatively high stability near neutral pH.[4]
> 7.0Highly UnstableRapid degradation and oxidation observed.[4][5]

Table 2: Comparison of Quercetin Yield from Plant Material Using Different Extraction Methods

MethodPlant MaterialSolventTemperatureTimeYield
Conventional Solvent Extraction (CSE)Onion Skin59.3% Ethanol59.2°C16.5 min3.42 mg/g.[21]
Ultrasound-Assisted Extraction (UAE)Onion Skin43.8% Ethanol-21.7 minLower than MAE.[7]
Ultrasound-Assisted Extraction (UAE)R. sativus LeavesMethanolRoom Temp.10 min11.8% of total extract.[8]
Microwave-Assisted Extraction (MAE)Onion Skin69.7% Ethanol-117 secondsHighest yield; 30.8% higher than CSE and 20.3% higher than UAE.[7]
Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoid Glycosides

This protocol provides a general framework for extracting this compound using UAE, designed to minimize thermal degradation.

  • Sample Preparation: Dry the plant material at a low temperature (e.g., 40°C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Solvent Preparation: Prepare the extraction solvent. A common choice is 50-70% aqueous ethanol.[2][21] Degas the solvent by sonicating it for 15 minutes before use to remove dissolved oxygen.

  • Extraction:

    • Place a known amount of powdered plant material (e.g., 5 g) into an amber glass flask.

    • Add the solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the flask in an ultrasonic bath with temperature control.

    • Set the extraction parameters. Based on literature, typical ranges are:

      • Temperature: 30-60°C.[2]

      • Time: 10-40 minutes.[2][8]

      • Ultrasonic Power/Frequency: Adjust as per instrument specifications (e.g., 100 W, 50 kHz).[8][16]

  • Recovery:

    • Immediately after extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

  • Solvent Removal:

    • Combine the filtrates and remove the solvent using a rotary evaporator under reduced pressure.

    • Crucially, maintain a low water bath temperature (≤ 40°C) to prevent thermal degradation of the extracted compounds.

  • Storage: Store the resulting crude extract in a sealed amber vial at -20°C.

Protocol 2: Conventional Maceration Extraction (CME)

This protocol serves as a baseline comparison. While simpler, it carries a higher risk of degradation due to longer extraction times.

  • Sample Preparation: Prepare the dried, powdered plant material as described in the UAE protocol.

  • Extraction:

    • Place a known amount of the powder (e.g., 5 g) into a sealed amber glass flask.

    • Add the chosen solvent (e.g., 70% ethanol) at a specified solid-to-liquid ratio (e.g., 1:20 w/v).

    • Agitate the mixture on an orbital shaker at a constant speed (e.g., 150 rpm) at room temperature. Protect the setup from light.

    • Macerate for an extended period, typically ranging from several hours to 24 hours.[8]

  • Recovery and Solvent Removal: Follow steps 4, 5, and 6 from the UAE protocol, paying special attention to the low-temperature requirement during solvent evaporation.

Visual Guides & Workflows

General Extraction Workflow & Degradation Hotspots

This workflow outlines the key stages of extraction and highlights where degradation is most likely to occur.

cluster_0 cluster_1 Degradation Risks start Plant Material (Fresh or Dried) pretreat Pre-Treatment (Grinding, Drying) start->pretreat extract Extraction (UAE, MAE, Maceration) pretreat->extract filter Filtration / Centrifugation extract->filter evap Solvent Removal (Rotary Evaporation) filter->evap end Crude Extract (For Analysis/Purification) evap->end d_enzyme Enzymatic Degradation d_enzyme->start d_heat_pretreat Heat d_heat_pretreat->pretreat d_main Heat, Light, O₂, pH d_main->extract d_heat_evap High Heat d_heat_evap->evap

Caption: Key stages in extraction with corresponding degradation risks.
Troubleshooting Decision Tree

Use this logical guide to diagnose common extraction problems.

start Problem: Low Yield or Purity check_params Review Extraction Parameters start->check_params check_hydrolysis High Quercetin Aglycone? start->check_hydrolysis check_oxidation Extract Darkened? start->check_oxidation sol_temp Action: Lower Temperature (<60°C) check_params->sol_temp Temp too high? sol_time Action: Reduce Extraction Time (Consider UAE/MAE) check_params->sol_time Time too long? sol_ph Action: Check & Adjust pH (Avoid harsh acid/base) check_hydrolysis->sol_ph Yes sol_light_o2 Action: Protect from Light & O₂ (Amber glass, N₂) check_oxidation->sol_light_o2 Yes

Caption: A decision tree for troubleshooting common extraction issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Quercetin and its Glycoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the flavonoid Quercetin (B1663063) and its glycoside counterpart, focusing on their antioxidant, anti-inflammatory, and anticancer properties. While direct comparative experimental data for Quercetin 3-O-Sambubioside is limited in publicly available literature, this guide utilizes data for the structurally similar Quercetin-3-O-rutinoside (rutin) as a proxy to draw meaningful comparisons. Both are Quercetin glycosides with a disaccharide moiety at the 3-position, offering valuable insights into the influence of such substitutions on biological function.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the biological activities of Quercetinan and Quercetin-3-O-rutinoside.

Antioxidant Activity
Assay Compound IC50 Value
DPPH Radical ScavengingQuercetin~5 µg/mL[1]
Quercetin-3-O-rutinoside (Rutin)Lower than Quercetin (less potent)
ABTS Radical ScavengingQuercetin-
Quercetin-3-O-rutinoside (Rutin)-
Anti-inflammatory Activity
Assay Compound IC50 Value
Nitric Oxide (NO) Production InhibitionQuercetin-
Quercetin-3-O-rutinoside (Rutin)2.5 µg/mL[1]
Anticancer Activity (Cytotoxicity)
Cell Line Compound IC50 Value Reference
HeLa (Cervical Cancer)Quercetin29.49 µg/mL[2]
Quercetin-3-O-rhamnoside (Quercitrin)46.67 µg/mL[2]
HCT116 (Colon Cancer)Quercetin> Rutin[3]
Quercetin-3-O-rutinoside (Rutin)< Quercetin[3]
MCF-7 (Breast Cancer)Quercetin73 µM[4]
MDA-MB-231 (Breast Cancer)Quercetin85 µM[4]

Note on Data: The provided IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. The general trend observed is that the aglycone form, Quercetin, often exhibits greater potency in in-vitro assays compared to its glycosylated forms.[5] This is likely due to the bulky sugar moiety hindering interaction with molecular targets.[5] However, glycosylation can improve bioavailability in vivo, potentially leading to different outcomes in physiological systems.[6]

Key Biological Activities and Signaling Pathways

Antioxidant Activity

Quercetin is a potent antioxidant, primarily due to the presence of multiple hydroxyl groups in its structure.[7] It can neutralize free radicals and chelate transition metals, thereby mitigating oxidative stress.[7] The antioxidant activity of Quercetin is mediated through various signaling pathways, including the activation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a key regulator of endogenous antioxidant responses.

Antioxidant_Signaling_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation Quercetin Quercetin Quercetin->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes activates transcription AntioxidantEnzymes->ROS neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Anti_Inflammatory_Signaling_Pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates ProInflammatoryGenes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) Nucleus->ProInflammatoryGenes activates transcription Inflammation Inflammation ProInflammatoryGenes->Inflammation Quercetin Quercetin Quercetin->IKK inhibits Anticancer_Signaling_Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K inhibits p53 p53 Quercetin->p53 activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellProliferation Cell Proliferation & Survival mTOR->CellProliferation promotes Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Caspases Caspases Bax->Caspases activates Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis DPPH_Assay_Workflow Start Start PrepareDPPH Prepare DPPH Solution (in methanol) Start->PrepareDPPH PrepareSamples Prepare Test Compounds (Quercetin / Glycoside) Start->PrepareSamples Mix Mix DPPH Solution with Test Compound PrepareDPPH->Mix PrepareSamples->Mix Incubate Incubate in the Dark (e.g., 30 min) Mix->Incubate MeasureAbsorbance Measure Absorbance (e.g., at 517 nm) Incubate->MeasureAbsorbance Calculate Calculate % Inhibition and IC50 Value MeasureAbsorbance->Calculate End End Calculate->End ABTS_Assay_Workflow Start Start PrepareABTS Generate ABTS Radical Cation (ABTS + Potassium Persulfate) Start->PrepareABTS PrepareSamples Prepare Test Compounds (Quercetin / Glycoside) Start->PrepareSamples Mix Mix ABTS•+ Solution with Test Compound PrepareABTS->Mix PrepareSamples->Mix Incubate Incubate at Room Temperature Mix->Incubate MeasureAbsorbance Measure Absorbance (e.g., at 734 nm) Incubate->MeasureAbsorbance Calculate Calculate % Inhibition and IC50 Value MeasureAbsorbance->Calculate End End Calculate->End NO_Assay_Workflow Start Start SeedCells Seed Macrophage Cells (e.g., RAW 264.7) Start->SeedCells Pretreat Pre-treat Cells with Test Compound SeedCells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (e.g., 24h) Stimulate->Incubate CollectSupernatant Collect Cell Supernatant Incubate->CollectSupernatant GriessReaction Perform Griess Reaction (to measure nitrite) CollectSupernatant->GriessReaction MeasureAbsorbance Measure Absorbance (e.g., at 540 nm) GriessReaction->MeasureAbsorbance Calculate Calculate % NO Inhibition and IC50 Value MeasureAbsorbance->Calculate End End Calculate->End MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells Start->SeedCells Treat Treat Cells with Test Compound SeedCells->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (to allow formazan (B1609692) formation) AddMTT->IncubateMTT Solubilize Add Solubilizing Agent (e.g., DMSO, isopropanol) IncubateMTT->Solubilize MeasureAbsorbance Measure Absorbance (e.g., at 570 nm) Solubilize->MeasureAbsorbance Calculate Calculate % Cell Viability and IC50 Value MeasureAbsorbance->Calculate End End Calculate->End

References

A Comparative Guide to the Bioactivity of Quercetin 3-O-Sambubioside: Cross-Validation of In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common in vitro assays used to evaluate the biological activity of Quercetin (B1663063) 3-O-Sambubioside, a naturally occurring flavonoid glycoside. Due to a lack of publicly available data for this specific compound, this guide leverages data from its aglycone, Quercetin, and closely related quercetin glycosides to provide a foundational understanding of its potential activities. The primary focus is on antioxidant and anti-inflammatory properties, which are hallmark characteristics of this class of compounds.

Data Presentation: Comparative Antioxidant and Anti-inflammatory Activities

The following table summarizes the 50% inhibitory concentration (IC50) values for Quercetin in key antioxidant and anti-inflammatory assays. A lower IC50 value indicates greater potency. It is generally observed that the glycosylation of Quercetin can influence its activity, sometimes resulting in slightly higher IC50 values compared to the aglycone in cell-free assays. However, glycosylation can also improve bioavailability and stability in cellular systems.

Assay TypeTargetQuercetin IC50General Effect of Glycosylation on ActivityKey References
Antioxidant DPPH Radical Scavenging19.17 µg/mLMay slightly decrease in vitro activity compared to aglycone.[1][2]
ABTS Radical Scavenging1.89 µg/mLMay slightly decrease in vitro activity compared to aglycone.[1][3]
Anti-inflammatory Nitric Oxide (NO) Production Inhibition in MacrophagesConcentration-dependent inhibition observedGenerally maintained or slightly reduced compared to aglycone.[4][5]

Experimental Protocols

Detailed methodologies for the assays listed above are provided to facilitate the design and execution of cross-validation studies for Quercetin 3-O-Sambubioside.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to respective wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

  • Reaction Mixture: In a 96-well plate, add 10 µL of each sample dilution to the wells. Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite.

  • Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_antioxidant Antioxidant Activity cluster_inflammatory Anti-inflammatory Activity cluster_analysis Data Analysis compound This compound Stock Solution dilutions Serial Dilutions compound->dilutions dpph DPPH Assay dilutions->dpph abts ABTS Assay dilutions->abts no_inhibition NO Production Inhibition Assay dilutions->no_inhibition ic50 IC50 Determination dpph->ic50 abts->ic50 no_inhibition->ic50 comparison Comparative Analysis ic50->comparison

Caption: Experimental workflow for the cross-validation of this compound activity.

no_production_pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 nfkb NF-κB Signaling Pathway tlr4->nfkb inos iNOS Gene Expression nfkb->inos inos_protein iNOS Protein inos->inos_protein no Nitric Oxide (NO) Production inos_protein->no q3s This compound q3s->nfkb Inhibition

Caption: Simplified signaling pathway of LPS-induced nitric oxide production and potential inhibition by this compound.

References

Comparative study of Quercetin glycosides' antioxidant capacity.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antioxidant capacity of quercetin (B1663063) and its glycosides reveals a nuanced interplay between their chemical structure and radical-scavenging capabilities. While quercetin, the aglycone, is often considered a potent antioxidant, its glycosidic forms, such as rutin (B1680289), isoquercitrin (B50326), hyperoside, and quercitrin, exhibit variable activities depending on the specific sugar moiety and the experimental assay used.[1][2] This guide provides a comprehensive comparison of their antioxidant performance, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their work.

Comparative Antioxidant Activity

The antioxidant capacity of quercetin and its glycosides is not absolute and varies significantly with the type of assay used, which in turn reflects different mechanisms of antioxidant action, such as hydrogen atom transfer (HAT) or single electron transfer (SET).[3][4][5] Generally, quercetin demonstrates high antioxidant activity due to its free hydroxyl groups, which are crucial for radical scavenging.[1] However, glycosylation can modulate this activity.[1]

For instance, in some studies, isoquercitrin has shown higher activity in Fe2+-binding and electron transfer-based assays compared to quercitrin, which was more effective in a hydrogen-donating DPPH assay.[1] Another study found that rutin glycoside exhibited higher radical scavenging activity than rutin in both DPPH and ABTS assays.[6] Conversely, other research indicates that quercetin has a stronger antioxidant capacity than its glycosides like isoquercitrin, rutin, and hyperoside.[7] This highlights the complexity of directly comparing these compounds without considering the specific experimental context.

Quantitative Comparison of Antioxidant Capacity

The following table summarizes the 50% inhibitory concentration (IC50) values of quercetin and its glycosides from various studies. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 (µg/mL)IC50 (µM)Source
QuercetinABTS1.89 ± 0.33-[8]
Rutin HydrateABTS4.68 ± 1.24-[8]
HyperosideABTS3.54 ± 0.39-[8]
QuercitrinDPPH-> Isoquercitrin[3][4]
IsoquercitrinDPPH-< Quercitrin[3][4]
QuercetinXOD-8.327 ± 0.36[9][10]
HyperosideXOD-35.215 ± 0.4[9][10]
RutinXOD-60.811 ± 0.19[9][10]
RutinDPPH-60.25 ± 0.09[6]
Rutin GlycosideDPPH-29.13 ± 0.15[6]

Experimental Protocols

The following are detailed methodologies for the commonly cited antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle of the reduction of the violet-colored DPPH radical to the stable, light-yellow DPPH-H molecule in the presence of an antioxidant.[11]

Reagent Preparation:

Assay Procedure: [12]

  • Pipette 100 µL of the test compound at various concentrations into the wells of a 96-well microplate.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • For the blank, use 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

Data Analysis:

Calculate the percentage of DPPH radical scavenging activity using the following formula:

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is then determined from a plot of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and its color diminishes in the presence of an antioxidant.[12]

Reagent Preparation: [12]

  • ABTS Stock Solution (7 mM): Dissolve ABTS in deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in deionized water.

  • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution and allow it to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol or buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

Assay Procedure: [12]

  • Pipette 20 µL of the test compound at various concentrations into the wells of a 96-well microplate.

  • Add 180 µL of the ABTS•+ working solution to each well.

  • For the blank, add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

Data Analysis:

Calculate the percentage of ABTS•+ scavenging activity using a formula similar to the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

The following diagrams illustrate the workflows of the described antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Compound Solutions (Various Concentrations) Microplate 96-Well Microplate Test_Compound->Microplate DPPH_Solution 0.1 mM DPPH Solution (in Methanol/Ethanol) DPPH_Solution->Microplate Incubation Incubate in Dark (Room Temperature, 30 min) Microplate->Incubation Measurement Measure Absorbance (517 nm) Incubation->Measurement Calculation Calculate % Scavenging & IC50 Value Measurement->Calculation

Caption: Workflow of the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Compound Solutions (Various Concentrations) Microplate 96-Well Microplate Test_Compound->Microplate ABTS_Working ABTS•+ Working Solution ABTS_Working->Microplate Incubation Incubate (Room Temperature, 6 min) Microplate->Incubation Measurement Measure Absorbance (734 nm) Incubation->Measurement Calculation Calculate % Scavenging & IC50/TEAC Value Measurement->Calculation

Caption: Workflow of the ABTS Radical Cation Scavenging Assay.

References

A Comparative Guide to Quercetin 3-O-Sambubioside and Its Structural Analogs: Efficacy in Antioxidant, Anti-inflammatory, and Anticancer Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin (B1663063), a ubiquitous flavonoid found in numerous fruits and vegetables, has garnered significant attention for its wide array of pharmacological properties. However, its therapeutic potential is often limited by poor bioavailability. This has led to extensive research into its naturally occurring glycosides and other structural analogs, which may offer improved pharmacokinetic profiles and potent biological activities. This guide provides a comprehensive comparison of the efficacy of Quercetin 3-O-Sambubioside and its key structural analogs, focusing on their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data.

Overview of Quercetin and Its Analogs

Quercetin is most commonly found in nature as glycosides, where a sugar moiety is attached to one of its hydroxyl groups. This compound is a disaccharide derivative of quercetin.[1] Other important analogs include rutin (B1680289) (quercetin-3-O-rutinoside), hyperoside (B192233) (quercetin-3-O-galactoside), isoquercetin (B192228) (quercetin-3-O-glucoside), and methylated derivatives like isorhamnetin (B1672294) and tamarixetin. These structural modifications can significantly influence the biological activity and bioavailability of the parent quercetin molecule.[2][3]

Comparative Efficacy Data

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and its selected analogs. Direct comparative studies for this compound are limited; therefore, data for other quercetin glycosides are included to provide a broader context for its potential efficacy.

Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used for this purpose, with a lower IC50/EC50 value indicating higher antioxidant activity.

CompoundDPPH Assay (IC50/EC50 µM)ABTS Assay (IC50/EC50 µM)Reference(s)
Quercetin~5.26 - 19.17 µg/mL~1.89 - 2.04 µg/mL[4]
Quercetin-3-O-diglucoside-7-O-glucoside245.568.8[5]
Rutin (Quercetin-3-O-rutinoside)~9.65 µg/mL~4.54 - 4.68 µg/mL[4]
Hyperoside (Quercetin-3-O-galactoside)-~3.54 µg/mL[4]
Isoquercetin (Quercetin-3-O-glucoside)Generally higher than quercetinGenerally higher than quercetin[6]
Isorhamnetin24.6114.54

Note: Direct conversion of µg/mL to µM requires the molecular weight of each compound and may vary slightly between studies. The provided data offers a comparative overview.

Anti-inflammatory Activity

The anti-inflammatory effects of quercetin and its analogs are often assessed by their ability to inhibit the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes such as hyaluronidase.

CompoundAssayInhibitionReference(s)
QuercetinTNF-α production (PBMCs)Significant inhibition at 10-50 µM[7]
QuercetinIL-1β and IL-6 expression (hPDLSCs)Significant downregulation at 1 µM[8]
Quercetin-3-O-diglucoside-7-O-glucosideHyaluronidase inhibitionIC50 of 619.64 µM[5]
RutinTNF-α and IL-6 productionSignificant reduction[9][10]
HyperosideTNF-α and IL-6 production (macrophages)32.31% and 41.31% inhibition at 5 µM, respectively[7]
IsoquercetinIL-6 and CCL5 production (macrophages)Significant arrest[11]
IsorhamnetinTNF-α and IL-6 expression (A549 cells)Significant inhibition[12]
Anticancer Activity

The anticancer efficacy is typically evaluated by the half-maximal inhibitory concentration (IC50) against various cancer cell lines, indicating the compound's potency in inhibiting cell proliferation.

CompoundCell LineAnticancer Activity (IC50 µM)Reference(s)
QuercetinMCF-7 (Breast)~37 - 73[13][14]
HeLa (Cervical)~29.49 µg/mL[15]
HepG2 (Liver)~24[16]
T47D (Breast)50[17]
Quercetin-3-O-glucoside (Isoquercetin)Caco-2 (Colon)79 µg/mL
HepG2 (Liver)150 µg/mL
Quercetin-3-O-rhamnosideHeLa (Cervical)46.67 µg/mL[15]
Acetylated Quercetin (4Ac-Q)MCF-7 (Breast)37[13]
Methylated Quercetin (4Me-Q)MCF-7 (Breast)>100[13]

Signaling Pathways and Mechanisms of Action

Quercetin and its analogs exert their biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-inflammatory Signaling

A primary anti-inflammatory mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Under inflammatory conditions, quercetin and its analogs can prevent the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[9][13]

Additionally, these compounds can modulate the MAPK (Mitogen-Activated Protein Kinase) pathway, including ERK, JNK, and p38 kinases, which are also involved in the inflammatory response.

Figure 1: Inhibition of the NF-κB signaling pathway by quercetin analogs.

Antioxidant Response Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, quercetin analogs like hyperoside can promote the dissociation of Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[1]

Figure 2: Activation of the Nrf2 antioxidant response pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).

  • Sample Preparation: Dissolve the test compounds (this compound and its analogs) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of concentrations.

  • Assay Procedure:

    • Add a specific volume of the test sample or standard to a microplate well.

    • Add an equal volume of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Data Acquisition: Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging activity against concentration.

DPPH_Workflow Start Start Prep_DPPH Prepare 0.1 mM DPPH in Methanol Start->Prep_DPPH Prep_Samples Prepare Serial Dilutions of Test Compounds Start->Prep_Samples Mix Mix DPPH Solution with Test Compound Prep_DPPH->Mix Prep_Samples->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate End End Calculate->End

Figure 3: Experimental workflow for the DPPH assay.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Test Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent (Incubate 2-4h) Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals (DMSO) Add_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate Calculate % Viability and IC50 Value Measure->Calculate End End Calculate->End

References

A Comparative Guide to Verifying the Purity of Commercial Quercetin 3-O-Sambubioside Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of analytical standards is paramount for accurate experimental results. This guide provides an objective comparison of methodologies to verify the purity of commercial Quercetin 3-O-Sambubioside standards, complete with supporting experimental data and detailed protocols.

This compound is a flavonoid glycoside with potential antioxidant and anticancer activities.[1][2][3] Ensuring the purity of commercial standards of this compound is a critical first step in research and development. This guide outlines the key analytical techniques for purity assessment and provides a framework for comparing results.

Data Presentation: Purity and Characterization of this compound

The purity of flavonoid glycosides like this compound is typically determined using High-Performance Liquid Chromatography (HPLC). Structural confirmation is then achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A study has reported the successful purification of this compound from the leaves of Nelumbo nucifera to a purity of 98.6% as determined by HPLC.[4]

Below is a summary table that outlines the key analytical data for a hypothetical commercial standard of this compound, based on common specifications found in Certificates of Analysis for similar compounds.

Parameter Method Specification Example Result
Purity HPLC (UV, 257 nm or 375 nm)≥ 98%98.6%[4]
Identity Confirmation ¹H NMRConsistent with structureConforms
Identity Confirmation Mass Spectrometry (ESI-MS)Consistent with molecular weight (596.49 g/mol )Conforms
Appearance VisualYellow powderComplies
Solubility In VitroSoluble in DMSOComplies

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like flavonoid glycosides.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase acidification)

  • This compound standard

  • Methanol or DMSO (for sample dissolution)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both acidified with 0.1% formic acid. A typical gradient might start with a lower concentration of acetonitrile and increase over the course of the run to elute all components.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30°C

    • Detection Wavelength: 257 nm or 375 nm[5]

  • Analysis: Inject the standard solution into the HPLC system and record the chromatogram.

  • Purity Calculation: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram (Area Percent Method).

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄)

  • This compound standard

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the standard in the appropriate deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR experiments like COSY, HSQC, and HMBC can provide further structural information and help in assigning all proton and carbon signals.

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with published data for this compound or related flavonoid glycosides to confirm the identity and structure of the compound.[6][7][8]

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. It is often coupled with a liquid chromatography system (LC-MS).

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Liquid chromatography system (UPLC or HPLC)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (for mobile phase)

  • This compound standard

Procedure:

  • Sample Preparation: Prepare a dilute solution of the standard in the mobile phase.

  • LC-MS Conditions:

    • Use a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.

    • The mass spectrometer can be operated in either positive or negative ion mode. ESI is a common ionization technique for flavonoids.

  • Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). The expected molecular weight of this compound is 596.49 g/mol .[9]

  • Tandem MS (MS/MS): To obtain further structural information, perform fragmentation of the molecular ion to observe characteristic daughter ions.

Mandatory Visualization

The following diagrams illustrate the workflow for verifying the purity of a commercial this compound standard.

experimental_workflow start Receive Commercial This compound Standard visual Visual Inspection (Appearance, Color) start->visual solubility Solubility Test (e.g., in DMSO) start->solubility hplc Purity Analysis by HPLC visual->hplc solubility->hplc nmr Structural Confirmation by NMR hplc->nmr ms Molecular Weight Verification by MS hplc->ms data_analysis Data Analysis and Comparison hplc->data_analysis nmr->data_analysis ms->data_analysis pass Standard Passes Purity Verification data_analysis->pass Purity & Structure Confirmed fail Standard Fails Purity Verification data_analysis->fail Discrepancies Found report Generate Certificate of Analysis pass->report

Caption: Workflow for verifying the purity of a commercial standard.

analytical_techniques cluster_purity Purity Assessment cluster_identity Identity Confirmation Q3S This compound Standard hplc HPLC Quantitative Analysis Peak Area Integration Purity (%) Calculation Q3S->hplc nmr NMR Spectroscopy ¹H & ¹³C Spectra Structural Elucidation Comparison with Literature Q3S->nmr ms Mass Spectrometry Molecular Ion Peak Fragmentation Pattern Molecular Weight Confirmation Q3S->ms

References

Safety Operating Guide

Navigating the Disposal of Quercetin 3-O-Sambubioside: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Quercetin (B1663063) 3-O-Sambubioside, a flavonoid glycoside, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific regulations may vary, a set of core principles based on the handling of similar chemical compounds provides a clear framework for its safe management.

Core Disposal Principles

Quercetin 3-O-Sambubioside, like many specialized biochemicals, should not be treated as common laboratory waste. The primary directive is to adhere strictly to national and local environmental regulations. A crucial first step is to consult the substance's Safety Data Sheet (SDS), which provides manufacturer-specific recommendations. In the absence of a specific SDS for this compound, data from structurally similar compounds, such as other quercetin glycosides, can offer valuable guidance.

Waste material must be disposed of in accordance with the national and local regulations. It is imperative to leave chemicals in their original containers and avoid mixing them with other waste. Uncleaned containers should be handled as if they contain the product itself. Under no circumstances should this chemical be discharged into sewer systems or waterways[1][2].

Step-by-Step Disposal Protocol

  • Initial Assessment and Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including gloves, safety glasses, and a lab coat. For handling fine powders, a dust respirator may be necessary to avoid inhalation[2].

  • Segregation and Storage of Waste:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Store this container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2].

  • Spill Management:

    • In the event of a spill, avoid generating dust. Moisten the spilled material with water before carefully sweeping it up[2].

    • Use dry, clean-up procedures and place the collected material into the designated waste container[2].

    • Clean the affected area thoroughly, and decontaminate any equipment used in the clean-up process[2].

  • Final Disposal:

    • The most recommended method for final disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and disposal by a certified hazardous waste contractor.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.

cluster_preparation Preparation cluster_collection Collection & Segregation cluster_disposal Final Disposal Assess Waste Assess Waste (Solid, Liquid, Contaminated Materials) Wear PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess Waste->Wear PPE Segregate Waste Segregate into Labeled, Sealed Container Wear PPE->Segregate Waste Store Safely Store in Designated Cool, Dry, Ventilated Area Segregate Waste->Store Safely Contact EHS Contact Institutional EHS Office Store Safely->Contact EHS Professional Disposal Arrange for Professional Disposal (Licensed Contractor) Contact EHS->Professional Disposal End End Professional Disposal->End Start Start Start->Assess Waste

This compound Disposal Workflow

By adhering to these procedural steps and maintaining a proactive approach to waste management, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both themselves and the environment.

References

Essential Safety and Operational Guide for Handling Quercetin 3-O-Sambubioside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like Quercetin 3-O-Sambubioside is paramount. This guide provides immediate safety protocols, logistical information, and disposal plans to foster a secure laboratory environment and maintain experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE based on safety data sheets for structurally similar compounds.

Protection Type Equipment Standard/Specification Purpose
Eye Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)Protects against dust, splashes, and aerosols.
Hand Protection Chemical impermeable glovesTested according to EN 374Prevents skin contact. Gloves must be inspected prior to use.
Body Protection Laboratory coat, fire/flame resistant and impervious clothing---Protects skin and personal clothing from contamination.
Respiratory Protection Appropriate mask/respiratorTested and approved by standards such as NIOSH (US) or CEN (EU)Required when dusts are generated to prevent inhalation.

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial to minimize risks and ensure the compound's stability. Solutions of this compound are often unstable and should be freshly prepared.[1]

Preparation and Use:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Avoid Dust Formation: Take necessary precautions to avoid the formation of dust and aerosols during handling.[2][3][4]

  • Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn.

  • Spill Prevention: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[2]

  • Contamination Avoidance: Avoid contact with skin, eyes, and clothing.[2][3][4] Do not eat, drink, or smoke in the handling area.[5]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[2][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2][4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Consult a doctor.[2][3][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Disposal:

  • Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2]

  • Contaminated Materials: Collect any adhered or collected material promptly and dispose of it in suitable, closed containers in accordance with local, state, and federal regulations.[2][3]

Container Disposal:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]

  • Alternatively, packaging can be punctured to render it unusable for other purposes before disposal in a sanitary landfill.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural steps for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Select & Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Weigh & Handle Compound (Avoid Dust Generation) C->D E Perform Experiment D->E J Spill Containment D->J If Spill Occurs F Clean Work Area & Equipment E->F K First Aid (Inhalation, Skin/Eye Contact, Ingestion) E->K If Exposure Occurs G Segregate Chemical Waste F->G H Dispose of Waste in Labeled, Sealed Containers G->H I Decontaminate or Dispose of Empty Containers H->I L Seek Medical Attention J->L K->L

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetin 3-O-Sambubioside
Reactant of Route 2
Quercetin 3-O-Sambubioside

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。